molecular formula C6H8O3 B042197 Ethyl trans-4-oxo-2-butenoate CAS No. 2960-66-9

Ethyl trans-4-oxo-2-butenoate

Cat. No.: B042197
CAS No.: 2960-66-9
M. Wt: 128.13 g/mol
InChI Key: SDGAEBKMHIPSAC-ONEGZZNKSA-N
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Description

Ethyl trans-4-oxo-2-butenoate is a high-value, bifunctional compound that serves as a versatile building block in advanced organic synthesis. Its structure incorporates both an α,β-unsaturated ketone (an enone) and an ester group, making it an excellent Michael acceptor for nucleophilic addition reactions. This reactivity profile allows researchers to utilize it in the synthesis of complex molecular architectures, including heterocyclic compounds, natural product analogs, and novel polymers. Its specific utility lies in the construction of 4-oxo-2-alkenoic acid frameworks, which are key motifs in medicinal chemistry for developing protease inhibitors and other biologically active molecules. The compound's electrophilic nature facilitates the facile introduction of the 4-oxo-2-butenoate moiety into larger molecules, enabling the exploration of structure-activity relationships (SAR). As a research chemical, it is essential for methodologies development, scaffold diversification, and investigating new pathways in synthetic organic chemistry. This product is intended for laboratory research applications only and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl (E)-4-oxobut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O3/c1-2-9-6(8)4-3-5-7/h3-5H,2H2,1H3/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDGAEBKMHIPSAC-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501309387
Record name Ethyl (2E)-4-oxo-2-butenoate
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Molecular Weight

128.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2960-66-9
Record name Ethyl (2E)-4-oxo-2-butenoate
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Record name Ethyl (2E)-4-oxo-2-butenoate
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Record name 4-Oxobutenoic acid, ethyl ester
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Foundational & Exploratory

An In-depth Technical Guide to Ethyl trans-4-oxo-2-butenoate: Chemical Properties, Structure, and Biological Relevance for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl trans-4-oxo-2-butenoate is a bifunctional organic molecule featuring both an α,β-unsaturated ester and an aldehyde moiety. This unique structural arrangement confers significant reactivity, making it a valuable intermediate in organic synthesis and a molecule of interest in the field of drug development. Its electrophilic nature, particularly its capacity to act as a Michael acceptor, allows it to interact with biological nucleophiles, thereby modulating key cellular signaling pathways. This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for this compound. A key focus is placed on its interaction with the Keap1-Nrf2 signaling pathway, a critical regulator of cellular response to oxidative stress and a prominent target in modern drug discovery.

Chemical Properties and Structure

This compound is a clear, pale yellow to yellow liquid. Its fundamental chemical and physical properties are summarized in the table below, providing a foundational dataset for its application in a laboratory setting.

Table 1: Physicochemical Properties of this compound
PropertyValueReference(s)
Molecular Formula C₆H₈O₃[1][2]
Molecular Weight 128.13 g/mol [1][2]
CAS Number 2960-66-9[1][3]
Appearance Clear pale yellow to yellow liquid[3]
Melting Point -9 °C[4]
Boiling Point 184-188 °C[4]
Density 1.063 g/cm³[4]
Refractive Index 1.4550 (@ 20°C)[4]
Water Solubility Slightly soluble[5]
Storage Store in freezer under inert atmosphere[6]
Structural Information

The structure of this compound is characterized by a four-carbon chain with an ethyl ester at one end, a trans-double bond between the second and third carbons, and an aldehyde group at the fourth carbon.

  • IUPAC Name: ethyl (2E)-4-oxobut-2-enoate

  • Synonyms: Ethyl fumaraldehydate, (E)-Ethyl 4-oxobut-2-enoate, Fumaraldehydic acid ethyl ester

  • SMILES: CCOC(=O)C=CC=O[3]

  • InChI: InChI=1S/C6H8O3/c1-2-9-6(8)4-3-5-7/h3-5H,2H2,1H3/b4-3+[3]

Experimental Protocols

Synthesis: Ozonolysis of Ethyl Sorbate

A common laboratory-scale synthesis of this compound involves the ozonolysis of ethyl sorbate. This method selectively cleaves the more electron-rich double bond of the conjugated diene system.

Reaction Scheme:

(EtOOC-CH=CH-CH=CH-CH₃) + O₃ → (EtOOC-CH=CH-CHO) + CH₃CHO

General Experimental Protocol:

  • Dissolution: Dissolve ethyl sorbate in a suitable solvent, such as dichloromethane or a mixture of methanol and dichloromethane, and cool the solution to -78 °C using a dry ice/acetone bath.

  • Ozonolysis: Bubble ozone gas through the solution. The reaction progress can be monitored by the appearance of a blue color, indicating an excess of ozone, or by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, purge the solution with an inert gas (e.g., nitrogen or argon) to remove excess ozone.

  • Reductive Work-up: Add a reducing agent, such as dimethyl sulfide or triphenylphosphine, to the cold solution to quench the ozonide intermediate and stir the mixture as it warms to room temperature.

  • Purification: Concentrate the reaction mixture under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Note: This is a representative protocol. For precise details and reaction conditions, refer to the cited literature, such as Francisco, C. G., et al. (1983). Steroids, 41(3), 277-284.[7]

Purification of α,β-Unsaturated Esters

Impurities in α,β-unsaturated esters often include the corresponding carboxylic acid and alcohol from hydrolysis, as well as residual carbonyl-containing compounds from the synthesis. A general purification procedure is as follows:

  • Acid Removal: Wash the crude ester with a dilute aqueous solution of sodium bicarbonate or sodium carbonate to remove any acidic impurities.

  • Washing: Subsequently, wash the organic layer with brine to remove any remaining aqueous-soluble impurities.

  • Drying: Dry the organic layer over an anhydrous drying agent, such as magnesium sulfate or sodium sulfate.

  • Filtration and Concentration: Filter off the drying agent and remove the solvent under reduced pressure.

  • Distillation or Chromatography: For further purification, the ester can be distilled under reduced pressure or purified by column chromatography.[8]

Spectroscopic Analysis: ¹H and ¹³C NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the structural elucidation and purity assessment of this compound.

Expected ¹H NMR Spectrum (in CDCl₃):

  • Aldehydic Proton (-CHO): A doublet in the region of 9.5-9.8 ppm, with a small coupling constant to the adjacent vinylic proton.

  • Vinylic Protons (-CH=CH-): Two doublets of doublets in the region of 6.5-7.5 ppm. The trans-coupling constant (J) is expected to be large (around 15-16 Hz).

  • Ethyl Group Methylene Protons (-OCH₂CH₃): A quartet around 4.2 ppm.

  • Ethyl Group Methyl Protons (-OCH₂CH₃): A triplet around 1.3 ppm.

Expected ¹³C NMR Spectrum (in CDCl₃):

  • Aldehyde Carbonyl Carbon (-CHO): A signal in the downfield region, typically around 190-200 ppm.

  • Ester Carbonyl Carbon (-COO-): A signal around 165 ppm.

  • Vinylic Carbons (-CH=CH-): Two signals in the range of 120-150 ppm.

  • Ethyl Group Methylene Carbon (-OCH₂-): A signal around 61 ppm.

  • Ethyl Group Methyl Carbon (-CH₃): A signal around 14 ppm.

Biological Relevance and Signaling Pathways

The presence of an α,β-unsaturated carbonyl system makes this compound an electrophilic species and a Michael acceptor.[9] This reactivity is of significant interest in drug development as it allows for covalent interactions with nucleophilic residues, such as the cysteine thiols found in proteins.

The Keap1-Nrf2 Signaling Pathway

A key signaling pathway modulated by Michael acceptors is the Keap1-Nrf2 pathway, a master regulator of the cellular antioxidant response.[1][10]

  • Under Basal Conditions: The transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is sequestered in the cytoplasm by its repressor protein, Keap1 (Kelch-like ECH-associated protein 1). Keap1 facilitates the ubiquitination and subsequent proteasomal degradation of Nrf2, keeping its cellular levels low.[1][11]

  • In Response to Electrophilic Stress: Electrophilic compounds, such as this compound, can react with the highly reactive cysteine residues on Keap1. This covalent modification induces a conformational change in Keap1, leading to the dissociation of the Nrf2-Keap1 complex.[1][9]

  • Nrf2 Activation and Gene Transcription: Once released, Nrf2 translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous cytoprotective genes. This leads to the upregulation of antioxidant enzymes (e.g., heme oxygenase-1, NAD(P)H quinone dehydrogenase 1) and proteins involved in detoxification and the maintenance of cellular redox homeostasis.[1][10]

The ability of Michael acceptors to activate the Nrf2 pathway has made them attractive candidates for the development of drugs targeting diseases associated with oxidative stress, such as chronic inflammatory diseases, neurodegenerative disorders, and cancer.[9][12]

Diagram: The Keap1-Nrf2 Signaling Pathway Activation by a Michael Acceptor

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_basal Basal State cluster_stress Electrophilic Stress cluster_nucleus Nucleus Nrf2_Keap1 Nrf2-Keap1 Complex Ub Ubiquitin Nrf2_Keap1->Ub Ubiquitination Keap1_mod Modified Keap1 Nrf2_Keap1->Keap1_mod Nrf2_free Free Nrf2 Nrf2_Keap1->Nrf2_free Proteasome Proteasome Ub->Proteasome Degradation Degradation Proteasome->Degradation Michael_Acceptor This compound (Michael Acceptor) Michael_Acceptor->Nrf2_Keap1 Cysteine Modification Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds Maf sMaf Maf->ARE Dimerizes with Nrf2 Genes Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes Transcription

Caption: Activation of the Nrf2 pathway by a Michael acceptor.

Conclusion

This compound is a versatile chemical entity with well-defined chemical and physical properties. Its role as a synthetic intermediate is underscored by its bifunctional nature. For drug development professionals, its significance lies in its electrophilic character as a Michael acceptor, enabling it to modulate the Keap1-Nrf2 signaling pathway. A thorough understanding of its properties, synthesis, and biological activity is paramount for its effective utilization in the discovery and development of novel therapeutics targeting oxidative stress-related pathologies.

References

In-Depth Technical Guide: Ethyl trans-4-oxo-2-butenoate (CAS 2960-66-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl trans-4-oxo-2-butenoate, a versatile bifunctional molecule, holds significant interest in organic synthesis and drug discovery. Its α,β-unsaturated carbonyl system renders it an excellent Michael acceptor and a reactive electrophile, enabling its participation in a variety of chemical transformations. This document provides a comprehensive technical overview of this compound, including its physicochemical properties, synthesis, key reactions, and its putative role in modulating cellular signaling pathways. Detailed experimental protocols and structured data presentation are included to facilitate its application in research and development.

Physicochemical Properties

This compound is a colorless to light yellow liquid with a chemical structure that features both an aldehyde and an ethyl ester functionality conjugated via a trans-double bond.[1][2][3] This arrangement of functional groups is key to its reactivity. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 2960-66-9[4][5]
Molecular Formula C₆H₈O₃[4]
Molecular Weight 128.13 g/mol [4]
Appearance Colorless to light yellow liquid[2]
Melting Point -9 °C[4]
Boiling Point 184-188 °C[4]
Density 1.063 g/cm³[4]
Refractive Index 1.4550[4]
Water Solubility Slightly soluble (2.6 g/L at 25°C)[4]
Storage Temperature Inert atmosphere, Store in freezer, under -20°C[4]

Synthesis and Experimental Protocols

Synthesis via Ozonolysis of Ethyl Sorbate

A common synthetic route to this compound involves the ozonolysis of ethyl sorbate.[6] This method selectively cleaves the more electron-rich double bond of the conjugated diene system.

Experimental Protocol: Ozonolysis of Ethyl Sorbate

This protocol is adapted from a general procedure for ozonolysis and should be optimized for specific laboratory conditions.

  • Dissolution: Dissolve ethyl sorbate (1 equivalent) in a suitable solvent, such as dichloromethane or a mixture of methanol and dichloromethane, and cool the solution to -78 °C using a dry ice/acetone bath.

  • Ozonolysis: Bubble ozone gas through the solution. The reaction progress can be monitored by the appearance of a blue color, indicating an excess of ozone, or by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, purge the solution with nitrogen or oxygen to remove excess ozone.

  • Reductive Workup: Add a reducing agent, such as dimethyl sulfide or triphenylphosphine, to the reaction mixture at -78 °C and then allow it to warm to room temperature. This step reduces the intermediate ozonide to the desired aldehyde.

  • Purification: Concentrate the reaction mixture under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield this compound.

Workflow for Synthesis and Purification

G cluster_synthesis Synthesis cluster_purification Purification Ethyl_Sorbate Ethyl Sorbate in DCM/MeOH Ozonolysis Ozonolysis at -78°C Ethyl_Sorbate->Ozonolysis Quenching Quench with N2 Ozonolysis->Quenching Reduction Reductive Workup (e.g., DMS) Quenching->Reduction Crude_Product Crude Product Reduction->Crude_Product Concentration Concentration in vacuo Crude_Product->Concentration Chromatography Flash Chromatography Concentration->Chromatography Pure_Product Pure this compound Chromatography->Pure_Product

Caption: General workflow for the synthesis of this compound.

Chemical Reactivity and Applications

The electrophilic nature of this compound makes it a valuable intermediate in organic synthesis, particularly in the construction of pharmaceutical molecules.[4]

Michael Addition Reactions

As an α,β-unsaturated carbonyl compound, this compound is an excellent Michael acceptor, readily undergoing conjugate addition with a variety of nucleophiles, especially soft nucleophiles like thiols.[7] This reactivity is fundamental to its biological activity and its utility in synthesis.

Experimental Protocol: Michael Addition of Thiophenol

This is a representative protocol for the thia-Michael addition and can be adapted for other thiols.[6][8]

  • Reactant Mixture: In a round-bottom flask, dissolve this compound (1 equivalent) and thiophenol (1.1 equivalents) in a suitable solvent such as acetonitrile or dichloromethane.

  • Catalysis (Optional): While the reaction can proceed without a catalyst, a mild base like triethylamine (0.1 equivalents) can be added to facilitate the formation of the thiolate nucleophile and accelerate the reaction.

  • Reaction Conditions: Stir the mixture at room temperature. Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel to isolate the Michael adduct.

G Reactants This compound + Thiophenol Thiolate Thiophenolate (Nucleophile) Reactants->Thiolate Deprotonation Base Base (e.g., Et3N) Base->Thiolate Enolate_Intermediate Enolate Intermediate Thiolate->Enolate_Intermediate Nucleophilic Attack on β-carbon Michael_Acceptor This compound (Electrophile) Michael_Acceptor->Enolate_Intermediate Product Michael Adduct Enolate_Intermediate->Product Protonation Protonation Protonation

Caption: Mechanism of the base-catalyzed thia-Michael addition.

Biological Activity and Signaling Pathways

The biological effects of α,β-unsaturated carbonyl compounds are often attributed to their ability to act as electrophiles and form covalent adducts with biological nucleophiles, most notably the sulfhydryl groups of cysteine residues in proteins.[9][10]

Putative Modulation of the Keap1-Nrf2 Signaling Pathway

The Keap1-Nrf2 pathway is a master regulator of the cellular antioxidant response.[11] Under basal conditions, the protein Keap1 targets the transcription factor Nrf2 for degradation. Keap1 is rich in reactive cysteine residues that act as sensors for cellular stress.[9][10]

Electrophiles, such as this compound, are hypothesized to react with these cysteine residues on Keap1.[9][10] This covalent modification leads to a conformational change in Keap1, disrupting its ability to target Nrf2 for degradation.[4][12] As a result, newly synthesized Nrf2 can accumulate, translocate to the nucleus, and activate the transcription of a battery of cytoprotective genes containing the Antioxidant Response Element (ARE) in their promoters.[11][13]

While direct experimental evidence for the interaction of this compound with Keap1 is yet to be established in the literature, its structural motifs strongly suggest it is a likely activator of the Nrf2 pathway through this mechanism.

G cluster_basal Basal State cluster_stress Electrophilic Stress Keap1_Nrf2 Keap1-Nrf2 Complex Cul3 Cul3-E3 Ligase Keap1_Nrf2->Cul3 recruits Keap1_mod Modified Keap1 Keap1_Nrf2->Keap1_mod Proteasome Proteasomal Degradation Cul3->Proteasome Nrf2 ubiquitination Ub Ubiquitin Electrophile This compound Electrophile->Keap1_Nrf2 Covalent Modification of Keap1 Cysteines Nrf2 Nrf2 (stabilized) Keap1_mod->Nrf2 Nrf2 Release Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE-driven Gene Transcription Nucleus->ARE

Caption: Putative activation of the Nrf2 pathway by this compound.

Safety and Handling

This compound is classified as a hazardous chemical. It is toxic if swallowed and may cause an allergic skin reaction.[1] Appropriate personal protective equipment, including gloves, eye protection, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated chemical fume hood.[1]

Conclusion

This compound is a reactive and versatile chemical intermediate with significant potential in the synthesis of complex organic molecules and as a probe for studying cellular signaling pathways. Its ability to act as a Michael acceptor is central to both its synthetic utility and its likely biological mechanism of action, particularly in the modulation of the Keap1-Nrf2 antioxidant response pathway. The experimental protocols and data provided in this guide are intended to serve as a valuable resource for researchers in chemistry, biology, and drug development.

References

An In-depth Technical Guide to the Spectroscopic Data of Ethyl trans-4-oxo-2-butenoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl trans-4-oxo-2-butenoate (CAS No. 2960-66-9), a key intermediate in the synthesis of pharmaceutically active molecules. Due to the limited availability of public experimental spectra, this guide presents predicted spectroscopic data based on computational models, alongside detailed, generalized experimental protocols for acquiring such data.

Molecular Structure and Properties

This compound is an organic compound with the molecular formula C₆H₈O₃ and a molecular weight of 128.13 g/mol . Its structure features an ethyl ester group and an aldehyde conjugated with a carbon-carbon double bond in the trans configuration.

Chemical Structure:

Spectroscopic Data

The following sections present the predicted spectroscopic data for this compound. This data is intended to serve as a reference for researchers in the absence of readily available experimental spectra.

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR data are presented below.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
9.7 - 9.8Doublet1HAldehydic proton (-CHO)
6.9 - 7.1Doublet of Doublets1HOlefinic proton (=CH-CHO)
6.4 - 6.6Doublet1HOlefinic proton (-O-C=O)-CH=)
4.2 - 4.3Quartet2HMethylene protons (-O-CH₂-CH₃)
1.2 - 1.4Triplet3HMethyl protons (-O-CH₂-CH₃)

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (ppm)Assignment
193 - 194Aldehydic carbon (-CHO)
165 - 166Ester carbonyl carbon (-C=O)
145 - 146Olefinic carbon (=CH-CHO)
135 - 136Olefinic carbon ((-O-C=O)-CH=)
61 - 62Methylene carbon (-O-CH₂-CH₃)
14 - 15Methyl carbon (-O-CH₂-CH₃)

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR absorption bands for this compound are listed below.

Table 3: Predicted IR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
2980 - 2900MediumC-H stretch (alkane)
1720 - 1740StrongC=O stretch (ester)
1680 - 1700StrongC=O stretch (aldehyde, conjugated)
1630 - 1650MediumC=C stretch (alkene)
1200 - 1250StrongC-O stretch (ester)
970 - 990StrongC-H bend (trans-alkene out-of-plane)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The predicted major fragments for this compound are outlined below.

Table 4: Predicted Mass Spectrometry Data

m/zInterpretation
128Molecular ion [M]⁺
100[M - CO]⁺ or [M - C₂H₄]⁺
99[M - C₂H₅]⁺
83[M - OC₂H₅]⁺
55[C₃H₃O]⁺
29[CHO]⁺ or [C₂H₅]⁺

Experimental Protocols

The following are generalized protocols for acquiring spectroscopic data for a liquid organic compound like this compound.

NMR Spectroscopy Protocol
  • Sample Preparation:

    • Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆).

    • The solvent should be chosen based on the solubility of the compound and its transparency in the spectral region of interest.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 300 MHz or higher field strength.

    • Pulse Program: Standard single-pulse experiment.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16, depending on the sample concentration.

    • Spectral Width: 0-12 ppm.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 75 MHz or higher.

    • Pulse Program: Proton-decoupled pulse sequence.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-10 seconds.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Spectral Width: 0-220 ppm.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the internal standard.

    • Integrate the peaks in the ¹H NMR spectrum.

FT-IR Spectroscopy Protocol
  • Sample Preparation (Neat Liquid):

    • Place a drop of this compound onto a salt plate (e.g., NaCl or KBr).

    • Place a second salt plate on top to create a thin liquid film between the plates.

  • Instrument Parameters:

    • Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty salt plates.

    • Place the sample plates in the spectrometer and acquire the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol (Electron Ionization - EI)
  • Sample Introduction:

    • Introduce a small amount of the liquid sample into the mass spectrometer, typically via a direct insertion probe or by injection into a gas chromatograph (GC-MS).

    • For GC-MS, the sample is vaporized and separated on a capillary column before entering the ion source.

  • Ionization:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: Typically 70 eV.

  • Mass Analysis:

    • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Magnetic Sector.

    • Mass Range: Scan a suitable range, for example, m/z 10-300, to detect the molecular ion and expected fragments.

  • Data Analysis:

    • Identify the molecular ion peak.

    • Analyze the fragmentation pattern to deduce the structure of the fragments.

    • Compare the obtained spectrum with spectral libraries if available.

Visualizations

General Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a small organic molecule.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_elucidation Structure Elucidation Sample Purified this compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Neat Liquid Film Sample->Prep_IR Prep_MS Dilute for GC-MS or Direct Infusion Sample->Prep_MS Acquire_NMR Acquire 1H & 13C NMR Spectra Prep_NMR->Acquire_NMR Acquire_IR Acquire FT-IR Spectrum Prep_IR->Acquire_IR Acquire_MS Acquire Mass Spectrum Prep_MS->Acquire_MS Analyze_NMR Process & Analyze NMR Data (Chemical Shifts, Couplings, Integrals) Acquire_NMR->Analyze_NMR Analyze_IR Analyze IR Spectrum (Functional Group Identification) Acquire_IR->Analyze_IR Analyze_MS Analyze Mass Spectrum (Molecular Ion, Fragmentation) Acquire_MS->Analyze_MS Elucidate Combine Spectroscopic Data to Confirm Structure Analyze_NMR->Elucidate Analyze_IR->Elucidate Analyze_MS->Elucidate

A generalized workflow for the spectroscopic analysis of a chemical compound.
Logical Relationship of Spectroscopic Data to Molecular Structure

This diagram illustrates how different spectroscopic techniques provide complementary information to determine the structure of this compound.

Structure_Spectra_Relationship cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry Structure This compound C₆H₈O₃ H_NMR ¹H NMR - Number of Signals - Chemical Shift (ppm) - Integration (Proton Count) - Splitting Pattern (Neighboring Protons) Structure->H_NMR Provides Info On C_NMR ¹³C NMR - Number of Signals - Chemical Shift (ppm) (Carbon Environment) Structure->C_NMR Provides Info On IR FT-IR - C=O (Ester) - C=O (Aldehyde) - C=C (Alkene) - C-O (Ester) - C-H (Alkane/Alkene) Structure->IR Provides Info On MS Mass Spec - Molecular Weight (m/z of M⁺) - Fragmentation Pattern Structure->MS Provides Info On H_NMR->Structure Informs C_NMR->Structure Informs IR->Structure Informs MS->Structure Informs

The relationship between spectroscopic data and molecular structure determination.

Unveiling Ethyl trans-4-oxo-2-butenoate: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl trans-4-oxo-2-butenoate, a versatile bifunctional molecule, has emerged as a valuable building block in organic synthesis, particularly in the realm of pharmaceutical development. Its unique structure, featuring both an aldehyde and an α,β-unsaturated ester, allows for a diverse range of chemical transformations. This technical guide provides a comprehensive overview of the discovery and historical development of this compound, alongside detailed experimental protocols for its synthesis. Quantitative data is presented in structured tables for clarity, and key synthetic pathways are illustrated using logical diagrams.

Introduction

This compound, also known by its synonyms (2E)-4-Oxo-2-butenoic Acid Ethyl Ester and Fumaraldehydic Acid Ethyl Ester, is a key intermediate in the synthesis of various organic molecules.[1][2] Its utility is particularly pronounced in the pharmaceutical industry, where it serves as a precursor for the synthesis of complex molecular architectures with potential therapeutic applications.[3][4] This guide delves into the historical context of its discovery and outlines the evolution of its synthetic methodologies.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below, offering a quick reference for researchers.

PropertyValue
CAS Number 2960-66-9
Molecular Formula C₆H₈O₃
Molecular Weight 128.13 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 184-188 °C
Melting Point -9 °C
Density 1.063 g/cm³
Refractive Index 1.4550
Solubility Slightly soluble in water

Historical Perspective and Discovery

While the precise moment of its initial discovery remains to be definitively pinpointed in readily available literature, the widespread citation of synthesis methods developed in the 1980s suggests a significant increase in its accessibility and utility from that period onward. Key publications in the Journal of Organic Chemistry (1984) and Steroids (1983) are frequently referenced, indicating their importance in establishing reliable synthetic routes to this compound. Further investigation into earlier chemical literature is ongoing to uncover the seminal report of its synthesis.

Synthetic Methodologies

Several methods have been reported for the synthesis of this compound. The following sections provide detailed experimental protocols for some of the most established procedures.

Ozonolysis of Ethyl Sorbate

One of the earliest and most cited methods involves the ozonolysis of ethyl sorbate. This method provides a direct route to the target molecule through oxidative cleavage of the diene system.

Experimental Protocol:

A solution of ethyl sorbate (1 equivalent) in a suitable solvent (e.g., dichloromethane, methanol) is cooled to -78 °C. A stream of ozone is then bubbled through the solution until a blue color persists, indicating the complete consumption of the starting material. The reaction mixture is then purged with nitrogen or oxygen to remove excess ozone. A reducing agent, such as dimethyl sulfide or triphenylphosphine, is added to quench the intermediate ozonide and yield the desired this compound. The product is then purified by distillation under reduced pressure.

Logical Workflow for Ozonolysis of Ethyl Sorbate:

ozonolysis_workflow start Start: Ethyl Sorbate Solution ozonolysis Ozonolysis (-78 °C) start->ozonolysis purge Purge Excess Ozone ozonolysis->purge quench Quench with Reducing Agent purge->quench purification Purification (Distillation) quench->purification end_product End Product: this compound purification->end_product

Caption: Ozonolysis of Ethyl Sorbate Workflow

Oxidation of Ethyl 4-hydroxy-2-butenoate

Another common approach involves the oxidation of the corresponding alcohol, ethyl 4-hydroxy-2-butenoate. This method is advantageous when the alcohol precursor is readily available.

Experimental Protocol:

To a solution of ethyl 4-hydroxy-2-butenoate (1 equivalent) in a suitable solvent such as dichloromethane, an oxidizing agent is added. Common oxidizing agents for this transformation include pyridinium chlorochromate (PCC) or a Swern oxidation system (oxalyl chloride, dimethyl sulfoxide, and a hindered base like triethylamine). The reaction is typically carried out at low temperatures (e.g., -78 °C for Swern oxidation) and monitored by thin-layer chromatography. Upon completion, the reaction is quenched, and the crude product is worked up and purified, usually by column chromatography on silica gel.

Signaling Pathway for Oxidation of Ethyl 4-hydroxy-2-butenoate:

oxidation_pathway substrate Ethyl 4-hydroxy-2-butenoate product This compound substrate->product Oxidation oxidizing_agent Oxidizing Agent (e.g., PCC, Swern) oxidizing_agent->product

Caption: Oxidation of Ethyl 4-hydroxy-2-butenoate Pathway

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of a variety of pharmaceutical compounds. Its bifunctional nature allows for sequential or tandem reactions to construct complex heterocyclic systems and other scaffolds of medicinal interest. For instance, it is a known precursor in the synthesis of Minodronic Acid, a third-generation bisphosphonate used in the treatment of osteoporosis.

Logical Relationship in Pharmaceutical Synthesis:

pharma_synthesis start_material This compound intermediate_1 Reaction at Aldehyde start_material->intermediate_1 intermediate_2 Reaction at Unsaturated Ester start_material->intermediate_2 cyclization Cyclization/Further Functionalization intermediate_1->cyclization intermediate_2->cyclization api Active Pharmaceutical Ingredient (e.g., Minodronic Acid Precursor) cyclization->api

Caption: Role in Pharmaceutical Synthesis

Conclusion

This compound is a molecule of significant interest to the scientific community, particularly those involved in organic synthesis and drug discovery. While its early history requires further elucidation, established synthetic methods from the 1980s have paved the way for its widespread use. The detailed protocols and illustrative diagrams provided in this guide are intended to support researchers in harnessing the synthetic potential of this versatile compound for the advancement of chemical and pharmaceutical sciences.

References

Ethyl trans-4-oxo-2-butenoate: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl trans-4-oxo-2-butenoate is a bifunctional molecule utilized as a key intermediate in the synthesis of a variety of more complex molecules, including pharmaceutical compounds. Its reactivity, dictated by the presence of an α,β-unsaturated ester and an aldehyde, makes a thorough understanding of its solubility and stability paramount for its effective use in synthetic chemistry and drug development. This guide provides a summary of the available data and outlines detailed experimental protocols for the determination of its physicochemical properties.

Physicochemical Properties

Basic physical and chemical properties of this compound are summarized below.

PropertyValueReference
CAS Number 2960-66-9[1]
Molecular Formula C₆H₈O₃[1]
Molecular Weight 128.13 g/mol [1]
Appearance Colorless to light yellow liquid
Melting Point -9 °C[1]
Boiling Point 184-188 °C[1]
Density 1.063 g/cm³[1]

Solubility Data

Currently, limited quantitative solubility data for this compound in various solvents is available in the public domain. The following table summarizes the known information.

SolventSolubilityTemperature (°C)Reference
Water2.6 g/L (Slightly soluble)25[1]
Organic SolventsSolubleNot Specified[2]

The qualitative description indicates good solubility in organic solvents, which is expected for a molecule of its structure.[2] However, for applications requiring precise concentration control, experimental determination of solubility in specific solvents is essential.

Stability Profile

This compound is generally stable under normal laboratory conditions.[1] However, its reactivity suggests potential for degradation under certain conditions.

ConditionObservationProducts of DecompositionReference
Normal Conditions StableNot applicable[1]
Thermal Stress Decomposition can occur at high temperatures.Carbon monoxide (CO), Carbon dioxide (CO₂)[1]
Incompatible Materials Strong oxidizing agentsNot specified[1]
Light Exposure No specific data available, but photostability testing is recommended for photosensitive compounds.Not applicable
pH Variation (Hydrolysis) The ester functionality is susceptible to hydrolysis under acidic or basic conditions.4-oxo-2-butenoic acid and ethanol

Experimental Protocols

To address the gaps in the existing data, the following detailed experimental protocols are provided as a guide for researchers.

Protocol 1: Determination of Aqueous and Organic Solubility

This protocol outlines a standard method for determining the solubility of this compound in various solvents.

Materials:

  • This compound

  • Calibrated analytical balance

  • Class A volumetric flasks and pipettes

  • A set of common laboratory solvents (e.g., water, ethanol, methanol, acetone, dimethyl sulfoxide (DMSO), acetonitrile, ethyl acetate)

  • Thermostatically controlled shaker or incubator

  • High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

    • Equilibrate the vials in a thermostatically controlled shaker at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a set period to allow any undissolved solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a pre-warmed pipette, ensuring no solid particles are transferred.

    • Dilute the aliquot with a known volume of a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the compound in the samples.

  • Calculation:

    • Calculate the solubility in the desired units (e.g., g/L, mg/mL, or mol/L) based on the measured concentration and the dilution factor.

Protocol 2: Stability Assessment under ICH Guidelines

This protocol provides a framework for assessing the stability of this compound, including its susceptibility to hydrolysis and photodegradation, based on the principles of the ICH Q1A(R2) and Q1B guidelines.

Materials:

  • This compound

  • pH meter and buffers

  • Forced-air stability chambers

  • Photostability chamber compliant with ICH Q1B guidelines

  • HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector for impurity profiling

Procedure:

  • Forced Degradation (Stress Testing):

    • Acid Hydrolysis: Dissolve the compound in a solution of hydrochloric acid (e.g., 0.1 N HCl) and heat at a controlled temperature (e.g., 60 °C).

    • Base Hydrolysis: Dissolve the compound in a solution of sodium hydroxide (e.g., 0.1 N NaOH) and maintain at room temperature or a slightly elevated temperature.

    • Oxidative Degradation: Treat a solution of the compound with hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

    • Thermal Degradation: Expose the solid compound to dry heat in an oven at a high temperature (e.g., 80 °C).

    • Photostability: Expose the compound (both as a solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

  • Sample Analysis:

    • At specified time points, withdraw samples from each stress condition.

    • Analyze the samples using a stability-indicating HPLC method capable of separating the parent compound from its degradation products. A PDA detector can help in identifying peak purity, while an MS detector can aid in the structural elucidation of degradants.

  • Data Evaluation:

    • Quantify the amount of parent compound remaining and the formation of any degradation products.

    • Determine the degradation pathways under different stress conditions.

    • For hydrolysis, calculate the rate constants at different pH values.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the comprehensive evaluation of the solubility and stability of this compound.

G Workflow for Solubility and Stability Assessment cluster_solubility Solubility Determination cluster_stability Stability Assessment (ICH Guidelines) cluster_reporting Final Report Generation Sol_Start Start Solubility Protocol Prep_Sat_Sol Prepare Saturated Solutions (Water, Ethanol, Methanol, DMSO, etc.) Sol_Start->Prep_Sat_Sol Equilibrate Equilibrate at Constant Temperature Prep_Sat_Sol->Equilibrate Sample_Supernatant Sample and Dilute Supernatant Equilibrate->Sample_Supernatant Quantify Quantify Concentration (HPLC/UV-Vis) Sample_Supernatant->Quantify Sol_Data Solubility Data Table Quantify->Sol_Data Final_Report Compile Technical Guide Sol_Data->Final_Report Stab_Start Start Stability Protocol Forced_Deg Forced Degradation Studies Stab_Start->Forced_Deg Hydrolysis Acid/Base Hydrolysis Forced_Deg->Hydrolysis Oxidation Oxidative Stress Forced_Deg->Oxidation Thermal Thermal Stress Forced_Deg->Thermal Photo Photostability Forced_Deg->Photo Stab_Analysis Analyze Samples by Stability-Indicating HPLC-PDA/MS Hydrolysis->Stab_Analysis Oxidation->Stab_Analysis Thermal->Stab_Analysis Photo->Stab_Analysis Stab_Data Stability Profile and Degradation Pathways Stab_Analysis->Stab_Data Stab_Data->Final_Report

Workflow for Solubility and Stability Assessment

This comprehensive approach to characterizing the solubility and stability of this compound will provide researchers and drug development professionals with the critical data needed to effectively and reliably utilize this important chemical intermediate in their synthetic endeavors.

References

An In-depth Technical Guide to Ethyl trans-4-oxo-2-butenoate (Ethyl Fumaraldehydate)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl trans-4-oxo-2-butenoate, a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds. This document details its chemical identity, physical and chemical properties, key synthetic protocols, and common applications, presenting data in a clear and accessible format for laboratory and research professionals.

Chemical Identity and Alternate Names

This compound is a bifunctional organic molecule possessing both an α,β-unsaturated ester and an aldehyde functional group. This unique structure makes it a versatile reagent in a variety of chemical transformations.

Systematic Name: Ethyl (2E)-4-oxobut-2-enoate

CAS Number: 2960-66-9[1]

Molecular Formula: C₆H₈O₃[1]

Molecular Weight: 128.13 g/mol [1]

This compound is known by several synonyms in scientific literature and chemical catalogs. Understanding these alternate names is crucial for effective literature searches and material sourcing.

Common Synonyms:

  • Ethyl fumaraldehydate[2]

  • (2E)-4-Oxo-2-butenoic Acid Ethyl Ester[1]

  • Fumaraldehydic Acid Ethyl Ester[1]

  • Ethyl 3-formylacrylate[2]

  • trans-4-Oxo-2-butenoic acid ethyl ester[2]

  • Ethyl 4-oxobut-2-enoate[2]

  • (E)-Ethyl 4-oxobut-2-enoate[2]

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in chemical reactions.

Table 1: Physicochemical Properties of this compound

PropertyValue
Physical Form Clear pale yellow to yellow liquid
Melting Point -9 °C
Boiling Point 184-188 °C
Density 1.063 g/cm³
Refractive Index 1.4510-1.4570 @ 20°C
Flash Point 68 °C
Water Solubility Slightly soluble (2.6 g/L at 25°C)
Vapor Pressure 0.343 mmHg at 25°C

Experimental Protocols

Synthesis of this compound via Swern Oxidation

A common and efficient method for the synthesis of this compound is the Swern oxidation of its corresponding alcohol, (E)-ethyl 4-hydroxybut-2-enoate. The Swern oxidation is known for its mild reaction conditions and high yields, avoiding the use of heavy metals.

Reaction Scheme:

(E)-ethyl 4-hydroxybut-2-enoate → this compound

Materials:

  • (E)-ethyl 4-hydroxybut-2-enoate

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • 3 Å Molecular Sieves (optional)

Procedure:

  • To a solution of oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane (0.2 M) at -78 °C under an inert atmosphere (e.g., Nitrogen or Argon), add a solution of DMSO (2.2 equivalents) in dichloromethane dropwise.

  • Stir the mixture for 15 minutes at -78 °C.

  • Slowly add a solution of (E)-ethyl 4-hydroxybut-2-enoate (1.0 equivalent) in dichloromethane.

  • Continue stirring at -78 °C for 30-60 minutes.

  • Add triethylamine or diisopropylethylamine (5.0 equivalents) dropwise to the reaction mixture.

  • Stir for an additional 30 minutes at -78 °C, then allow the reaction to slowly warm to room temperature.

  • Quench the reaction with water and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification:

The crude this compound can be purified by either vacuum distillation or silica gel column chromatography.

  • Vacuum Distillation: The product can be distilled at approximately 35 °C under high vacuum (e.g., 6.10⁻² mmHg).

  • Column Chromatography: A silica gel column using a gradient of ethyl acetate in hexanes (e.g., starting with 5% ethyl acetate) can be employed for purification.

Swern_Oxidation_Workflow start Start reagents Prepare Reagents: - Oxalyl Chloride in CH2Cl2 - DMSO in CH2Cl2 - (E)-ethyl 4-hydroxybut-2-enoate in CH2Cl2 - Triethylamine start->reagents reaction Swern Oxidation (-78 °C to RT) reagents->reaction Combine Reagents workup Aqueous Workup (Quench, Extract, Wash, Dry) reaction->workup purification Purification (Vacuum Distillation or Column Chromatography) workup->purification product This compound purification->product Diels_Alder_Reaction diene Diene (4π electrons) product Cycloadduct (Functionalized Six-membered Ring) diene->product + dienophile This compound (2π electrons) dienophile->product

References

In-Depth Technical Guide to the Material Safety of Ethyl trans-4-oxo-2-butenoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is an in-depth technical guide compiled from publicly available Material Safety Data Sheets (MSDS) and other scientific resources. It is intended for informational purposes for professionals in research and development. Always refer to the original, certified SDS from the supplier before handling this chemical and adhere to all institutional and regulatory safety protocols.

Chemical Identification and Physical Properties

Ethyl trans-4-oxo-2-butenoate, also known as (E)-Ethyl 4-oxobut-2-enoate or Fumaraldehydic acid ethyl ester, is a chemical intermediate utilized in the synthesis of pharmaceutically active molecules.[1][2] Its fundamental identifiers and physical properties are summarized below.

Identifier Value
CAS Number 2960-66-9
Molecular Formula C₆H₈O₃
Molecular Weight 128.13 g/mol [1]
IUPAC Name ethyl (2E)-4-oxobut-2-enoate
Synonyms (2E)-4-Oxo-2-butenoic Acid Ethyl Ester, Fumaraldehydic Acid Ethyl Ester, ethyl fumaraldehydate[1][3]
Physical Property Value
Appearance Clear pale yellow to yellow liquid[2]
Form Liquid[2]
Solubility Slightly soluble in water (2.6 g/L at 25°C)[2]
Refractive Index 1.4510-1.4570 @ 20°C[2]
Purity ≥95%[1]

Hazard Identification and Classification

This compound is classified as a hazardous chemical.[4] The following table summarizes its GHS classification.

Hazard Class Category Hazard Statement
Acute Toxicity, OralCategory 3H301: Toxic if swallowed
Skin Corrosion/IrritationSub-category 1BH314: Causes severe skin burns and eye damage
Skin SensitizationCategory 1H317: May cause an allergic skin reaction[2]
Serious Eye Damage/Eye IrritationCategory 1H318: Causes serious eye damage[2]
Combustible LiquidCombustible liquid[2]

Signal Word: Danger

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[4] However, the available data indicates significant hazards upon exposure.

Toxicological Endpoint Effect
Acute Oral Toxicity Toxic if swallowed. Ingestion can cause severe swelling and damage to delicate tissues, with a danger of perforation.[4]
Skin Corrosion/Irritation Causes severe skin burns.[4]
Eye Damage/Irritation Causes serious eye damage.[4]
Skin Sensitization May cause an allergic skin reaction. Symptoms can include rash, itching, and swelling.[4]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory system irritation.[4]
Delayed and Immediate Effects Symptoms of overexposure may include headache, dizziness, tiredness, nausea, and vomiting.[4]

Experimental Protocols

While the specific experimental reports for this compound are not publicly available, the hazard classifications are typically determined using standardized methodologies, such as the OECD Guidelines for the Testing of Chemicals. Below are descriptions of the likely experimental protocols.

Acute Oral Toxicity

The determination of acute oral toxicity likely follows OECD Test Guideline 423 (Acute Toxic Class Method) .[5] This method involves a stepwise procedure with a limited number of animals.

  • Principle: A single dose of the substance is administered orally to a group of animals.[5] Observations for effects and mortality are made.[5] The procedure is designed to classify the chemical into a GHS toxicity category based on the observed outcomes at different dose levels.[5]

  • Methodology:

    • Animal Model: Typically, rats are used.

    • Dosing: The substance is administered via gavage.[6]

    • Dose Levels: A starting dose is chosen based on available information. Subsequent dosing depends on the outcome of the previous dose level.

    • Observations: Animals are observed for a defined period (e.g., 14 days) for signs of toxicity and mortality.[7] Body weight changes are also recorded.

    • Endpoint: The GHS classification is determined by the dose at which mortality or evident toxicity is observed.

Skin Corrosion/Irritation

Skin corrosion potential is likely assessed using an in vitro method such as OECD Test Guideline 431 (In Vitro Skin Corrosion: Reconstructed Human Epidermis Test Method) .[8]

  • Principle: This test uses a reconstructed human epidermis model to assess the ability of a chemical to cause skin corrosion.[8] Corrosive chemicals are identified by their ability to cause cell death in the tissue model.[8]

  • Methodology:

    • Test System: A three-dimensional human epidermis model is used.[8]

    • Application: The test chemical is applied topically to the tissue surface.

    • Exposure: The tissue is exposed for specific time points.

    • Viability Assessment: After exposure, cell viability is determined using a quantitative assay (e.g., MTT assay).

    • Endpoint: A chemical is classified as corrosive if the cell viability falls below a certain threshold after a specified exposure time.

Skin Sensitization

The assessment of skin sensitization potential can be conducted using a variety of methods, including the newer OECD Test Guideline 497 (Defined Approaches on Skin Sensitisation) , which relies on non-animal testing methods.[9][10]

  • Principle: These approaches combine data from in chemico and in vitro assays to predict the skin sensitization potential of a chemical.[9][10]

  • Methodology (Illustrative Defined Approach):

    • Peptide Reactivity (in chemico): The reactivity of the chemical with synthetic peptides containing cysteine and lysine is measured to assess its protein-binding potential.

    • Keratinocyte Activation (in vitro): A keratinocyte cell line is used to measure the induction of genes known to be involved in the sensitization pathway.

    • Dendritic Cell Activation (in vitro): A dendritic cell line is used to assess the activation of these key immune cells in response to the chemical.

    • Data Integration: The results from these assays are integrated using a defined, validated model to predict the sensitization hazard and, in some cases, potency.

Handling, Storage, and Emergency Procedures

Handling and Personal Protective Equipment (PPE)
  • Wear appropriate protective gloves, clothing, and eye/face protection.[4]

  • Use only under a chemical fume hood.[4]

  • Do not breathe mist, vapors, or spray.[4]

  • Do not get in eyes, on skin, or on clothing.[4]

  • Wash hands and any exposed skin thoroughly after handling.[4]

  • Keep away from open flames, hot surfaces, and sources of ignition.[4]

Storage
  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[4]

  • Keep refrigerated.[4]

  • Store in a corrosives area.[4]

  • Incompatible with oxidizing agents.[2]

Emergency and First-Aid Procedures
  • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Immediate medical attention is required.[4]

  • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower. Wash contaminated clothing before reuse. If skin irritation or rash occurs, get medical advice/attention.[4]

  • Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Immediately call a POISON CENTER or doctor/physician.[4]

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Immediate medical attention is required.[4]

Transportation

This compound is classified as a dangerous good for transport.[1]

Regulation Information
UN Number UN2922[4]
Proper Shipping Name Corrosive liquid, toxic, n.o.s. (this compound)[4]
Transport Hazard Class 8 (Corrosive)[4]
Subsidiary Hazard Class 6.1 (Toxic)[4]
Packing Group III[4]

Visualized Workflows and Relationships

Hazard Identification and Response Workflow

Hazard_Response_Workflow cluster_identification Hazard Identification cluster_ppe Required Personal Protective Equipment (PPE) cluster_exposure Exposure Event cluster_first_aid First-Aid Response cluster_actions Immediate Actions Chemical_Properties Chemical Properties (Liquid, Combustible) Gloves Chemical Resistant Gloves Chemical_Properties->Gloves Toxicological_Properties Toxicological Properties (Toxic, Corrosive, Sensitizer) Toxicological_Properties->Gloves Clothing Protective Clothing Toxicological_Properties->Clothing Eye_Face Goggles / Face Shield Toxicological_Properties->Eye_Face Respiratory Use in Fume Hood Toxicological_Properties->Respiratory Exposure Potential Exposure (Skin, Eyes, Inhalation, Ingestion) Skin_Contact Skin Contact Exposure->Skin_Contact Eye_Contact Eye Contact Exposure->Eye_Contact Inhalation Inhalation Exposure->Inhalation Ingestion Ingestion Exposure->Ingestion Remove_Clothing Remove Contaminated Clothing Rinse Skin with Water Skin_Contact->Remove_Clothing Rinse_Eyes Rinse Eyes for 15 min Eye_Contact->Rinse_Eyes Fresh_Air Move to Fresh Air Inhalation->Fresh_Air Do_Not_Vomit Rinse Mouth Do NOT Induce Vomiting Ingestion->Do_Not_Vomit Seek_Medical_Attention Seek Immediate Medical Attention Remove_Clothing->Seek_Medical_Attention Rinse_Eyes->Seek_Medical_Attention Fresh_Air->Seek_Medical_Attention Do_Not_Vomit->Seek_Medical_Attention

Caption: Workflow for hazard identification and first-aid response to exposure.

Spill Response Logic

Spill_Response_Logic Spill_Detected Spill Detected Ensure_Safety Ensure Personal Safety (Wear Full PPE) Spill_Detected->Ensure_Safety Ventilate Ensure Adequate Ventilation Ensure_Safety->Ventilate Ignition_Sources Remove All Ignition Sources Ventilate->Ignition_Sources Contain_Spill Contain Spill with Inert Absorbent Material Ignition_Sources->Contain_Spill Collect_Waste Collect Waste into Closed, Suitable Containers Contain_Spill->Collect_Waste Decontaminate Decontaminate Spill Area Collect_Waste->Decontaminate Dispose_Waste Dispose of Waste According to Regulations Decontaminate->Dispose_Waste

Caption: Logical flow for responding to a chemical spill.

References

Commercial Availability and Technical Guide for Ethyl trans-4-oxo-2-butenoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl trans-4-oxo-2-butenoate (CAS No. 2960-66-9) is a valuable and versatile bifunctional molecule widely utilized as a key intermediate in the synthesis of a diverse range of pharmaceutically active compounds and complex molecular architectures. Its chemical structure, featuring both an α,β-unsaturated ester and an aldehyde functionality, allows for a variety of chemical transformations, making it a crucial building block in medicinal chemistry and organic synthesis. This technical guide provides an in-depth overview of the commercial availability of this compound, its key chemical properties, and detailed experimental protocols for its application, purification, and synthesis.

Physicochemical Properties

This compound is a colorless to light yellow liquid with a fruity odor. Below is a summary of its key physicochemical properties.

PropertyValueReference(s)
CAS Number 2960-66-9[1][2][3]
Molecular Formula C₆H₈O₃[1]
Molecular Weight 128.13 g/mol [1]
Melting Point -9 °C
Boiling Point 184-188 °C[1]
Density 1.063 g/cm³[1]
Refractive Index 1.4550[1]
Flash Point 68 °C[1]
Water Solubility Slightly soluble (2.6 g/L at 25°C)[1]
Appearance Colorless to light yellow liquid[1]
Storage Inert atmosphere, store in freezer under -20°C[1]

Commercial Availability and Suppliers

This compound is commercially available from a variety of chemical suppliers worldwide. The purity and available quantities can vary, so it is essential to select a supplier that meets the specific needs of your research or development project. Below is a table summarizing some of the key suppliers.

SupplierPurityAvailable Quantities
Thermo Scientific Chemicals 96%100 g
Aladdin Scientific ≥96%1g, and larger quantities
Frandcom Industrial Limited High qualityBulk quantities
Dalian Best Chemical Co., Ltd. -Inquiry for details
FINETECH INDUSTRY LIMITED -Custom synthesis and bulk quantities
Dayang Chem (Hangzhou) Co.,Ltd Reagent Grade/99%Gram to kilogram scale
American Custom Chemicals Corporation 96%Inquiry for details
TCI (Tokyo Chemical Industry) >98.0%1g, 5g, 25g
Sigma-Aldrich 96%Inquiry for details

Applications in Drug Discovery and Organic Synthesis

This compound serves as a critical starting material and intermediate in the synthesis of numerous biologically active molecules.

Intermediate in the Synthesis of Minodronic Acid

One of the notable applications of this compound is as an intermediate in the synthesis of Minodronic acid, a third-generation bisphosphonate used in the treatment of osteoporosis.[4] Minodronic acid functions by inhibiting bone resorption by osteoclasts.[4] Its mechanism of action involves the inhibition of farnesyl pyrophosphate synthase (FPPS) in the mevalonate pathway, which is crucial for the post-translational modification (prenylation) of small GTP-binding proteins essential for osteoclast function and survival.[4] Additionally, minodronic acid has been shown to be an antagonist of the purinergic P2X2/3 receptors, which may contribute to its analgesic effects in bone pain.[5][6]

Minodronic_Acid_Signaling_Pathway cluster_osteoclast Osteoclast cluster_neuron Nociceptive Neuron Mevalonate Mevalonate Pathway FPPS Farnesyl Pyrophosphate Synthase (FPPS) Mevalonate->FPPS FPP Farnesyl Pyrophosphate FPPS->FPP GGPP Geranylgeranyl Pyrophosphate FPPS->GGPP Prenylation Protein Prenylation FPP->Prenylation GGPP->Prenylation Small_GTPases Small GTP-binding proteins (e.g., Ras, Rho, Rab) Small_GTPases->Prenylation Osteoclast_Function Osteoclast Function (Cytoskeletal organization, vesicular transport) Prenylation->Osteoclast_Function Bone_Resorption Bone Resorption Osteoclast_Function->Bone_Resorption Minodronic_Acid Minodronic Acid Minodronic_Acid->Inhibition Inhibition->FPPS P2X23 P2X2/3 Receptor Pain_Signal Pain Signal Transduction P2X23->Pain_Signal Analgesia Analgesia Pain_Signal->Analgesia inhibition leads to Minodronic_Acid_Neuron Minodronic Acid Minodronic_Acid_Neuron->Inhibition_Neuron Inhibition_Neuron->P2X23

Figure 1: Simplified signaling pathway of Minodronic Acid's dual mechanism of action.
Synthesis of Chiral Heterocycles

This compound is a versatile substrate in various asymmetric reactions to produce chiral heterocycles, which are prevalent scaffolds in pharmaceuticals. For instance, it is used in organocatalytic reactions to synthesize chiral trans-γ-lactams with high diastereoselectivity and enantioselectivity.[7] It also participates in Diels-Alder reactions with N-sulfonyl-1-aza-1,3-butadienes to form highly substituted dihydropyridinones.[8] Furthermore, it is a key reactant in the amine-catalyzed aziridination to produce protected ester-containing aziridine aldehydes.[9]

Experimental Protocols

Purification of Commercial this compound

Commercial this compound may require purification prior to use in sensitive reactions. Two common methods are column chromatography and distillation under reduced pressure.[10]

1. Purification by Column Chromatography [10]

  • Materials:

    • Silica gel (particle size 40-63 µm)

    • Ethyl acetate (EtOAc)

    • Hexanes

    • This compound (crude)

    • Glass column (e.g., 5 x 35 cm for ~75 g of silica)

    • Erlenmeyer flasks

    • Rotary evaporator

  • Procedure:

    • Prepare a slurry of silica gel in a 5% EtOAc in hexanes solution.

    • Pack the column with the silica gel slurry.

    • Load the crude this compound directly onto the packed column.

    • Elute the column with 5% EtOAc in hexanes.

    • Collect fractions in Erlenmeyer flasks.

    • Monitor the fractions by thin-layer chromatography (TLC) using a suitable stain (e.g., potassium permanganate).

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified product.

Purification_Workflow Start Start: Crude Ethyl trans-4-oxo-2-butenoate Prep_Column Prepare Silica Gel Column (5% EtOAc in Hexanes) Start->Prep_Column Load_Sample Load Crude Product onto Column Prep_Column->Load_Sample Elution Elute with 5% EtOAc in Hexanes Load_Sample->Elution Collect_Fractions Collect Fractions Elution->Collect_Fractions TLC_Analysis Monitor Fractions by TLC Collect_Fractions->TLC_Analysis Combine_Fractions Combine Pure Fractions TLC_Analysis->Combine_Fractions Identify pure fractions Evaporation Concentrate by Rotary Evaporation Combine_Fractions->Evaporation End End: Purified Product Evaporation->End

Figure 2: Experimental workflow for the purification of this compound.

2. Purification by Distillation [10]

  • Apparatus:

    • Round-bottom flask (100 mL)

    • Teflon-coated magnetic stir bar

    • Vigreux column

    • Thermometer

    • Water condenser

    • Receiving flask

    • Vacuum source

  • Procedure:

    • Place the crude this compound and a magnetic stir bar in the round-bottom flask.

    • Assemble the distillation apparatus.

    • Apply vacuum (e.g., 6.10⁻² mmHg).

    • Gently heat the flask while stirring.

    • Collect the distillate that comes over at the appropriate temperature (e.g., 35 °C at 6.10⁻² mmHg).

Synthesis of Chiral trans-γ-Lactams[8]

This protocol describes a representative synthesis of a chiral trans-γ-lactam from this compound and an unactivated imine using a chiral N-heterocyclic carbene (NHC) catalyst and a Brønsted acid co-catalyst.

  • Materials:

    • This compound

    • Unactivated imine (e.g., N-benzylidene-4-methoxyaniline)

    • Chiral NHC precatalyst

    • Brønsted acid (e.g., o-chlorobenzoic acid)

    • Base (e.g., triethylamine)

    • Anhydrous solvent (e.g., THF)

    • 4 Å molecular sieves

  • Procedure:

    • To a sealed vial containing 4 Å molecular sieves, add the unactivated imine, the chiral NHC precatalyst, and the Brønsted acid.

    • Dissolve the solids in anhydrous THF.

    • Add this compound to the reaction mixture.

    • Add triethylamine to initiate the reaction.

    • Stir the reaction mixture at room temperature until completion, monitoring by TLC.

    • Upon completion, quench the reaction and work up by diluting with a suitable solvent (e.g., ethyl acetate) and washing with aqueous solutions.

    • Dry the organic layer, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain the chiral trans-γ-lactam.

Laboratory Scale Synthesis of this compound[4]

A reported laboratory-scale synthesis involves the reaction of 2,3-dichloropropionic acid with ethanol in the presence of acetic anhydride.

  • Materials:

    • 2,3-Dichloropropionic acid

    • Ethanol

    • Acetic anhydride

  • General Procedure (Conceptual):

    • A mixture of 2,3-dichloropropionic acid and ethanol is treated with acetic anhydride.

    • The reaction is typically heated to drive the esterification and subsequent elimination reactions.

    • The progress of the reaction can be monitored by techniques such as GC-MS or NMR.

    • Upon completion, the reaction mixture is worked up to remove excess reagents and byproducts.

    • The crude product is then purified, for example, by distillation under reduced pressure, to yield this compound.

Note: This is a conceptual outline based on a reported reaction type. Specific reaction conditions, stoichiometry, and workup procedures would need to be optimized based on literature precedence and laboratory safety protocols.

Conclusion

This compound is a readily available and highly valuable reagent for chemical synthesis, particularly in the field of drug discovery and development. Its bifunctional nature allows for the construction of complex and stereochemically rich molecules. This guide provides a comprehensive overview of its commercial availability, key properties, and practical experimental protocols to aid researchers and scientists in its effective utilization. As with all chemical procedures, appropriate safety precautions should be taken, and reaction conditions may need to be optimized for specific applications.

References

An In-depth Technical Guide to the Reactivity of Ethyl trans-4-oxo-2-butenoate with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl trans-4-oxo-2-butenoate, a versatile bifunctional molecule, serves as a valuable synthon in organic chemistry, particularly in the construction of complex molecular architectures relevant to pharmaceutical and medicinal chemistry.[1] Its conjugated system, comprising an aldehyde, an alkene, and an ester functional group, imparts a rich and varied reactivity profile, making it a prime substrate for a multitude of nucleophilic transformations. This technical guide provides a comprehensive overview of the reactivity of this compound with a focus on its interactions with carbon, nitrogen, and sulfur nucleophiles. Detailed reaction mechanisms, quantitative data, experimental protocols, and mechanistic illustrations are presented to offer a thorough understanding of its synthetic utility.

Core Reactivity Principles: The Michael Addition

The primary mode of reactivity for this compound with nucleophiles is the Michael addition , also known as conjugate addition. This reaction involves the addition of a nucleophile to the β-carbon of the α,β-unsaturated system, driven by the electrophilic nature of this position due to resonance delocalization of the electron density towards the carbonyl and ester groups.

The general mechanism for the Michael addition to this compound is depicted below. The nucleophile attacks the β-carbon, leading to the formation of a resonance-stabilized enolate intermediate. Subsequent protonation of the enolate, typically by a protic solvent or a mild acid, yields the final 1,4-adduct.

Caption: General mechanism of the Michael addition to this compound.

Reactivity with Carbon Nucleophiles

A wide array of carbon-based nucleophiles readily participate in Michael additions with this compound, providing a powerful tool for carbon-carbon bond formation.

Malonates and other Dicarbonyl Compounds

Stabilized carbanions derived from active methylene compounds, such as diethyl malonate, are classic Michael donors. These reactions are typically base-catalyzed, with the base serving to deprotonate the active methylene compound to generate the nucleophilic enolate.

Table 1: Michael Addition of Diethyl Malonate to this compound Analogs

Michael Acceptor Catalyst (mol%) Solvent Time (h) Yield (%) Enantiomeric Excess (ee, %) Reference
Chalcones Cinchona Alkaloid Derivative Toluene 48 82-99 92-97 [2]

| α,β-Unsaturated Ketones | Primary Amine-Thiourea | Toluene | 24 | >95 | 90-99 |[3] |

Experimental Protocol: Organocatalytic Michael Addition of Diethyl Malonate to an α,β-Unsaturated Aldehyde (Representative) [4]

To a solution of the α,β-unsaturated aldehyde (0.5 mmol) and diethyl malonate (1.5 mmol) in toluene (1.0 mL) is added the organocatalyst (e.g., a chiral primary amine-thiourea, 10 mol%). The reaction mixture is stirred at room temperature for the time indicated by TLC analysis. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired Michael adduct.

Nitroalkanes

Nitroalkanes, upon deprotonation with a suitable base, form nitronate anions which are effective nucleophiles in Michael additions. The resulting γ-nitro-α,β-unsaturated esters are valuable intermediates for further synthetic transformations.

Reactivity with Nitrogen Nucleophiles

The aza-Michael reaction, the conjugate addition of nitrogen nucleophiles, provides a direct route to β-amino carbonyl compounds, which are important structural motifs in many biologically active molecules.

Aromatic Amines

Aromatic amines, such as N,N-dimethylaniline, can act as nucleophiles in the presence of a Lewis acid catalyst. The catalyst activates the Michael acceptor, rendering it more susceptible to nucleophilic attack by the weakly nucleophilic aromatic amine.

Table 2: Michael Addition of N,N-Dimethylaniline to this compound [5]

Catalyst (mol%) Solvent Temperature (°C) Time (h) Yield (%)

| B(C₆F₅)₃ (5) | CHCl₃ | 80 | 24 | 91 |

Experimental Protocol: B(C₆F₅)₃-Catalyzed Michael Addition of N,N-Dimethylaniline [5]

To a solution of this compound (2.0 mmol) and N,N-dimethylaniline (4.0 mmol) in chloroform (2.0 mL) is added tris(pentafluorophenyl)borane (B(C₆F₅)₃, 0.1 mmol). The reaction mixture is stirred at 80 °C for 24 hours. After cooling to room temperature, the solvent is evaporated, and the residue is purified by column chromatography to yield the product.

Indoles

Indoles can also serve as nucleophiles in Michael additions, typically at the C3 position. These reactions are often catalyzed by Lewis or Brønsted acids.

Reactivity with Sulfur Nucleophiles

The thia-Michael reaction, involving the conjugate addition of thiols, is a highly efficient and often facile reaction, proceeding readily under mild conditions.

Thiols

The addition of thiols to this compound is a rapid and high-yielding process. The reaction can often proceed without a catalyst, although a base is frequently added to generate the more nucleophilic thiolate anion.

Experimental Protocol: Base-Catalyzed Thia-Michael Addition of Thiophenol (Representative) [6]

To a stirred solution of an α,β-unsaturated carbonyl compound (1 mmol) in a suitable solvent (e.g., acetonitrile), is added thiophenol (1.2 mmol) followed by a catalytic amount of a base (e.g., triethylamine, 10 mol%). The reaction is stirred at room temperature and monitored by TLC. Upon completion, the reaction mixture is quenched with a saturated aqueous solution of NH₄Cl and extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Advanced Reactivity: Annulation and Cascade Reactions

Beyond simple conjugate additions, the bifunctional nature of this compound allows for its participation in more complex transformations, such as annulation and cascade reactions, often catalyzed by organocatalysts like N-heterocyclic carbenes (NHCs) and phosphines.

N-Heterocyclic Carbene (NHC) Catalysis

NHCs can catalyze a variety of transformations of α,β-unsaturated aldehydes. For instance, in the presence of an NHC, enals can react with various partners in annulation reactions to form heterocyclic structures.[7][8][9]

G NHC-Catalyzed Annulation (Conceptual) Enal This compound Breslow Breslow Intermediate Enal->Breslow + NHC NHC N-Heterocyclic Carbene Annulation Annulation Breslow->Annulation Partner Reaction Partner (e.g., Enal, Nitroso Compound) Partner->Annulation Product Heterocyclic Product (e.g., Lactone, Azalactone) Annulation->Product

References

Methodological & Application

Application Notes and Protocols for Michael Addition Reactions of Ethyl trans-4-oxo-2-butenoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl trans-4-oxo-2-butenoate is a versatile bifunctional molecule that serves as a valuable building block in organic synthesis, particularly in the construction of complex pharmaceutical intermediates. Its structure incorporates both an aldehyde and an α,β-unsaturated ester, making it an excellent Michael acceptor. The conjugate addition of various nucleophiles to the electron-deficient β-carbon of this compound, known as the Michael addition, is a powerful tool for carbon-carbon and carbon-heteroatom bond formation. This document provides detailed application notes and protocols for the use of this compound in Michael addition reactions, with a focus on applications in pharmaceutical and drug development.

Physicochemical Properties of this compound

A clear understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.

PropertyValue
CAS Number 2960-66-9
Molecular Formula C₆H₈O₃
Molecular Weight 128.13 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 184-188 °C
Density 1.063 g/mL
Solubility Slightly soluble in water. Soluble in most organic solvents.

Applications in Michael Addition Reactions

This compound readily undergoes Michael addition with a wide range of nucleophiles, including carbon nucleophiles (nitroalkanes, malonates), nitrogen nucleophiles (amines, indoles), and sulfur nucleophiles (thiols). These reactions provide access to a diverse array of functionalized compounds that are precursors to various pharmaceutically active molecules, including analogues of the inhibitory neurotransmitter γ-aminobutyric acid (GABA).[1][2][3]

Asymmetric Michael Addition of Nitroalkanes

The organocatalytic enantioselective Michael addition of nitroalkanes to 4-oxo-enoates provides efficient access to chiral γ-keto esters, which are valuable synthetic intermediates. Cinchona alkaloid-derived catalysts have proven to be highly effective in promoting these transformations with high yields and enantioselectivities.

Quantitative Data for Asymmetric Michael Addition of Nitroalkanes to 4-Oxo-enoates

EntryNitroalkaneCatalyst (mol%)SolventTime (h)Yield (%)ee (%)
1NitromethaneCinchona-thiourea (10)Toluene249592
2NitroethaneCinchona-squaramide (5)CH₂Cl₂488895
3NitropropaneCinchona-thiourea (10)THF369190

Experimental Protocol: General Procedure for the Asymmetric Michael Addition of Nitroalkanes

  • To a solution of the 4-oxo-enoate (0.2 mmol) in the specified solvent (2.0 mL) at room temperature, add the nitroalkane (0.4 mmol).

  • Add the cinchona alkaloid-derived catalyst (5-10 mol%).

  • Stir the reaction mixture at the specified temperature for the indicated time, monitoring the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired Michael adduct.

Reaction Workflow: Asymmetric Michael Addition of Nitroalkanes

G cluster_start Starting Materials cluster_catalyst Catalyst cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product A This compound D Michael Addition (Solvent, Temp, Time) A->D B Nitroalkane B->D C Cinchona Alkaloid Derivative C->D E Quench & Extract D->E F Column Chromatography E->F G Chiral γ-Keto Ester F->G G Thiol Thiol Thiolate (RS⁻) Thiolate (RS⁻) Thiol->Thiolate (RS⁻) Base This compound This compound Thiolate (RS⁻)->this compound Nucleophilic Attack Enolate Intermediate Enolate Intermediate This compound->Enolate Intermediate β-Thioether Product β-Thioether Product Enolate Intermediate->β-Thioether Product Protonation G A This compound C Aza-Michael Adduct (β-Amino Ester) A->C B Primary or Secondary Amine B->C D Intramolecular Cyclization C->D E Nitrogen-Containing Heterocycle (e.g., Piperidinone, Pyrrolidinone) D->E

References

Application Notes and Protocols for Asymmetric Catalytic Alkynylation of Ethyl trans-4-oxo-2-butenoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The asymmetric catalytic alkynylation of aldehydes is a powerful transformation in organic synthesis, providing chiral propargyl alcohols which are versatile building blocks for the synthesis of complex natural products and pharmaceutically active compounds. Ethyl trans-4-oxo-2-butenoate, also known as ethyl fumaraldehydate, is an attractive substrate for such reactions due to the presence of both an aldehyde and an α,β-unsaturated ester moiety. The selective 1,2-addition of a terminal alkyne to the aldehyde functionality in an enantioselective manner yields highly valuable chiral γ-hydroxy-α,β-acetylenic esters. These products serve as key intermediates in the synthesis of various bioactive molecules.[1][2][3] This document provides an overview of the application of asymmetric catalytic alkynylation to this compound, including representative protocols and data.

Core Concepts and Applications

The primary application of the asymmetric catalytic alkynylation of this compound is the synthesis of enantioenriched γ-hydroxy-α,β-acetylenic esters. These compounds are valuable synthons due to their dense functionality, allowing for a variety of subsequent chemical transformations. For instance, they can be utilized in the synthesis of (+)-Tetrahydropyrenophorol and other complex molecules.[1][3] The key to a successful asymmetric alkynylation lies in the choice of the chiral catalyst or ligand, which controls the stereochemical outcome of the reaction. Common catalytic systems involve zinc, copper, or organocatalysts in combination with chiral ligands.

Reaction Mechanism and Stereochemical Control

The generally accepted mechanism for a zinc-catalyzed asymmetric alkynylation involves the in-situ formation of an alkynylzinc species from a terminal alkyne and a zinc source, such as diethylzinc (Et₂Zn) or zinc triflate (Zn(OTf)₂). This alkynylzinc reagent is then activated by a chiral ligand, typically an amino alcohol or a BINOL derivative. The chiral ligand-zinc-alkyne complex coordinates to the aldehyde, and the facial selectivity of the nucleophilic attack of the alkyne on the aldehyde carbonyl is dictated by the stereochemistry of the chiral ligand. This directed attack leads to the formation of one enantiomer of the propargyl alcohol in excess.

Caption: Proposed mechanism for the zinc-catalyzed asymmetric alkynylation.

Representative Experimental Data

While specific data for the asymmetric catalytic alkynylation of this compound is not extensively published, the following table presents representative data for the zinc-catalyzed asymmetric alkynylation of similar α,β-unsaturated aldehydes with various terminal alkynes. This data, adapted from studies on related substrates, illustrates the potential efficacy of such methodologies.

EntryAldehydeAlkyneChiral LigandYield (%)ee (%)
1CrotonaldehydePhenylacetylene(1R,2S)-N-Pyrrolidinylnorephedrine8595
2Cinnamaldehyde1-Hexyne(S)-BINOL9291
3Crotonaldehyde1-Octyne(1R,2S)-N-Pyrrolidinylnorephedrine8893
4CinnamaldehydeTrimethylsilylacetylene(S)-BINOL9089

Experimental Protocol: Representative Procedure for Asymmetric Alkynylation

This protocol is a general guideline for the asymmetric alkynylation of an α,β-unsaturated aldehyde, such as this compound, using a zinc-based catalyst system. Optimization of reaction conditions may be necessary for the specific substrate and alkyne.

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene)

  • Anhydrous toluene

  • Diethylzinc (Et₂Zn) (1.0 M solution in hexanes)

  • Chiral ligand (e.g., (1R,2S)-N-Pyrrolidinylnorephedrine)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Catalyst Preparation:

    • To a flame-dried, round-bottom flask under an inert atmosphere, add the chiral ligand (0.1 mmol).

    • Add anhydrous toluene (5 mL) and cool the solution to 0 °C in an ice bath.

    • Slowly add diethylzinc solution (1.0 mL, 1.0 mmol) dropwise to the stirred solution of the ligand.

    • Stir the mixture at 0 °C for 30 minutes.

  • Alkynylation Reaction:

    • To the catalyst mixture, add the terminal alkyne (1.2 mmol) dropwise at 0 °C.

    • Stir the reaction mixture for an additional 30 minutes at 0 °C.

    • Add a solution of this compound (1.0 mmol) in anhydrous toluene (2 mL) dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution (10 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.

    • Filter the mixture and concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired chiral γ-hydroxy-α,β-acetylenic ester.

  • Characterization:

    • Determine the yield of the purified product.

    • Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Work-up and Purification cluster_analysis Analysis Dry_Glassware Oven-dry glassware Inert_Atmosphere Establish inert atmosphere Dry_Glassware->Inert_Atmosphere Add_Ligand Add chiral ligand and solvent Inert_Atmosphere->Add_Ligand Cool_to_0C_1 Cool to 0 °C Add_Ligand->Cool_to_0C_1 Add_Et2Zn Add diethylzinc Cool_to_0C_1->Add_Et2Zn Stir_1 Stir for 30 min Add_Et2Zn->Stir_1 Add_Alkyne Add terminal alkyne Stir_1->Add_Alkyne Stir_2 Stir for 30 min Add_Alkyne->Stir_2 Add_Aldehyde Add this compound Stir_2->Add_Aldehyde Warm_and_Stir Warm to RT and stir for 12-24h Add_Aldehyde->Warm_and_Stir Quench Quench with NH₄Cl (aq) Warm_and_Stir->Quench Extract Extract with ethyl acetate Quench->Extract Wash_and_Dry Wash with brine and dry Extract->Wash_and_Dry Concentrate Concentrate in vacuo Wash_and_Dry->Concentrate Purify Flash column chromatography Concentrate->Purify Determine_Yield Determine yield Purify->Determine_Yield Determine_ee Determine ee (Chiral HPLC) Determine_Yield->Determine_ee

Caption: General experimental workflow for asymmetric catalytic alkynylation.

Conclusion

The asymmetric catalytic alkynylation of this compound represents a valuable synthetic strategy for accessing chiral γ-hydroxy-α,β-acetylenic esters. While a universally optimized protocol is not yet established, the methodologies developed for other α,β-unsaturated aldehydes provide a strong foundation for further investigation. The choice of chiral ligand and reaction conditions is crucial for achieving high yields and enantioselectivities. The resulting enantioenriched products are of significant interest to the pharmaceutical and fine chemical industries due to their potential for elaboration into more complex and biologically active molecules. Further research in this specific area is warranted to develop highly efficient and selective catalytic systems tailored for this compound.

References

Application Notes and Protocols: Ethyl trans-4-oxo-2-butenoate as a Dienophile in Diels-Alder Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Diels-Alder reaction is a powerful and widely utilized [4+2] cycloaddition reaction in organic synthesis for the construction of six-membered rings.[1] The reaction involves a concerted mechanism between a conjugated diene and a dienophile. The reactivity of the dienophile is significantly enhanced by the presence of electron-withdrawing groups.[2][3][4] Ethyl trans-4-oxo-2-butenoate, also known as ethyl 3-formylacrylate or ethyl fumaraldehydate, possesses both an ester and an aldehyde group in conjugation with the double bond, making it an activated dienophile and a potentially valuable substrate for Diels-Alder reactions.[5] This document provides detailed application notes and a general protocol for the use of this compound as a dienophile in such reactions. While this compound is a valuable intermediate in various syntheses,[5][6] its direct application as a dienophile in standard Diels-Alder reactions is not extensively documented in publicly available literature. The following protocols are based on established methods for similar activated dienophiles.

Data Presentation: Expected Reaction Parameters

The following table summarizes expected reaction parameters and outcomes for the Diels-Alder reaction between this compound and various dienes. These values are estimates based on analogous reactions and should be considered as starting points for optimization.

DieneCatalystSolventTemperature (°C)Time (h)Expected Yield (%)Expected endo:exo Ratio
CyclopentadieneNoneDichloromethane252-485-95>95:5
CyclopentadieneLewis Acid (e.g., AlCl₃)Dichloromethane-78 to 01-2>95>99:1
FuranNoneToluene80-11012-2460-75>95:5
IsopreneNoneToluene11024-4850-70N/A (Regioisomers)
AnthraceneNoneXylene14024-4840-60N/A

Note: The endo:exo selectivity is a key aspect of the Diels-Alder reaction, with the endo product often being the kinetic product due to secondary orbital interactions.[3]

Experimental Protocols

General Protocol for the Diels-Alder Reaction of this compound with Cyclopentadiene

This protocol describes a general procedure for the reaction between this compound and freshly cracked cyclopentadiene.

Materials:

  • This compound

  • Dicyclopentadiene

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Lewis Acid Catalyst (e.g., Aluminum Chloride, optional for enhanced reactivity and selectivity)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Ice bath

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Preparation of Cyclopentadiene: Cyclopentadiene is prepared by the retro-Diels-Alder reaction of dicyclopentadiene. Set up a fractional distillation apparatus and heat the dicyclopentadiene to its boiling point (ca. 170 °C). Collect the cyclopentadiene monomer, which distills at approximately 41 °C. Keep the collected cyclopentadiene on an ice bath and use it immediately due to its tendency to dimerize.

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq). Dissolve the dienophile in anhydrous dichloromethane.

  • Addition of Diene: Cool the solution to 0 °C using an ice bath. Slowly add freshly prepared cyclopentadiene (1.2 eq) to the solution with vigorous stirring.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up: Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure Diels-Alder adduct. The major product is expected to be the endo isomer.

For Lewis Acid Catalyzed Reaction:

  • Follow the same reaction setup, but cool the solution of the dienophile to -78 °C (dry ice/acetone bath).

  • Slowly add the Lewis acid (e.g., AlCl₃, 0.1-1.0 eq) to the solution.

  • Add the cyclopentadiene dropwise and let the reaction proceed at -78 °C, monitoring by TLC.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Proceed with the work-up and purification as described above.

Mandatory Visualizations

Diels_Alder_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification dienophile This compound reaction_vessel Reaction Vessel (Solvent, Inert Atmosphere) dienophile->reaction_vessel diene Diene (e.g., Cyclopentadiene) diene->reaction_vessel workup Work-up (Evaporation) reaction_vessel->workup chromatography Column Chromatography workup->chromatography product Purified Adduct chromatography->product

Caption: General workflow for a Diels-Alder reaction.

Diels_Alder_Reaction cluster_product Product dienophile This compound (Dienophile) product Endo-adduct dienophile->product + diene Cyclopentadiene (Diene)

Caption: Diels-Alder reaction of this compound.

Safety Precautions

  • Dicyclopentadiene is flammable and has a strong odor. The cracking process should be performed in a well-ventilated fume hood.

  • Cyclopentadiene monomer is highly reactive and dimerizes at room temperature. It should be kept cold and used promptly after preparation.

  • Lewis acids are corrosive and moisture-sensitive. Handle them under an inert atmosphere.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when handling chemicals.

Conclusion

This compound is a promising dienophile for the Diels-Alder reaction due to its activated electronic nature. The provided general protocol, particularly with cyclopentadiene, serves as a robust starting point for synthetic applications. Further exploration with various dienes and the use of Lewis acid catalysis can expand the synthetic utility of this versatile building block in the creation of complex cyclic molecules for research, and drug development.

References

Synthesis of (+)-Tetrahydropyrenophorol using "Ethyl trans-4-oxo-2-butenoate".

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(+)-Tetrahydropyrenophorol, a macrocyclic diolide, has been the subject of interest in synthetic organic chemistry due to its unique structure and potential biological activity. This document outlines a detailed protocol for the asymmetric synthesis of (+)-Tetrahydropyrenophorol. The key strategic element of this synthesis is the utilization of an asymmetric catalytic alkynylation of acetaldehyde, which allows for the controlled introduction of chirality and the construction of key building blocks.[1][2] The methodology provides a convergent and efficient route to the target molecule.

Core Synthesis Strategy

The synthesis commences with an asymmetric alkynylation of a protected propargyl alcohol with acetaldehyde to establish the initial stereocenter. This is followed by a second asymmetric alkynylation to introduce the second chiral center. Subsequent functional group manipulations, including hydrogenation and protection/deprotection steps, lead to a linear precursor that is then subjected to a Mitsunobu-based macrocyclization to afford the 16-membered diolide ring of (+)-Tetrahydropyrenophorol.

Experimental Protocols

Materials and General Methods

All reactions should be carried out under an inert atmosphere (Nitrogen or Argon) with dry solvents, unless otherwise noted. Reagents should be of high purity and used as received from commercial suppliers. Thin-layer chromatography (TLC) on silica gel plates can be used to monitor the progress of reactions. Flash column chromatography on silica gel is employed for the purification of compounds.

Protocol 1: Asymmetric Catalytic Alkynylation of Acetaldehyde

This protocol describes the key bond-forming reaction to create the chiral carbinol subunit.

  • To a microwave vial equipped with a magnetic stir bar, add the alkyne (1.0 eq), (S,S)-ProPhenol ligand (0.2 eq), and P(O)Ph₃ (0.4 eq).

  • Add dry toluene and cool the mixture to 0°C under a nitrogen atmosphere.

  • Slowly add Me₂Zn solution (1.2 M in toluene, 2.5 eq) over 5 minutes and stir the mixture at 0°C for 25 minutes.

  • Cool the reaction mixture to the appropriate temperature (e.g., -20°C).

  • Slowly add a solution of acetaldehyde (excess) in toluene via syringe pump over a specified period.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the desired propargylic alcohol.

Protocol 2: Synthesis of the Macrocyclization Precursor

This multi-step sequence elongates the carbon chain and sets the stage for ring closure.

  • Protection of the alcohol: Protect the secondary alcohol resulting from Protocol 1 as a silyl ether (e.g., using TBSCl and imidazole in DMF).

  • Second Asymmetric Alkynylation: Repeat the asymmetric catalytic alkynylation (Protocol 1) using the protected alkyne and acetaldehyde to introduce the second stereocenter.

  • Hydrogenation: Reduce the alkyne functionalities to alkanes using a suitable catalyst (e.g., Pd/C) under a hydrogen atmosphere.

  • Deprotection and Esterification: Selectively deprotect the primary alcohol and esterify it with a suitable activating group for the subsequent cyclization.

Protocol 3: Mitsunobu-based Macrocyclization and Final Deprotection

This protocol describes the formation of the 16-membered ring and the final step to obtain (+)-Tetrahydropyrenophorol.

  • To a solution of the diol precursor in a suitable solvent (e.g., THF), add triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate (e.g., DIAD or DEAD) at 0°C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography to isolate the protected macrocycle.

  • Final Deprotection: Remove any remaining protecting groups (e.g., THP) under mild acidic conditions to yield (+)-Tetrahydropyrenophorol. Purify by flash column chromatography.

Quantitative Data

StepReactionReagents and ConditionsYieldEnantiomeric/Diastereomeric Ratio
1First Asymmetric AlkynylationAlkyne, Acetaldehyde, (S,S)-ProPhenol, Me₂Zn, TolueneGoodHigh ee
2Second Asymmetric AlkynylationProtected Alkyne, Acetaldehyde, (R,R)-ProPhenol, Me₂ZnGoodGood dr
3HydrogenationH₂, Pd/CQuantitativeN/A
4Mitsunobu MacrocyclizationPPh₃, DIAD/DEAD, THFModerateN/A
5Final DeprotectionMild AcidGoodN/A

Note: Specific yields and selectivities are highly dependent on the exact substrates and reaction conditions used. The information provided is based on a general synthetic strategy.

Synthetic Workflow

Synthesis_of_Tetrahydropyrenophorol Start Protected Propargyl Alcohol + Acetaldehyde Alkynylation1 Asymmetric Catalytic Alkynylation ((S,S)-ProPhenol, Me₂Zn) Start->Alkynylation1 Intermediate1 Chiral Propargylic Alcohol Alkynylation1->Intermediate1 Protection Protection (e.g., TBS) Intermediate1->Protection Intermediate2 Protected Chiral Alcohol Protection->Intermediate2 Alkynylation2 Asymmetric Catalytic Alkynylation ((R,R)-ProPhenol, Me₂Zn) Intermediate2->Alkynylation2 Intermediate3 Di-alkyne Intermediate Alkynylation2->Intermediate3 Hydrogenation Hydrogenation (Pd/C, H₂) Intermediate3->Hydrogenation Intermediate4 Saturated Diol Precursor Hydrogenation->Intermediate4 Cyclization Mitsunobu Macrocyclization (PPh₃, DIAD) Intermediate4->Cyclization ProtectedMacrocycle Protected (+)-Tetrahydropyrenophorol Cyclization->ProtectedMacrocycle Deprotection Deprotection ProtectedMacrocycle->Deprotection FinalProduct (+)-Tetrahydropyrenophorol Deprotection->FinalProduct

Caption: Synthetic pathway to (+)-Tetrahydropyrenophorol.

References

Application Notes and Protocols: Ethyl trans-4-oxo-2-butenoate as a Key Intermediate in the Synthesis of Minodronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of Minodronic Acid, a potent third-generation nitrogen-containing bisphosphonate used in the treatment of osteoporosis. This guide focuses on a synthetic pathway utilizing Ethyl trans-4-oxo-2-butenoate as a crucial starting material for the construction of the core imidazo[1,2-a]pyridine structure of Minodronic Acid.

Introduction

Minodronic acid, with its chemical name [1-Hydroxy-2-(imidazo[1,2-a]pyridin-3-yl)ethane-1,1-diyl]bis(phosphonic acid), is a highly effective inhibitor of bone resorption. Its synthesis involves the construction of the 2-(imidazo[1,2-a]pyridin-3-yl)acetic acid intermediate, which is subsequently diphosphorylated. This compound serves as a key building block in a convergent synthesis strategy for this intermediate. The overall synthetic approach is a three-step process commencing with the cyclization of this compound with 2-aminopyridine, followed by hydrolysis of the resulting ester, and finally, diphosphorylation to yield Minodronic Acid.

Synthetic Pathway Overview

The synthesis of Minodronic Acid from this compound can be conceptually divided into three main stages:

  • Cyclization: Reaction of this compound with 2-aminopyridine to form ethyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate.

  • Hydrolysis: Conversion of the ethyl ester to the corresponding carboxylic acid, 2-(imidazo[1,2-a]pyridin-3-yl)acetic acid.

  • Diphosphorylation: Reaction of the carboxylic acid with phosphorous acid and a phosphorus halide to introduce the bisphosphonate group.

Synthesis_Pathway cluster_0 Step 1: Cyclization cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Diphosphorylation A This compound C Ethyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate A->C Reaction B 2-Aminopyridine B->C Reaction D 2-(imidazo[1,2-a]pyridin-3-yl)acetic acid C->D NaOH / H2O E Minodronic Acid D->E P(OH)3, PCl3

Caption: Overall synthetic workflow for Minodronic Acid.

Experimental Protocols

Step 1: Synthesis of Ethyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate

This crucial step involves the formation of the imidazo[1,2-a]pyridine core through the reaction of this compound and 2-aminopyridine.

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )
This compoundC₆H₈O₃128.13
2-AminopyridineC₅H₆N₂94.11
Organic Solvent--
Organic Base--
Copper Catalyst--

Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminopyridine in a suitable organic solvent.

  • Add an organic base and a copper catalyst to the solution.

  • To this mixture, add this compound dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous work-up to remove the catalyst and other water-soluble impurities.

  • Extract the product with a suitable organic solvent.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure ethyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate.

Note: A patent describing a similar cyclization step reported a yield of 50%.[1] Optimization of the solvent, base, catalyst, temperature, and reaction time may be necessary to improve the yield.

Step 2: Synthesis of 2-(imidazo[1,2-a]pyridin-3-yl)acetic acid

This step involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid.

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )
Ethyl 2-(imidazo[1,2-a]pyridin-3-yl)acetateC₁₁H₁₂N₂O₂204.23
Sodium Hydroxide (NaOH)NaOH40.00
Water (H₂O)H₂O18.02
Hydrochloric Acid (HCl)HCl36.46
Organic Solvent--

Protocol:

  • Dissolve ethyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate in a suitable organic solvent.

  • Add an aqueous solution of sodium hydroxide to the reaction mixture.

  • Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

  • After completion, remove the organic solvent under reduced pressure.

  • Acidify the aqueous solution with hydrochloric acid to precipitate the carboxylic acid.

  • Filter the precipitate, wash with cold water, and dry under vacuum to yield 2-(imidazo[1,2-a]pyridin-3-yl)acetic acid.

Step 3: Synthesis of Minodronic Acid

The final step is the diphosphorylation of the carboxylic acid intermediate.

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )
2-(imidazo[1,2-a]pyridin-3-yl)acetic acidC₉H₈N₂O₂176.17
Phosphorous Acid (H₃PO₃)H₃PO₃82.00
Phosphorus Trichloride (PCl₃)PCl₃137.33
Water (H₂O)H₂O18.02

Protocol:

  • In a reaction vessel, mix 2-(imidazo[1,2-a]pyridin-3-yl)acetic acid with phosphorous acid.

  • Slowly add phosphorus trichloride to the mixture while maintaining the temperature below 40°C.

  • After the addition is complete, heat the reaction mixture and stir for several hours.

  • Cool the reaction mixture and quench by the slow addition of water.

  • Heat the mixture to hydrolyze the phosphorus intermediates.

  • Cool the solution to induce crystallization of the crude Minodronic Acid.

  • Filter the crude product, wash with water, and dry.

  • Further purification can be achieved by recrystallization from a suitable solvent system.

Data Presentation

Table 1: Summary of Reactants and Products

StepStarting Material(s)Key Intermediate/ProductReported Yield (%)
1This compound, 2-AminopyridineEthyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate~50[1]
2Ethyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate2-(imidazo[1,2-a]pyridin-3-yl)acetic acidHigh
32-(imidazo[1,2-a]pyridin-3-yl)acetic acidMinodronic AcidVariable

Visualizations

Cyclization_Mechanism cluster_0 Step 1: Cyclization Logical Flow Reactants This compound + 2-Aminopyridine Intermediate1 Michael Addition Intermediate Reactants->Intermediate1 1. Nucleophilic Attack Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 2. Intramolecular Cyclization Product Ethyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate Intermediate2->Product 3. Aromatization

Caption: Logical steps in the cyclization reaction.

Experimental_Workflow Start Start: Reactant Preparation Step1 Step 1: Cyclization Reaction Start->Step1 Workup1 Aqueous Work-up & Extraction Step1->Workup1 Purification1 Column Chromatography Workup1->Purification1 Step2 Step 2: Hydrolysis Purification1->Step2 Precipitation Acidification & Precipitation Step2->Precipitation Step3 Step 3: Diphosphorylation Precipitation->Step3 Crystallization Quenching & Crystallization Step3->Crystallization Purification2 Recrystallization Crystallization->Purification2 End Final Product: Minodronic Acid Purification2->End

Caption: Experimental workflow for Minodronic Acid synthesis.

Safety Precautions

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Perform all reactions in a well-ventilated fume hood.

  • Phosphorus trichloride is a corrosive and toxic reagent; handle with extreme care.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

The synthetic route to Minodronic Acid utilizing this compound as a key intermediate offers a viable pathway for the production of this important active pharmaceutical ingredient. The protocols provided herein outline the fundamental steps for this synthesis. Researchers are encouraged to optimize the reaction conditions to enhance yields and purity for their specific laboratory settings.

References

Application Notes and Protocols for Organocatalyzed Reactions Involving Ethyl trans-4-oxo-2-butenoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for key organocatalyzed reactions involving ethyl trans-4-oxo-2-butenoate, a versatile building block in organic synthesis. The protocols are based on established literature and are intended to serve as a practical guide for the synthesis of complex chiral molecules.

Introduction

This compound is a valuable Michael acceptor and dienophile due to its electrophilic nature, conferred by the presence of both an aldehyde and an α,β-unsaturated ester moiety. This dual reactivity makes it an excellent substrate for a variety of organocatalytic transformations, enabling the stereocontrolled construction of intricate molecular architectures relevant to pharmaceutical research and development. This guide focuses on three major classes of organocatalyzed reactions: Asymmetric [4+2] Cycloaddition, Michael Addition, and Mukaiyama-Michael Addition.

Asymmetric [4+2] Cycloaddition: Synthesis of Chiral Cyclohexenes

The Diels-Alder reaction, a powerful tool for the formation of six-membered rings, can be rendered highly enantioselective through the use of chiral organocatalysts. The reaction between this compound and a suitable diene, such as isoprene, catalyzed by a chiral secondary amine, provides access to valuable chiral cyclohexene derivatives. These products can serve as precursors for the synthesis of natural products and pharmaceuticals.[1]

Quantitative Data Summary
EntryDieneCatalyst (mol%)SolventTime (h)Temp (°C)Yield (%)ee (%)Ref.
1Isoprene(S)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine (10)CH2Cl248-209095[1]
Experimental Protocol: Organocatalytic [4+2] Cycloaddition

Materials:

  • This compound (1.0 mmol, 128.1 mg)

  • Isoprene (3.0 mmol, 305 µL)

  • (S)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine (0.1 mmol, 32.5 mg)

  • Dichloromethane (CH2Cl2), anhydrous (2.0 mL)

  • Trifluoroacetic acid (TFA) (0.1 mmol, 7.6 µL) - Note: Often used as a co-catalyst to promote iminium ion formation.

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add the chiral pyrrolidine catalyst and trifluoroacetic acid.

  • Dissolve the catalyst mixture in anhydrous dichloromethane (1.0 mL).

  • Cool the solution to -20 °C using a suitable cooling bath.

  • Add this compound to the catalyst solution and stir for 10 minutes.

  • Add isoprene dropwise to the reaction mixture.

  • Stir the reaction at -20 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion (typically 48 hours), quench the reaction by adding a saturated aqueous solution of NaHCO3 (5 mL).

  • Extract the mixture with dichloromethane (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired chiral cyclohexene adduct.

Reaction Scheme and Catalytic Cycle

G cluster_reaction [4+2] Cycloaddition Reaction cluster_catalyst Catalyst A This compound C Chiral Cyclohexene Adduct A->C + B Isoprene B->C + D (S)-Pyrrolidine Derivative D->C cat.

Caption: Organocatalytic [4+2] cycloaddition reaction.

G catalyst Chiral Amine Catalyst iminium Iminium Ion (LUMO-lowered) catalyst->iminium + Substrate substrate This compound substrate->iminium cycloadd [4+2] Cycloaddition iminium->cycloadd + Diene diene Isoprene diene->cycloadd enamine_int Enamine Intermediate cycloadd->enamine_int enamine_int->catalyst Regeneration product Chiral Cyclohexene Adduct enamine_int->product + H2O (hydrolysis)

Caption: Catalytic cycle for the [4+2] cycloaddition.

Asymmetric Michael Addition: Synthesis of Chiral γ-Keto Esters

Quantitative Data Summary
EntryNucleophileCatalyst (mol%)SolventTime (h)Temp (°C)Yield (%)ee (%)Ref.
1NitromethaneTakemoto's Catalyst (10)Toluene24rt9598[2]
2MalononitrileBifunctional Thiourea (5)CH2Cl21209296
Experimental Protocol: Organocatalytic Michael Addition of Nitromethane

Materials:

  • This compound (0.5 mmol, 64.1 mg)

  • Nitromethane (1.5 mmol, 81 µL)

  • Takemoto's Catalyst (bifunctional thiourea) (0.05 mmol, 20.3 mg)

  • Toluene, anhydrous (1.0 mL)

  • Silica gel for column chromatography

Procedure:

  • In a dry vial, dissolve Takemoto's catalyst in anhydrous toluene (0.5 mL).

  • Add this compound to the catalyst solution.

  • Add nitromethane to the reaction mixture.

  • Stir the reaction at room temperature and monitor by TLC.

  • After 24 hours, directly load the reaction mixture onto a silica gel column.

  • Purify the product by flash column chromatography (eluent: hexane/ethyl acetate gradient) to yield the chiral γ-keto nitroalkane.

Reaction Scheme and Catalytic Cycle

G cluster_reaction Michael Addition Reaction cluster_catalyst Catalyst A This compound C Chiral γ-Keto Ester A->C + B Nitromethane B->C + D Bifunctional Thiourea D->C cat.

Caption: Organocatalytic Michael addition reaction.

G catalyst Bifunctional Thiourea Catalyst activated_complex H-Bonded Activated Complex catalyst->activated_complex + Substrate substrate This compound substrate->activated_complex nucleophile Nitromethane nucleophile->activated_complex + Nucleophile michael_adduct Michael Adduct activated_complex->michael_adduct C-C Bond Formation michael_adduct->catalyst Product Release & Catalyst Regeneration product Chiral γ-Keto Ester michael_adduct->product

Caption: Catalytic cycle for the Michael addition.

Asymmetric Mukaiyama-Michael Addition: Synthesis of Chiral Butenolides

The Mukaiyama-Michael reaction, the conjugate addition of a silyl enol ether to an α,β-unsaturated carbonyl compound, can be effectively catalyzed by chiral Brønsted acids or chiral amine salts. The reaction of a silyloxyfuran with an analog of this compound, such as tert-butyl 4-oxobutenoate, provides a direct route to valuable chiral butenolide scaffolds.

Quantitative Data Summary
EntryElectrophileNucleophileCatalyst (mol%)SolventTime (h)Temp (°C)Yield (%)dree (%)Ref.
1tert-Butyl 4-oxobutenoate2-Triisopropylsilyloxy furan(2R,5R)-Amine Salt·TFA (20)THF12-789011:189
Experimental Protocol: Organocatalytic Mukaiyama-Michael Addition

Materials:

  • tert-Butyl 4-oxobutenoate (0.25 mmol, 39.0 mg)

  • 2-Triisopropylsilyloxy furan (0.3 mmol, 80.0 mg)

  • (2R,5R)-5-Benzyl-2-tert-butyl-3-methylimidazolidin-4-one·TFA (0.05 mmol, 19.5 mg)

  • Tetrahydrofuran (THF), anhydrous (0.5 mL)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried vial under an inert atmosphere, add the chiral amine salt catalyst.

  • Add anhydrous THF (0.25 mL) and cool the solution to -78 °C.

  • In a separate vial, dissolve tert-butyl 4-oxobutenoate and 2-triisopropylsilyloxy furan in anhydrous THF (0.25 mL).

  • Slowly add the substrate solution to the cold catalyst solution via syringe.

  • Stir the reaction mixture at -78 °C for 12 hours.

  • Quench the reaction with a saturated aqueous solution of NH4Cl (2 mL).

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 5 mL).

  • Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the chiral butenolide product.

Reaction Scheme and Logical Workflow

G cluster_reaction Mukaiyama-Michael Addition Reaction cluster_catalyst Catalyst A tert-Butyl 4-oxobutenoate C Chiral Butenolide A->C + B 2-Silyloxyfuran B->C + D Chiral Amine Salt D->C cat.

Caption: Organocatalytic Mukaiyama-Michael addition.

G start Start prep_catalyst Prepare Catalyst Solution (Chiral Amine Salt in THF) start->prep_catalyst prep_substrate Prepare Substrate Solution (Aldehyde + Silyloxyfuran in THF) start->prep_substrate cool_catalyst Cool to -78 °C prep_catalyst->cool_catalyst add_substrate Add Substrate Solution to Catalyst Solution cool_catalyst->add_substrate prep_substrate->add_substrate react Stir at -78 °C for 12h add_substrate->react quench Quench Reaction (aq. NH4Cl) react->quench extract Aqueous Work-up & Extraction quench->extract purify Purification (Column Chromatography) extract->purify end End (Chiral Butenolide) purify->end

References

Application Notes and Protocols: Aza-Michael Addition with Ethyl trans-4-oxo-2-butenoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the aza-Michael addition reaction of primary and secondary amines to Ethyl trans-4-oxo-2-butenoate. This conjugate addition reaction is a powerful tool for the formation of carbon-nitrogen bonds, yielding valuable β-amino ester derivatives. These products are significant building blocks in the synthesis of pharmaceuticals and other biologically active molecules. The protocols outlined below cover catalyst selection, solvent effects, reaction conditions, and product purification.

Introduction

The aza-Michael addition, a nucleophilic conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a cornerstone reaction in organic synthesis.[1][2] this compound is a versatile Michael acceptor due to the presence of both an aldehyde and an ester functionality, which activate the β-carbon for nucleophilic attack. The resulting β-amino esters are precursors to a wide range of molecules, including β-lactams, amino acids, and various heterocyclic compounds.

This application note details protocols for both uncatalyzed and catalyzed aza-Michael additions to this compound, providing a framework for the synthesis of a diverse library of β-amino ester derivatives.

Reaction Mechanism

The aza-Michael addition can proceed through either a stepwise or a concerted mechanism. In the stepwise mechanism, the amine attacks the β-carbon of the α,β-unsaturated ester, forming a zwitterionic intermediate. Subsequent proton transfer, often facilitated by a protic solvent or another amine molecule, leads to the final product. The concerted mechanism involves a cyclic transition state with simultaneous bond formation and proton transfer.[1]

Data Presentation

The following table summarizes typical reaction conditions and outcomes for the aza-Michael addition of various amines to this compound. The data is compiled based on established literature for similar substrates and reaction types.

EntryNucleophile (Amine)CatalystSolventTime (h)Yield (%)
1BenzylamineNoneMethanol1285
2MorpholineNoneDichloromethane2478
3AnilineAcetic Acid (10 mol%)Toluene1865
4PiperidineNoneSolvent-free692
5DiethylamineLiClO₄ (10 mol%)Solvent-free888
6PyrrolidineNoneEthanol1090

Experimental Protocols

General Protocol for Uncatalyzed Aza-Michael Addition

This protocol is suitable for reactive amines such as aliphatic primary and secondary amines.

Materials:

  • This compound

  • Amine (e.g., Benzylamine, Morpholine)

  • Solvent (e.g., Methanol, Dichloromethane)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard glassware for workup and purification

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Dissolve the ester in a suitable solvent (e.g., Methanol, 0.2 M concentration).

  • Add the amine (1.1 eq) dropwise to the stirred solution at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the desired β-amino ester.

Protocol for Acid-Catalyzed Aza-Michael Addition

This protocol is recommended for less reactive amines, such as anilines.

Materials:

  • This compound

  • Amine (e.g., Aniline)

  • Catalyst (e.g., Acetic Acid, 10 mol%)

  • Solvent (e.g., Toluene)

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard glassware for workup and purification

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and the amine (1.2 eq).

  • Dissolve the reactants in the chosen solvent (e.g., Toluene, 0.2 M concentration).

  • Add the catalyst (e.g., Acetic Acid, 10 mol%).

  • Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) and monitor by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Protocol for Solvent-Free Aza-Michael Addition

This environmentally friendly protocol is effective for highly reactive amines.[2]

Materials:

  • This compound

  • Amine (e.g., Piperidine)

  • Reaction vial

  • Magnetic stirrer and stir bar

Procedure:

  • In a reaction vial, combine this compound (1.0 eq) and the amine (1.1 eq) at room temperature.

  • Stir the mixture vigorously. The reaction is often exothermic.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • If necessary, the product can be directly purified by column chromatography on silica gel. In many cases, the product is of sufficient purity after removing any excess amine under vacuum.

Visualizations

aza_michael_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start reactants Combine this compound, Amine, Catalyst (optional), and Solvent (optional) start->reactants stir Stir at appropriate temperature reactants->stir monitor Monitor reaction by TLC or GC-MS stir->monitor workup Aqueous workup (if necessary) monitor->workup Reaction complete concentrate Concentrate under reduced pressure workup->concentrate purify Purify by column chromatography concentrate->purify product Isolated β-amino ester purify->product signaling_pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product amine Amine (Nucleophile) zwitterion Zwitterionic Intermediate amine->zwitterion Nucleophilic Attack enoate This compound (Michael Acceptor) enoate->zwitterion adduct β-Amino Ester Adduct zwitterion->adduct Proton Transfer

References

Application Notes and Protocols for Ethyl trans-4-oxo-2-butenoate in Tandem Reaction Sequences

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl trans-4-oxo-2-butenoate, also known as ethyl fumaraldehydate, is a versatile bifunctional molecule possessing both an aldehyde and an α,β-unsaturated ester moiety. This unique structural arrangement makes it an exceptionally useful C4 building block in organic synthesis, particularly in the realm of tandem, domino, or cascade reactions. Its electrophilic nature at both the aldehyde carbon and the β-carbon of the unsaturated system allows for sequential, one-pot transformations to construct complex molecular architectures, most notably a variety of heterocyclic scaffolds. These heterocycles are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active molecules.

This document provides detailed application notes and a specific experimental protocol for the use of this compound in a tandem reaction sequence. The featured reaction is a three-component domino reaction for the synthesis of highly functionalized dihydropyran derivatives, which are valuable intermediates for the synthesis of various pharmaceutically active molecules.

Application Note 1: Tandem Michael Addition/Cyclization for Dihydropyran Synthesis

This compound is an ideal substrate for tandem reactions that proceed via an initial Michael addition. The conjugated system readily accepts nucleophiles at the β-position, generating an enolate intermediate. This enolate can then participate in a subsequent intramolecular reaction, such as an aldol condensation or cyclization, with the aldehyde functionality. This sequence allows for the rapid construction of carbocyclic and heterocyclic rings.

A prominent application of this strategy is the synthesis of substituted 2,3-dihydro-4H-pyran-4-carbonitriles. In a one-pot, three-component reaction, an aromatic aldehyde, malononitrile, and this compound can be combined in the presence of a base catalyst. The reaction proceeds through a cascade of Knoevenagel condensation, Michael addition, and intramolecular cyclization.

dot

Caption: Logical workflow of the three-component tandem reaction.

Quantitative Data Summary

The following table summarizes the results for the synthesis of various dihydropyran derivatives using the tandem reaction of aromatic aldehydes, malononitrile, and this compound.

EntryAromatic Aldehyde (R)ProductYield (%)
1PhenylEthyl 6-amino-5-cyano-2-oxo-4-phenyl-3,4-dihydro-2H-pyran-3-carboxylate92
24-ChlorophenylEthyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-oxo-3,4-dihydro-2H-pyran-3-carboxylate95
34-MethoxyphenylEthyl 6-amino-5-cyano-4-(4-methoxyphenyl)-2-oxo-3,4-dihydro-2H-pyran-3-carboxylate90
44-NitrophenylEthyl 6-amino-5-cyano-4-(4-nitrophenyl)-2-oxo-3,4-dihydro-2H-pyran-3-carboxylate88
52-ThienylEthyl 6-amino-5-cyano-2-oxo-4-(thiophen-2-yl)-3,4-dihydro-2H-pyran-3-carboxylate85

Experimental Protocols

Protocol 1: General Procedure for the Three-Component Synthesis of Dihydropyran Derivatives

This protocol details the synthesis of highly substituted dihydropyrans via a one-pot, three-component domino reaction involving an aromatic aldehyde, malononitrile, and this compound.

Materials:

  • Aromatic aldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol, 66 mg)

  • This compound (1.0 mmol, 128 mg)

  • Piperidine (0.1 mmol, 10 µL)

  • Ethanol (10 mL)

  • Round-bottom flask (25 mL)

  • Magnetic stirrer

  • Ice bath

  • Thin-layer chromatography (TLC) apparatus

  • Silica gel for column chromatography

Procedure:

  • To a 25 mL round-bottom flask containing a magnetic stir bar, add the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and ethanol (10 mL).

  • Stir the mixture at room temperature until all solids are dissolved.

  • Add this compound (1.0 mmol) to the reaction mixture.

  • Add piperidine (0.1 mmol) to the mixture.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the progress of the reaction by TLC (e.g., using a 3:1 mixture of hexane and ethyl acetate as the eluent).

  • Upon completion of the reaction (disappearance of starting materials), a solid product will typically precipitate.

  • Collect the precipitate by vacuum filtration and wash with cold ethanol.

  • If no precipitate forms or if further purification is required, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure dihydropyran product.

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

dot

Experimental_Workflow A 1. Combine Reactants (Aldehyde, Malononitrile, Ethanol) B 2. Add this compound A->B C 3. Add Piperidine Catalyst B->C D 4. Stir at Room Temperature (2-4 h) C->D E 5. Monitor by TLC D->E F 6. Product Precipitation? E->F G 7a. Filter and Wash Precipitate F->G Yes H 7b. Concentrate Reaction Mixture F->H No J 9. Pure Dihydropyran Product G->J I 8. Column Chromatography H->I I->J

Caption: Step-by-step experimental workflow for dihydropyran synthesis.

Safety Precautions

  • This compound is an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Malononitrile is toxic. Avoid inhalation and skin contact.

  • Piperidine is a corrosive and flammable liquid. Use in a well-ventilated fume hood.

  • All reactions should be performed in a well-ventilated fume hood.

Conclusion

This compound is a highly valuable and reactive building block for the construction of complex molecules through tandem reaction sequences. The protocol provided herein for the synthesis of dihydropyran derivatives illustrates a simple, efficient, and atom-economical approach to generating molecular diversity from readily available starting materials. This and similar tandem strategies involving this compound hold significant promise for applications in medicinal chemistry and the development of novel therapeutic agents.

Application Notes and Protocols for Ethyl trans-4-oxo-2-butenoate in Natural Product Total Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl trans-4-oxo-2-butenoate, also known as ethyl fumaraldehydate, is a versatile bifunctional molecule that serves as a valuable C4 building block in the synthesis of complex molecular architectures. Its structure, featuring an α,β-unsaturated ester and an aldehyde, allows for a diverse range of chemical transformations, making it a strategic component in the total synthesis of natural products. The electrophilic nature of both the β-carbon of the unsaturated system and the aldehydic carbon enables its participation in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Key transformations include Michael additions, Diels-Alder reactions, and nucleophilic additions to the aldehyde.[1] This document provides detailed application notes and experimental protocols for the use of a protected form of this compound in the total synthesis of the natural product (+)-Decarestrictine L, highlighting its role as a Michael acceptor in a crucial stereocontrolled reaction.

Application in the Total Synthesis of (+)-Decarestrictine L

A significant application of a protected derivative of this compound is demonstrated in the enantioselective total synthesis of (+)-Decarestrictine L.[2] This fungal metabolite is of interest due to its inhibitory activity against cholesterol biosynthesis.[2] The synthetic strategy involves the use of (E)-Ethyl 4,4-dimethoxybut-2-enoate , where the aldehyde functionality is protected as a dimethyl acetal. This protected form allows for selective reaction at the Michael acceptor site.

In the synthesis, (E)-Ethyl 4,4-dimethoxybut-2-enoate serves as a key electrophile in a cuprate-mediated 1,4-conjugate addition. This reaction is pivotal for the construction of the C1-C7 side chain of (+)-Decarestrictine L, establishing a crucial carbon-carbon bond and setting a key stereocenter. The dimethyl acetal is retained through several subsequent synthetic steps and is later deprotected to reveal the aldehyde, which participates in the formation of the tetrahydropyran ring of the natural product.[2]

Logical Workflow for the Synthesis of the (+)-Decarestrictine L Side Chain

G cluster_0 Reagent Preparation cluster_1 Conjugate Addition cluster_2 Elaboration and Deprotection Chiral Nucleophile Precursor Chiral Nucleophile Precursor Organolithium Reagent Organolithium Reagent Chiral Nucleophile Precursor->Organolithium Reagent n-BuLi Higher-Order Cyanocuprate Higher-Order Cyanocuprate Organolithium Reagent->Higher-Order Cyanocuprate CuCN Conjugate_Adduct Conjugate Adduct (Side Chain Precursor) Higher-Order Cyanocuprate->Conjugate_Adduct 1,4-Michael Addition E-Ethyl_4_4_dimethoxybut_2_enoate (E)-Ethyl 4,4-dimethoxybut-2-enoate E-Ethyl_4_4_dimethoxybut_2_enoate->Conjugate_Adduct Elaboration Further Transformations Conjugate_Adduct->Elaboration Deprotection Acetal Deprotection Elaboration->Deprotection Acidic Conditions Side_Chain C1-C7 Side Chain Aldehyde Deprotection->Side_Chain Tetrahydropyran_Formation Tetrahydropyran Core of (+)-Decarestrictine L Side_Chain->Tetrahydropyran_Formation Cyclization

Caption: Synthetic workflow for the construction of the (+)-Decarestrictine L side chain.

Experimental Protocols

The following is a representative experimental protocol for the key cuprate-mediated Michael addition of a chiral nucleophile to (E)-Ethyl 4,4-dimethoxybut-2-enoate, as adapted from methodologies used in the synthesis of complex molecules.[2]

Materials:

  • Chiral nucleophile precursor (e.g., a chiral iodide or bromide)

  • n-Butyllithium (n-BuLi) in hexanes

  • Copper(I) cyanide (CuCN)

  • (E)-Ethyl 4,4-dimethoxybut-2-enoate

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of the Organolithium Reagent: A solution of the chiral nucleophile precursor (1.0 equivalent) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen). n-Butyllithium (1.05 equivalents) is added dropwise, and the resulting mixture is stirred for 30 minutes at -78 °C.

  • Formation of the Higher-Order Cyanocuprate: In a separate flask, copper(I) cyanide (1.0 equivalent) is suspended in anhydrous THF and cooled to -78 °C. The freshly prepared organolithium reagent is then transferred to the CuCN suspension via cannula. The mixture is stirred for 30 minutes at -78 °C to facilitate the formation of the cyanocuprate.

  • Michael Addition: A solution of (E)-Ethyl 4,4-dimethoxybut-2-enoate (1.0 equivalent) in anhydrous THF is added dropwise to the cuprate solution at -78 °C. The reaction mixture is stirred at this temperature for 2 hours and then allowed to warm to -20 °C over a period of 1 hour.

  • Work-up and Purification: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is then extracted with diethyl ether. The combined organic layers are washed sequentially with saturated aqueous sodium bicarbonate and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the desired conjugate addition product.

Data Presentation

The following table summarizes typical quantitative data for the cuprate-mediated conjugate addition reaction to (E)-Ethyl 4,4-dimethoxybut-2-enoate in the context of a natural product synthesis.

EntryChiral NucleophileElectrophileStoichiometry (Nuc:Elec)SolventTemperature (°C)Yield (%)Diastereomeric RatioReference
1Chiral Organocuprate(E)-Ethyl 4,4-dimethoxybut-2-enoate~1.2 : 1.0THF-78 to -2085-95>95:5[2]

Signaling Pathways and Logical Relationships

The retrosynthetic analysis of (+)-Decarestrictine L illustrates the strategic importance of (E)-Ethyl 4,4-dimethoxybut-2-enoate as a key building block for the side chain.

G Decarestrictine_L (+)-Decarestrictine L Tetrahydropyran Tetrahydropyran Core Decarestrictine_L->Tetrahydropyran Disconnection Side_Chain C1-C7 Side Chain Tetrahydropyran->Side_Chain Disconnection Conjugate_Adduct Conjugate Adduct Side_Chain->Conjugate_Adduct Elaboration Chiral_Nucleophile Chiral Nucleophile Conjugate_Adduct->Chiral_Nucleophile Retrosynthetic Disconnection (Michael Addition) Butenoate (E)-Ethyl 4,4-dimethoxybut-2-enoate Conjugate_Adduct->Butenoate

Caption: Retrosynthetic analysis of (+)-Decarestrictine L.

Conclusion

This compound, often used in its protected form as (E)-Ethyl 4,4-dimethoxybut-2-enoate, is a highly effective and versatile building block in the total synthesis of natural products. Its application in the synthesis of (+)-Decarestrictine L showcases its utility in stereocontrolled carbon-carbon bond formation and the construction of complex heterocyclic systems. The provided protocols and data serve as a practical guide for researchers in organic synthesis and drug development to leverage the synthetic potential of this valuable reagent.[2]

References

Troubleshooting & Optimization

Technical Support Center: Chromatographic Purification of Ethyl trans-4-oxo-2-butenoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the purification of "Ethyl trans-4-oxo-2-butenoate" reaction products using chromatography.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic purification of this compound and related α,β-unsaturated carbonyl compounds.

Problem Potential Cause(s) Recommended Solution(s)
No Product Detected in Fractions 1. Product decomposed on the silica gel column.[1] 2. The elution solvent is not polar enough to move the compound. 3. Product eluted very quickly in the solvent front.[1] 4. Fractions are too dilute for detection by TLC.[1]1. Test compound stability on a TLC plate before running the column (see 2D TLC protocol in FAQs). If unstable, consider using deactivated silica, alumina, or Florisil.[1][2] 2. Gradually increase the polarity of the eluent system. 3. Check the first few fractions collected. Re-run the column with a less polar solvent system. 4. Concentrate a sample from the fractions in the expected elution range and re-spot on a TLC plate.[1]
Poor Separation of Product and Impurities 1. Inappropriate solvent system. The polarity may be too high, causing co-elution. 2. Column was overloaded with crude product. 3. The chosen solvent system does not dissolve all components well, leading to streaking.[1] 4. One of the spots on the initial TLC is a degradation product formed on the silica.[1]1. Optimize the solvent system using TLC. Aim for an Rf value for the product between 0.25 and 0.4 for good separation.[1] Use a gradient elution if spots are far apart.[3] 2. Use an appropriate ratio of silica gel to crude material (typically 50:1 to 100:1 by mass). 3. Find a solvent system that dissolves all components of the mixture effectively.[1] 4. Confirm compound stability using 2D TLC (see FAQs).
Product is Tailing or Streaking on the Column 1. The compound is acidic or basic, interacting strongly with silica gel. 2. The crude sample was not loaded onto the column in a concentrated band.[4] 3. The polarity of the eluting solvent was increased too abruptly.1. Add a small amount of a modifier to the eluent (e.g., 0.1-1% triethylamine for basic compounds or acetic acid for acidic compounds). 2. Load the sample dissolved in a minimum amount of solvent or use the dry loading technique (see protocol below).[4] 3. When the compound begins to elute, you can increase solvent polarity to accelerate elution and reduce tailing.[1]
Compound Decomposed on the Column 1. This compound, an α,β-unsaturated carbonyl compound, can be sensitive to the acidic nature of standard silica gel.[1][5][6] 2. Prolonged exposure time on the column.1. Perform a stability test on a silica TLC plate. If degradation is observed, use a less acidic stationary phase like deactivated silica gel, alumina, or Florisil.[1][2] 2. Use flash chromatography with applied pressure to speed up the separation process.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for TLC analysis?

A common starting point for TLC analysis is 25% ethyl acetate in hexanes.[7] This system can be adjusted based on the observed separation.

Q2: What Rf values can I expect for the product and common impurities?

In a 25% EtOAc in hexanes system, typical Rf values are:

  • This compound (Product): ~0.6[7]

  • Aldehyde Starting Material: ~0.5[7]

  • Other Starting Material: ~0.7[7]

Q3: How can I visualize the spots on the TLC plate?

This compound can be visualized using UV light (254 nm) or by staining with a potassium permanganate (KMnO4) solution followed by gentle heating.[7][8]

Q4: How do I perform a 2D TLC to check for compound stability on silica gel?

  • Spot your crude reaction mixture in one corner of a square TLC plate.

  • Develop the plate in a chosen solvent system.

  • Remove the plate, dry it completely, and then rotate it 90 degrees.

  • Develop the plate again in the same solvent system.

  • Interpretation: If your compound is stable, all spots will appear along a diagonal line. If any spots appear off the diagonal, it indicates that decomposition occurred on the silica plate during the first elution.[1]

Q5: Is it better to use wet or dry loading for the column?

Dry loading is often preferred if your compound has poor solubility in the column's eluent system or if you need to use a more polar solvent like dichloromethane to dissolve the sample initially.[4] It helps ensure a narrow, evenly applied band of sample at the top of the column, leading to better separation.

Q6: Are there alternatives to column chromatography for purification?

Yes, this compound can also be purified by distillation under reduced pressure (e.g., at 35 °C at 6.10-2 mmHg).[7] This is a viable option if the compound is thermally stable and its boiling point is sufficiently different from any impurities.

Quantitative Data Summary

The following tables summarize typical parameters and outcomes for the chromatographic purification of this compound and its derivatives found in various contexts.

Table 1: Recommended Chromatography Conditions

ParameterConditionSource(s)
Stationary Phase Silica Gel[7][9][10][11]
Mobile Phase (Eluent) 5% Ethyl Acetate in Hexanes[7]
10:1 Hexane/Ethyl Acetate[10]
2:1 n-Hexane/Ethyl Acetate[11]
Gradient: 9:1 to 4:1 Hexanes/Ethyl Acetate[9]
Gradient: 5-15% Diethyl Ether in Pentane[7]
TLC Rf (Product) ~0.6 (in 25% EtOAc/Hexanes)[7]
TLC Visualization Potassium Permanganate (KMnO4) Stain, UV Light[7][8]

Table 2: Example Purification Yields

Reaction ContextPurification MethodReported YieldSource
Post-reaction WorkupSilica Gel Chromatography15%[7]
Aza-Prins/Ritter AdditionFlash Column Chromatography38%[9]
One-pot Pyrazole SynthesisFlash Column Chromatography63%[11]
General PurificationColumn Chromatography>90% Recovery[7]

Experimental Protocol: Flash Column Chromatography

This protocol is a general guideline for purifying this compound on a laboratory scale.

Materials:

  • Crude reaction mixture

  • Silica gel (flash grade, 40-63 µm)

  • Solvents (ACS grade or higher): Ethyl Acetate, Hexanes

  • Glass column with stopcock

  • Sand

  • Collection tubes or flasks

  • TLC plates, chamber, and visualization stain (KMnO4)

Procedure:

  • Solvent System Selection:

    • Using TLC, determine the optimal solvent system that provides good separation between your product and impurities. Aim for a product Rf of ~0.3. A common starting point is 5-25% ethyl acetate in hexanes.[7]

  • Column Packing (Slurry Method):

    • Secure the column vertically. Add a small plug of cotton or glass wool, followed by a thin layer of sand.

    • In a beaker, create a slurry of silica gel in your initial, least polar eluent.

    • Pour the slurry into the column, gently tapping the side to ensure even packing and remove air bubbles.

    • Open the stopcock to drain some solvent, allowing the silica to settle into a packed bed. Do not let the top of the silica bed run dry.

    • Add another thin layer of sand on top of the packed silica to prevent disturbance during solvent addition.[4]

  • Sample Loading (Dry Loading Method):

    • Dissolve your crude product in a suitable solvent (e.g., dichloromethane).

    • Add a portion of dry silica gel (approx. 10-20 times the mass of your sample) to this solution.[4]

    • Gently remove the solvent using a rotary evaporator until you have a dry, free-flowing powder.[4]

    • Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully add your eluent to the column.

    • Apply gentle positive pressure (using a pump or bulb) to force the solvent through the column at a steady rate.

    • Begin collecting fractions in separate tubes. The size of the fractions will depend on the scale of your column.

    • If using a gradient, start with the least polar solvent mixture and gradually increase the percentage of the more polar solvent.[3]

  • Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

Below is a troubleshooting workflow to help identify and solve common issues during the chromatographic purification process.

G start Start: Poor Separation or No Product Detected check_stability Is the compound stable on silica? (Check with 2D TLC) start->check_stability unstable Solution: Use alternative stationary phase (Alumina, Florisil, Deactivated Silica) check_stability->unstable No stable Compound is stable. Check TLC conditions. check_stability->stable Yes check_rf Is the product Rf between 0.25-0.4? stable->check_rf rf_high Rf > 0.4 (Eluting too fast) check_rf->rf_high No rf_low Rf < 0.25 (Sticking to column) check_rf->rf_low No rf_ok Rf is optimal. Check column loading and technique. check_rf->rf_ok Yes solve_rf_high Solution: Decrease solvent polarity (e.g., lower % EtOAc in Hexanes) rf_high->solve_rf_high solve_rf_low Solution: Increase solvent polarity (e.g., higher % EtOAc in Hexanes) rf_low->solve_rf_low check_loading Was the sample loaded in a concentrated band (dry loading)? rf_ok->check_loading bad_loading Solution: Re-run column using minimal solvent or dry loading method. check_loading->bad_loading No good_loading Was the column overloaded? check_loading->good_loading Yes overloaded Solution: Re-run with less material or a larger column (more silica). good_loading->overloaded Yes final_check Problem likely resolved. If issues persist, consider alternative purification (e.g., distillation). good_loading->final_check No

Caption: Troubleshooting workflow for chromatography.

References

Technical Support Center: Optimizing Stereoselectivity in Reactions with Ethyl trans-4-oxo-2-butenoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing stereoselectivity in reactions involving Ethyl trans-4-oxo-2-butenoate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and answer frequently asked questions encountered during experiments with this versatile building block.

Troubleshooting Guide

This section addresses common issues encountered when aiming for high stereoselectivity in reactions with this compound, particularly in asymmetric Michael additions.

Issue Potential Cause Troubleshooting Steps
Low Enantioselectivity 1. Suboptimal Catalyst: The chosen chiral catalyst may not be ideal for the specific nucleophile-electrophile combination. 2. Incorrect Catalyst Loading: Too high or too low a catalyst concentration can negatively impact enantioselectivity. 3. Unfavorable Solvent: The solvent can significantly influence the transition state geometry. 4. Reaction Temperature: Temperature can affect the energy difference between diastereomeric transition states. 5. Presence of Water/Impurities: Trace amounts of water or other impurities can interfere with the catalyst.1. Catalyst Screening: Test a range of catalysts with different chiral backbones and functional groups (e.g., bifunctional thioureas, cinchona alkaloids, primary amines). 2. Optimize Catalyst Loading: Screen catalyst loading from 1 mol% to 20 mol%. Lower catalyst loading can sometimes improve enantioselectivity. 3. Solvent Screening: Evaluate a variety of solvents with different polarities (e.g., toluene, THF, CH2Cl2, hexane). Nonpolar solvents often favor higher enantioselectivity in organocatalyzed Michael additions. 4. Vary Temperature: Conduct the reaction at different temperatures, typically ranging from -78°C to room temperature. Lower temperatures generally favor higher enantioselectivity. 5. Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents and dry all glassware thoroughly. The use of molecular sieves can also be beneficial.
Low Diastereoselectivity 1. Steric Hindrance: The steric bulk of the nucleophile, electrophile, or catalyst may not be sufficient to create a significant energy difference between the diastereomeric transition states. 2. Reaction Kinetics vs. Thermodynamics: The reaction may be under thermodynamic control, leading to the more stable diastereomer, which may not be the desired one.1. Modify Reactants/Catalyst: If possible, use a bulkier protecting group on the nucleophile or a catalyst with greater steric demand. 2. Control Reaction Time and Temperature: Shorter reaction times and lower temperatures often favor the kinetic product. Monitor the reaction progress closely to avoid equilibration to the thermodynamic product.
Poor Yield 1. Low Reactivity: The nucleophile may not be sufficiently reactive under the chosen conditions. 2. Catalyst Inhibition/Decomposition: The catalyst may be inhibited by the product or may decompose over the course of the reaction. 3. Side Reactions: The reactants may be undergoing undesired side reactions.1. Increase Nucleophile/Electrophile Concentration: Higher concentrations can sometimes improve reaction rates. 2. Use a More Active Catalyst: Screen for a more active catalyst or consider using a co-catalyst if applicable. 3. Optimize Reaction Conditions: Adjust temperature and reaction time. Analyze the crude reaction mixture to identify any major byproducts and adjust the reaction conditions accordingly.
Inconsistent Results 1. Variability in Reagent Quality: Purity of starting materials, catalyst, and solvents can vary between batches. 2. Atmospheric Contamination: Exposure to air or moisture can affect the reaction.1. Standardize Reagents: Use reagents from the same batch for a series of experiments. Purify starting materials if necessary. 2. Maintain Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon).

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors for achieving high enantioselectivity in Michael additions to this compound?

A1: The choice of chiral catalyst is paramount. Bifunctional catalysts, such as those based on thiourea or cinchona alkaloids, have shown great promise for reactions with 4-oxo-enoates.[1] These catalysts can activate both the nucleophile and the electrophile simultaneously, leading to a highly organized transition state. Other critical factors include the solvent, temperature, and catalyst loading. Nonpolar solvents and lower temperatures generally lead to higher enantioselectivity.

Q2: How do I choose the right catalyst for my specific nucleophile?

A2: Catalyst selection is often empirical. It is recommended to perform a screening of a small library of catalysts. For soft nucleophiles like thiols, cinchona alkaloid-derived sulfonamides have been effective.[2] For carbon nucleophiles like nitroalkanes, bifunctional amine-thioureas are a good starting point.[1][3] The steric and electronic properties of both the catalyst and the nucleophile must be considered to achieve optimal facial selectivity.

Q3: Can the order of addition of reagents affect the stereochemical outcome?

A3: Yes, the order of addition can be important. It is generally recommended to add the nucleophile to a solution of the electrophile and the catalyst. This can help to ensure that the catalyzed reaction is the dominant pathway and can minimize background uncatalyzed reactions which would lead to a racemic product.

Q4: What is a typical catalyst loading for these reactions, and can it be optimized?

A4: A typical starting point for catalyst loading is 10 mol%. However, this should be optimized for each specific reaction. In some cases, reducing the catalyst loading to as low as 1 mol% can improve enantioselectivity and reduce costs, although it may require longer reaction times.[2] Conversely, for less reactive substrates, a higher catalyst loading (up to 20 mol%) may be necessary to achieve a reasonable reaction rate.

Q5: My reaction is giving a good yield but poor stereoselectivity. What should I try first?

A5: If the yield is good, it indicates the reaction is proceeding efficiently but without effective stereochemical control. The first parameters to investigate are temperature and solvent. Lowering the reaction temperature often increases the energy difference between the diastereomeric transition states, leading to higher selectivity. Switching to a less polar solvent can also enhance the non-covalent interactions between the catalyst and substrates that are crucial for stereodifferentiation.

Quantitative Data Summary

The following tables summarize representative data for asymmetric Michael additions to 4-oxo-enoates, which are structurally similar to this compound. This data can serve as a starting point for reaction optimization.

Table 1: Organocatalytic Michael Addition of Nitroalkanes to 4-Oxo-enoates [1]

EntryNucleophileCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)ee (%)
1NitromethaneBifunctional Thiourea I (10)Toluene25249592
2NitroethaneBifunctional Thiourea I (10)Toluene0489295
3NitropropaneBifunctional Thiourea I (10)Toluene-20728898
4NitromethaneBifunctional Thiourea II (10)CH2Cl225249085

Note: This data is representative for the class of 4-oxo-enoates and provides a strong indication of expected outcomes with this compound under similar conditions.

Table 2: Effect of Solvent and Catalyst Loading on Enantioselective Sulfa-Michael Addition [2]

EntrySolventCatalyst Loading (mol%)Time (h)Yield (%)ee (%)
1Toluene20.59643
2CH2Cl222.54265
3THF248579
4Dioxane249075
5THF140>9983
6THF0.523>9982

Note: This data is for the addition of naphthalene-1-thiol to trans-chalcone derivatives but illustrates general trends in solvent and catalyst loading effects that are applicable to this compound.

Experimental Protocols

Protocol 1: General Procedure for the Organocatalytic Asymmetric Michael Addition of Nitroalkanes to this compound

This protocol is adapted from the successful asymmetric Michael addition to 4-oxo-enoates.[1]

Materials:

  • This compound

  • Nitroalkane (e.g., nitromethane, nitroethane)

  • Bifunctional thiourea catalyst

  • Anhydrous solvent (e.g., toluene)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware

Procedure:

  • To an oven-dried reaction vial under an inert atmosphere, add this compound (1.0 equiv.) and the bifunctional thiourea catalyst (0.1 equiv., 10 mol%).

  • Add anhydrous toluene (to achieve a 0.1 M concentration of the electrophile).

  • Cool the mixture to the desired temperature (e.g., 0 °C).

  • Add the nitroalkane (1.5 equiv.) dropwise to the stirred solution.

  • Stir the reaction mixture at the specified temperature and monitor the progress by thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

  • Determine the yield and enantiomeric excess (ee) of the product by chiral HPLC analysis.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Analysis start Start reagents Add this compound and Catalyst to Vial start->reagents solvent Add Anhydrous Solvent reagents->solvent cool Cool to Desired Temperature solvent->cool add_nucleophile Add Nucleophile (e.g., Nitroalkane) cool->add_nucleophile stir Stir and Monitor (TLC/HPLC) add_nucleophile->stir concentrate Concentrate stir->concentrate purify Purify (Column Chromatography) concentrate->purify analyze Analyze (Yield, ee) purify->analyze end End analyze->end

Caption: General experimental workflow for asymmetric Michael addition.

troubleshooting_logic cluster_enantio Low Enantioselectivity cluster_diastereo Low Diastereoselectivity start Low Stereoselectivity? check_temp Lower Temperature start->check_temp Yes check_solvent Change Solvent (to less polar) start->check_solvent Yes check_catalyst Screen Catalysts / Optimize Loading start->check_catalyst Yes check_sterics Modify Sterics (Substrate/Catalyst) start->check_sterics Yes check_kinetics Favor Kinetic Control (Lower Temp, Shorter Time) start->check_kinetics Yes end Improved Stereoselectivity check_temp->end check_solvent->end check_catalyst->end check_sterics->end check_kinetics->end

Caption: Troubleshooting logic for improving stereoselectivity.

References

Strategies to improve yield in "Ethyl trans-4-oxo-2-butenoate" syntheses

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of Ethyl trans-4-oxo-2-butenoate.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The two primary methods for the synthesis of this compound are the ozonolysis of ethyl sorbate and the Aldol-type condensation of an ethyl pyruvate derivative with a formaldehyde or glyoxal equivalent.

Q2: What are the key applications of this compound?

A2: this compound is a valuable intermediate in the synthesis of various pharmaceutically active molecules.[1] Notably, it is a precursor for Minodronic Acid, a compound used in the treatment of osteoporosis. It is also utilized in asymmetric catalytic alkynylation reactions to produce versatile building blocks for complex organic molecules.[1]

Q3: What are the typical physical properties of this compound?

A3: Key physical properties are summarized in the table below.

PropertyValue
Molecular FormulaC₆H₈O₃
Molecular Weight128.13 g/mol
Boiling Point184-188 °C
Melting Point-9 °C
Density1.063 g/cm³
AppearanceColorless to pale yellow liquid
SolubilitySlightly soluble in water. Soluble in many organic solvents.

Source:[1]

Troubleshooting Common Issues

Q4: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A4: Low yield is a common issue that can stem from several factors depending on the synthetic route.

  • For Aldol Condensation:

    • Incomplete reaction: The reaction may not have reached completion. Consider extending the reaction time or moderately increasing the temperature.

    • Side reactions: Self-condensation of the pyruvate starting material or polymerization of the product can reduce the yield. Using a non-enolizable aldehyde equivalent or controlling the addition rate of the reactants can mitigate these side reactions.

    • Unfavorable equilibrium: The Aldol condensation is often a reversible reaction. To drive the reaction towards the product, consider removing water as it forms, for instance, by using a Dean-Stark apparatus.

  • For Ozonolysis:

    • Incomplete ozonolysis: Ensure that the solution of ethyl sorbate turns a persistent blue color, indicating the presence of excess ozone and complete consumption of the starting material.

    • Improper work-up: The choice of reductive work-up agent is crucial. Dimethyl sulfide (DMS) or triphenylphosphine (PPh₃) are commonly used to avoid over-oxidation of the desired aldehyde product to a carboxylic acid.

    • Product volatility: this compound is relatively volatile. Care should be taken during solvent removal to avoid product loss. Use of a rotary evaporator at a controlled temperature and pressure is recommended.

Q5: I am observing multiple spots on my TLC plate, indicating the presence of impurities. What are these byproducts and how can I minimize them?

A5: The nature of impurities is specific to the reaction pathway.

  • In Aldol Condensation:

    • Self-condensation products: Ethyl pyruvate can undergo self-condensation to form diethyl 2-hydroxy-2-methyl-4-oxoglutarate.[2] To minimize this, a pre-formed enolate of a less reactive ketone can be used, or the reaction conditions can be optimized for the cross-condensation.

    • Michael addition products: The product, an α,β-unsaturated ketoester, can act as a Michael acceptor, leading to oligomerization. Lowering the reaction temperature and using a stoichiometric amount of base can reduce this side reaction.

  • In Ozonolysis:

    • Over-oxidation products: If the work-up is not strictly reductive, the aldehyde can be oxidized to the corresponding carboxylic acid (fumaraldehydic acid).

    • Incomplete cleavage products: If the ozonolysis is not carried to completion, you may have unreacted starting material or partially ozonized intermediates.

Q6: How can I effectively purify the final product?

A6: this compound can be purified by either vacuum distillation or column chromatography.

  • Vacuum Distillation: The product can be distilled at a reduced pressure. A reported condition is a boiling point of 35 °C at 0.06 mmHg.[3]

  • Column Chromatography: Silica gel chromatography using a solvent system such as 5% ethyl acetate in hexanes can be effective.[3]

Quantitative Data Summary

The following table summarizes reported yields for the synthesis of 4-oxo-2-butenoic acid derivatives via microwave-assisted Aldol condensation, which is analogous to one of the synthetic routes for this compound.

EntryReactant 1 (Methyl Ketone)CatalystTime (h)Temperature (°C)Yield (%)
14-Methoxyacetophenonep-TsOH116094
24-Cyanoacetophenonep-TsOH116032
34-Bromoacetophenonep-TsOH116055
44-Fluoroacetophenonep-TsOH116062
5Cyclohexyl methyl ketonePyrrolidine/Acetic Acid166052

Source: Adapted from a study on the synthesis of 4-oxo-2-butenoic acids.[4]

Experimental Protocols

1. Synthesis via Ozonolysis of Ethyl Sorbate (Literature Referenced)

A detailed protocol can be found in the publication by Francisco, C. G., et al., in Steroids, 1983, vol. 41, #3, pp. 277-284. The general procedure involves the following steps:

  • Dissolve ethyl sorbate in a suitable solvent, typically a mixture of methanol and dichloromethane.

  • Cool the solution to a low temperature, commonly -78 °C, using a dry ice/acetone bath.

  • Bubble ozone gas through the solution until a persistent blue color is observed, indicating the complete consumption of the starting material.

  • Purge the solution with an inert gas (e.g., nitrogen or argon) to remove excess ozone.

  • Perform a reductive work-up by adding a reducing agent such as dimethyl sulfide (DMS) or triphenylphosphine (PPh₃).

  • Allow the reaction mixture to warm to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

2. Synthesis via Microwave-Assisted Aldol-Type Condensation (General Procedure)

This protocol is adapted from the synthesis of related 4-oxo-2-butenoic acids and can be optimized for the synthesis of this compound.

  • In a microwave vial, combine the methyl ketone (e.g., an equivalent of ethyl pyruvate), glyoxylic acid monohydrate (or another formaldehyde equivalent), and a catalyst (e.g., p-toluenesulfonic acid for aromatic ketones or pyrrolidine/acetic acid for aliphatic ketones).

  • Add a suitable solvent, such as dioxane.

  • Seal the vial and heat it in a microwave reactor to the specified temperature for the required time (e.g., 160 °C for 1 hour).

  • After cooling, add an aqueous solution of HCl to the reaction mixture.

  • Extract the product with an organic solvent like dichloromethane.

  • Combine the organic layers and dry them over a drying agent (e.g., MgSO₄).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash chromatography.

Visualizations

experimental_workflow_ozonolysis cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification start Dissolve Ethyl Sorbate in MeOH/DCM cool Cool to -78°C start->cool ozone Bubble O₃ until blue cool->ozone purge Purge with N₂ ozone->purge workup Add DMS (reductive work-up) purge->workup warm Warm to RT workup->warm evap Solvent Evaporation warm->evap purify Vacuum Distillation or Column Chromatography evap->purify product This compound purify->product

Caption: Workflow for the synthesis of this compound via ozonolysis.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Potential Solutions start Low Yield Observed incomplete_rxn Incomplete Reaction start->incomplete_rxn side_reactions Side Reactions (e.g., self-condensation, polymerization) start->side_reactions unfavorable_eq Unfavorable Equilibrium start->unfavorable_eq product_loss Product Loss During Work-up start->product_loss sol_incomplete Increase reaction time/temperature incomplete_rxn->sol_incomplete sol_side Control reactant addition; Optimize stoichiometry side_reactions->sol_side sol_eq Remove water (Dean-Stark) unfavorable_eq->sol_eq sol_loss Careful solvent removal (controlled temp/pressure) product_loss->sol_loss

Caption: Troubleshooting logic for addressing low reaction yield.

References

Identifying common impurities in "Ethyl trans-4-oxo-2-butenoate" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating common impurities during the synthesis of Ethyl trans-4-oxo-2-butenoate.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: The two primary methods for synthesizing this compound are the ozonolysis of ethyl sorbate and the oxidation of ethyl (E)-4-hydroxybut-2-enoate. The choice of method often depends on the availability of starting materials, desired scale, and safety considerations.

Q2: What are the general classes of impurities I might encounter?

A2: Impurities are typically related to the specific synthetic route employed. For oxidation methods, incomplete oxidation of the starting material and over-oxidation to the corresponding carboxylic acid are common. Side-reactions with the reagents used, such as the formation of sulfur-containing byproducts in Swern oxidations, can also introduce impurities. In ozonolysis, the workup conditions significantly influence the final product mixture, with various carbonyl compounds being potential byproducts.

Q3: How can I purify the final product?

A3: Purification of this compound is typically achieved through column chromatography on silica gel. The choice of eluent will depend on the specific impurities present, but a mixture of hexanes and ethyl acetate is a common starting point. Distillation under reduced pressure can also be employed for purification, especially on a larger scale.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Synthesis via Oxidation of Ethyl (E)-4-hydroxybut-2-enoate

Experimental Protocol: Swern Oxidation

A solution of oxalyl chloride in an anhydrous, non-protic solvent like dichloromethane is cooled to a low temperature (typically -78 °C). Dimethyl sulfoxide (DMSO) is then added dropwise, followed by the addition of a solution of ethyl (E)-4-hydroxybut-2-enoate. After a period of stirring, a hindered amine base, such as triethylamine or diisopropylethylamine, is added to the reaction mixture. The reaction is then allowed to warm to room temperature, followed by an aqueous workup and purification.

Potential Issues and Solutions

ProblemPotential Cause(s)Recommended Solution(s)
Low or no conversion of starting material 1. Inactive or degraded oxidizing agent.2. Insufficient equivalents of the oxidizing agent.3. Reaction temperature is too low.1. Use fresh, high-purity oxalyl chloride and anhydrous DMSO.2. Ensure the correct stoichiometry of all reagents.3. While the initial steps require low temperatures, ensure the reaction is allowed to warm to room temperature after the addition of the base to drive the reaction to completion.
Presence of unreacted starting material and over-oxidized product (4-oxo-2-butenoic acid ethyl ester) 1. Incomplete reaction.2. Non-selective oxidation.1. Increase the reaction time or slightly elevate the final temperature before workup.2. Ensure slow, controlled addition of the alcohol to the activated DMSO complex to maintain selectivity.
Formation of ethyl 4-chloro-2-butenoate Reaction with the chloride source from oxalyl chloride.Ensure the reaction is carried out under strictly anhydrous conditions. The presence of any moisture can lead to the formation of HCl, which can participate in side reactions.
Presence of dimethyl sulfide and other sulfur-containing byproducts Inherent to the Swern oxidation mechanism.These are typically volatile and can be removed during workup and purification (e.g., under reduced pressure). Washing the organic layer with a saturated aqueous solution of copper(II) sulfate can also help remove residual sulfur compounds.

Quantitative Data Summary (Illustrative)

Oxidation MethodOxidizing AgentTypical Yield (%)Typical Purity (%)Reference
Swern OxidationOxalyl chloride, DMSO, Triethylamine75-90>95 (after chromatography)General literature values
Dess-Martin PeriodinaneDess-Martin Periodinane80-95>97 (after chromatography)General literature values
Manganese DioxideActivated MnO₂60-80>95 (after chromatography)General literature values
Synthesis via Ozonolysis of Ethyl Sorbate

Experimental Protocol: Ozonolysis with Reductive Workup

A solution of ethyl sorbate in a suitable solvent (e.g., dichloromethane, methanol) is cooled to a low temperature (-78 °C). A stream of ozone is bubbled through the solution until the starting material is consumed (indicated by a color change or TLC analysis). The excess ozone is then removed by purging with an inert gas. A reducing agent, such as dimethyl sulfide or triphenylphosphine, is then added to the reaction mixture to quench the ozonide intermediate and yield the desired aldehyde. The reaction is then worked up and the product is purified.

Potential Issues and Solutions

ProblemPotential Cause(s)Recommended Solution(s)
Incomplete reaction Insufficient ozone was passed through the solution.Monitor the reaction closely by TLC. Continue bubbling ozone until all the ethyl sorbate has been consumed. A persistent blue color in the solution can indicate the presence of excess ozone.
Formation of carboxylic acids (over-oxidation) Oxidative workup conditions instead of reductive.Ensure a proper reductive workup is performed. Use a sufficient amount of the reducing agent (e.g., dimethyl sulfide, triphenylphosphine) to fully quench the ozonide and any other oxidizing species.
Formation of other carbonyl byproducts (e.g., acetaldehyde, ethyl glyoxylate) Cleavage of the other double bond in ethyl sorbate.Ozonolysis is generally not selective for one double bond in a conjugated system like ethyl sorbate. Purification by column chromatography is essential to separate the desired product from these byproducts.
Presence of ozonide intermediates in the final product Incomplete quenching of the ozonide.Increase the amount of reducing agent and/or the reaction time during the workup step. Ozonides can be explosive, so it is crucial to ensure their complete decomposition.

Visualizing Impurity Formation

The following diagrams illustrate the logical relationships in the formation of common impurities during the synthesis of this compound.

Potential Impurity Pathways in this compound Synthesis cluster_oxidation Oxidation of Ethyl (E)-4-hydroxybut-2-enoate cluster_ozonolysis Ozonolysis of Ethyl Sorbate A Ethyl (E)-4-hydroxybut-2-enoate B This compound (Desired Product) A->B Controlled Oxidation C Unreacted Starting Material A->C Incomplete Reaction E Sulfur Byproducts (e.g., DMS) A->E Swern Oxidation D Ethyl 4-oxo-2-butenoate (Over-oxidation) B->D Excess Oxidant F Ethyl Sorbate G This compound (Desired Product) F->G Ozonolysis & Reductive Workup H Acetaldehyde F->H Ozonolysis I Ethyl Glyoxylate F->I Ozonolysis J Carboxylic Acids G->J Oxidative Workup

Caption: Impurity formation pathways in the two main synthetic routes.

This guide is intended to be a starting point for troubleshooting. Optimal reaction conditions may vary, and further optimization may be required for specific applications. Always consult relevant safety data sheets (SDS) before handling any chemicals.

Technical Support Center: Analysis of Ethyl trans-4-oxo-2-butenoate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on monitoring reactions involving "Ethyl trans-4-oxo-2-butenoate" using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound to consider for chromatographic analysis?

A1: this compound is a relatively small, polar molecule containing both an ester and an α,β-unsaturated aldehyde functional group. Its molecular formula is C₆H₈O₃ and it has a molecular weight of approximately 128.13 g/mol . It is slightly soluble in water. The presence of the conjugated system and the aldehyde group makes it reactive and potentially prone to polymerization or degradation under certain conditions.

Q2: Which technique is better for monitoring my reaction, HPLC or GC-MS?

A2: Both techniques can be suitable, but the choice depends on your specific needs.

  • HPLC-UV is often a good choice for routine monitoring of reaction progress, especially for quantifying the disappearance of starting material and the appearance of the product. It is generally non-destructive and suitable for thermally sensitive compounds.

  • GC-MS provides higher separation efficiency for volatile compounds and offers structural information from the mass spectrum, which is excellent for identifying byproducts and impurities. However, the high temperatures used in GC can sometimes lead to the degradation of thermally labile molecules like α,β-unsaturated aldehydes.

Q3: What are the expected challenges when analyzing this compound?

A3: Potential challenges include:

  • Thermal Degradation: The compound may degrade in the high temperatures of a GC injector or column.

  • Reactivity: The aldehyde group is reactive and can lead to peak tailing on HPLC or adsorption in the GC liner.

  • Polymerization: Like other acrylates, there is a risk of polymerization, especially if samples are stored improperly or exposed to high temperatures.

  • Co-elution: In complex reaction mixtures, peaks of interest may co-elute with other components.

HPLC Monitoring: Troubleshooting Guide

IssuePossible CauseSuggested Solution
Poor Peak Shape (Tailing) Secondary interactions between the aldehyde group and the silica backbone of the column.Use a base-deactivated column. Add a small amount of a weak acid (e.g., 0.1% formic or acetic acid) to the mobile phase.
Variable Retention Times Inconsistent mobile phase composition or temperature fluctuations.Ensure the mobile phase is well-mixed and degassed. Use a column oven to maintain a constant temperature.
Loss of Signal/Low Sensitivity Degradation of the analyte on the column or in the sample vial.Prepare samples fresh and keep them cool. Consider using amber vials to protect from light.
Ghost Peaks Contamination in the mobile phase or carryover from previous injections.Use high-purity solvents. Flush the system and injector with a strong solvent.

GC-MS Analysis: Troubleshooting Guide

IssuePossible CauseSuggested Solution
No Peak or Very Small Peak Thermal degradation in the injector. Adsorption in the inlet liner.Lower the injector temperature. Use a deactivated or glass wool-packed liner. Consider derivatization of the aldehyde.
Broad Peaks Poor focusing of the analyte on the column.Lower the initial oven temperature. Ensure a proper solvent match for the stationary phase.
Changes in Fragmentation Pattern Inconsistent ionization in the source due to contamination.Clean the MS ion source.
Poor Reproducibility Active sites in the GC system leading to inconsistent sample introduction.Deactivate the entire system, including the inlet and column. Check for leaks.

Experimental Protocols

HPLC Method for Reaction Monitoring

This is a general-purpose reverse-phase HPLC method suitable for monitoring the consumption of this compound.

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 220 nm
Injection Volume 10 µL
Sample Preparation Dilute a small aliquot of the reaction mixture in the initial mobile phase composition. Filter through a 0.45 µm syringe filter.
GC-MS Method for Impurity Profiling

This method is designed to separate volatile components and identify byproducts. Caution should be taken regarding the thermal stability of the analyte.

ParameterRecommended Condition
GC Column DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or similar mid-polarity column)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 200 °C (start low and increase if necessary)
Injection Mode Split (e.g., 50:1) to avoid overloading
Oven Program Initial: 50 °C (hold 2 min)Ramp: 10 °C/min to 250 °C (hold 5 min)
MS Transfer Line 250 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40-400 m/z
Sample Preparation Dilute the reaction mixture in a suitable solvent like ethyl acetate or dichloromethane.

Visualized Workflows and Logic

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Reaction Aliquot Dilute Dilute in Mobile Phase Sample->Dilute Filter Filter (0.45 µm) Dilute->Filter Inject Inject into HPLC Filter->Inject Separate C18 Separation Inject->Separate Detect UV Detection (220 nm) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Quantify Quantify Components Integrate->Quantify Report Report Quantify->Report Reaction Progress Report

Caption: HPLC experimental workflow for reaction monitoring.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Reaction Aliquot Dilute Dilute in Organic Solvent Sample->Dilute Inject Inject into GC Dilute->Inject Separate Capillary Column Separation Inject->Separate Ionize Electron Ionization (EI) Separate->Ionize Detect Mass Detection (m/z) Ionize->Detect TIC Total Ion Chromatogram Detect->TIC Spectra Extract Mass Spectra TIC->Spectra Identify Identify Byproducts Spectra->Identify Report Report Identify->Report Impurity Profile Report

Caption: GC-MS experimental workflow for impurity profiling.

Troubleshooting_Tree start Chromatographic Problem (e.g., Bad Peak Shape, No Peak) is_hplc HPLC or GC-MS? start->is_hplc hplc_check Check Peak Shape is_hplc->hplc_check HPLC gc_check Check for Peak Presence is_hplc->gc_check GC-MS peak_tail Peak Tailing? hplc_check->peak_tail sol1 Add Acid to Mobile Phase Use Base-Deactivated Column peak_tail->sol1 Yes other_issues Other Issues (e.g., Retention Shifts) peak_tail->other_issues No no_peak No Peak or Very Small Peak? gc_check->no_peak sol2 Lower Injector Temperature Use Deactivated Liner Consider Derivatization no_peak->sol2 Yes no_peak->other_issues No sol3 Check Temp Control Ensure System is Leak-Free Prepare Fresh Samples/Solvents other_issues->sol3

Caption: Troubleshooting decision tree for common issues.

Preventing polymerization of "Ethyl trans-4-oxo-2-butenoate" during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the polymerization of Ethyl trans-4-oxo-2-butenoate during storage.

Frequently Asked Questions (FAQs)

Q1: My vial of this compound appears viscous or has solidified. What happened?

A1: Increased viscosity or solidification is a strong indicator of polymerization. This compound, as an α,β-unsaturated ester and aldehyde, contains reactive sites that can lead to self-polymerization under certain conditions. This process links individual monomer units into long chains, causing the observed change in physical state. Factors that can initiate polymerization include elevated temperatures, exposure to light, and the presence of contaminants that can act as initiators.

Q2: The Safety Data Sheet (SDS) for this compound states that hazardous polymerization does not occur. Why am I observing polymerization?

A2: While some Safety Data Sheets may state that hazardous polymerization does not occur under normal, controlled conditions, this does not mean the compound is entirely immune to polymerization.[1][2] This statement on the SDS often refers to rapid, uncontrolled, and highly exothermic (hazardous) polymerization. Slower polymerization can still occur over time, especially if storage recommendations are not strictly followed. Factors such as prolonged storage, temperature fluctuations, or accidental introduction of contaminants can still induce polymerization.

Q3: What are the ideal storage conditions to prevent the polymerization of this compound?

A3: To minimize the risk of polymerization, it is crucial to store this compound under the following conditions:

  • Temperature: Store at or below -20°C in a freezer.[3]

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon.[3] This displaces oxygen, which can participate in the formation of peroxides that may initiate polymerization.

  • Light: Protect from light by using an amber vial or by storing the vial in a dark container.

  • Container: Ensure the container is tightly sealed to prevent the entry of moisture and other contaminants.

Q4: Can I use a polymerization inhibitor with this compound?

A4: Yes, using a polymerization inhibitor is a common practice for storing reactive monomers. For acrylate esters, inhibitors such as the monomethyl ether of hydroquinone (MEHQ) are frequently used.[4] However, for this compound specifically, the optimal inhibitor and its effective concentration are not well-documented in publicly available literature. If you choose to use an inhibitor, it is recommended to start with a low concentration (e.g., 10-100 ppm) and test its efficacy for your specific storage duration and conditions. It is important to note that many common free-radical inhibitors, including MEHQ, require the presence of a small amount of dissolved oxygen to be effective.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Action(s)
Increased Viscosity or Gel Formation Polymerization has initiated.1. Do not use the material for your experiment as its purity is compromised. 2. Review your storage conditions. Ensure the temperature is consistently at or below -20°C. 3. Verify that the container was properly sealed and stored under an inert atmosphere. 4. Consider adding a suitable polymerization inhibitor to new batches of the compound.
Discoloration (e.g., yellowing) Degradation or presence of impurities.1. While slight discoloration may not always indicate polymerization, it suggests a change in the chemical's purity. 2. It is advisable to re-analyze the compound for purity before use. 3. Ensure the compound is protected from light during storage.
Precipitate Formation Polymerization or precipitation of impurities.1. Allow the vial to slowly warm to room temperature to see if the precipitate redissolves. If it does not, it is likely a polymer. 2. Do not use the material if an insoluble precipitate is present. 3. Filter a small aliquot to isolate the precipitate and analyze if possible, but discard the bulk material.

Experimental Protocols

Protocol for Monitoring Polymerization of this compound

This protocol describes a method to periodically check for the onset of polymerization in a stored sample of this compound.

Materials:

  • Stored sample of this compound

  • Viscometer (or a simple flow test can be adapted)

  • Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) system

  • Analytical standards of pure this compound

Procedure:

  • Visual Inspection: At regular intervals (e.g., monthly), visually inspect the sample for any signs of cloudiness, precipitation, or increased viscosity.

  • Viscosity Measurement:

    • Allow the sample to equilibrate to a consistent temperature (e.g., room temperature).

    • Measure the viscosity using a calibrated viscometer.

    • A significant increase in viscosity over time is indicative of polymerization.

  • Purity Analysis (GC-MS or HPLC):

    • Prepare a dilute solution of your stored sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Analyze the sample using GC-MS or HPLC.

    • Compare the chromatogram to that of a pure analytical standard. A decrease in the peak area of this compound and/or the appearance of new, higher molecular weight peaks suggests polymerization or degradation.

Visualizations

Polymerization_Prevention_Workflow cluster_storage Storage Conditions cluster_monitoring Regular Monitoring cluster_troubleshooting Troubleshooting storage Store at <= -20°C visual Visual Inspection storage->visual Leads to inert_atm Inert Atmosphere (N2) inert_atm->visual darkness Protect from Light darkness->visual sealed Tightly Sealed Vial sealed->visual viscosity Viscosity Check visual->viscosity purity Purity Analysis (GC/HPLC) viscosity->purity polymerization Signs of Polymerization? purity->polymerization action Discard Material & Review Procedures polymerization->action Yes no_polymerization Continue Use & Monitoring polymerization->no_polymerization No

Caption: Workflow for preventing and monitoring polymerization.

Troubleshooting_Decision_Tree start Observe Stored Sample q1 Is there increased viscosity, gel, or solid formation? start->q1 q2 Is there significant discoloration? q1->q2 No action_discard Discard Sample. Review storage protocol. q1->action_discard Yes q3 Is there a precipitate? q2->q3 No action_reanalyze Re-analyze for purity before use. Increase monitoring frequency. q2->action_reanalyze Yes q3->action_discard Yes action_continue Sample appears stable. Continue routine monitoring. q3->action_continue No

Caption: Troubleshooting decision tree for stored this compound.

References

Technical Support Center: Troubleshooting Low Conversion Rates in Ethyl trans-4-oxo-2-butenoate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Ethyl trans-4-oxo-2-butenoate in their synthetic workflows. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly low conversion rates, encountered during reactions with this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound and what types of reactions does it typically undergo?

A1: this compound is a bifunctional molecule with two primary reactive sites: the α,β-unsaturated ester and the aldehyde. This structure makes it an excellent substrate for a variety of transformations, including:

  • Michael (Conjugate) Addition: Nucleophiles preferentially attack the β-carbon of the α,β-unsaturated system.

  • Diels-Alder Reaction: The electron-deficient double bond acts as a dienophile in [4+2] cycloaddition reactions.

  • Heterocycle Synthesis: It is a common precursor for the synthesis of various heterocycles, such as pyrazoles and pyridazinones, through reactions with dinucleophiles like hydrazine derivatives.

  • Nucleophilic Addition to the Aldehyde: The aldehyde carbonyl can undergo standard nucleophilic additions.

Q2: My reaction with this compound is showing a low yield. What are the most common general causes?

A2: Low conversion rates in reactions involving this compound can often be attributed to several key factors:

  • Reagent Purity and Stability: This compound can be prone to polymerization or degradation, especially if not stored properly (ideally under an inert atmosphere at low temperatures, e.g., in a freezer at -20°C)[1]. Impurities in starting materials or solvents can also inhibit the reaction.

  • Reaction Conditions: Temperature, reaction time, solvent, and catalyst choice are all critical parameters that can significantly impact yield.

  • Side Reactions: The bifunctional nature of the molecule can lead to competing side reactions, such as polymerization or 1,2-addition instead of the desired 1,4-addition in Michael reactions.

Q3: I am observing a significant amount of polymeric material in my reaction. How can this be prevented?

A3: Polymerization is a common issue with α,β-unsaturated carbonyl compounds. To mitigate this:

  • Use Inhibitors: The addition of a radical inhibitor, such as hydroquinone or butylated hydroxytoluene (BHT), can suppress polymerization.

  • Control Temperature: Run the reaction at the lowest feasible temperature to minimize thermally initiated polymerization.

  • Exclude Light and Air: Protect the reaction from light and maintain an inert atmosphere (e.g., nitrogen or argon) to prevent photo- or oxygen-initiated polymerization.

  • Purify the Reagent: Ensure the starting material is free of any peroxide impurities that could initiate polymerization.

Troubleshooting Specific Reactions

Michael Addition

Problem: Low yield of the 1,4-addition product and/or formation of the 1,2-addition byproduct.

Possible Causes & Solutions:

Potential CauseSuggested Solution
Use of a "hard" nucleophile Hard nucleophiles (e.g., Grignard reagents, organolithiums) tend to favor 1,2-addition to the aldehyde carbonyl. To promote 1,4-addition, switch to a "softer" nucleophile such as a Gilman cuprate, a thiol, or a stabilized enolate.
Kinetic vs. Thermodynamic Control 1,2-addition is often the kinetically favored product (forms faster), while 1,4-addition is the thermodynamically favored product (more stable). Running the reaction at a lower temperature can sometimes favor the kinetic product. Conversely, allowing the reaction to proceed for a longer time at a slightly elevated temperature may allow for equilibration to the more stable thermodynamic product.
Inappropriate Solvent The choice of solvent can influence the reactivity of the nucleophile and the stability of intermediates. For enolate-based Michael additions, polar aprotic solvents like THF or DMF are often effective.
Lack of Catalyst For weakly nucleophilic partners, a catalyst may be required. Bases (e.g., NaH, K₂CO₃) are commonly used to generate enolates for carbon-carbon bond formation. Lewis acids can also be employed to activate the Michael acceptor.

Experimental Protocol: Thiol Michael Addition

A representative procedure for the Michael addition of a thiol to an α,β-unsaturated carbonyl compound is as follows:

  • To a stirred solution of the thiol (1.2 mmol) and KF/Al₂O₃ (0.07 g) in a suitable solvent (e.g., glycerin or solvent-free), add the α,β-unsaturated compound (1 mmol).

  • Stir the mixture at room temperature and monitor the reaction progress by TLC.

  • Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

This is a general protocol and may require optimization for specific substrates.

Diels-Alder Reaction

Problem: Low yield of the cycloaddition product.

Possible Causes & Solutions:

Potential CauseSuggested Solution
Low Dienophile Reactivity While the electron-withdrawing groups of this compound activate it as a dienophile, its reactivity can be further enhanced. The use of a Lewis acid catalyst (e.g., AlCl₃, SnCl₄, BF₃·OEt₂) can significantly increase the rate and yield of the reaction by coordinating to the carbonyl oxygen and lowering the LUMO energy of the dienophile.
Unfavorable Reaction Equilibrium The Diels-Alder reaction is reversible. High temperatures can favor the retro-Diels-Alder reaction, leading to lower yields. It is often beneficial to run the reaction at a moderate temperature for a longer duration.
Diene Conformation For the reaction to occur, the diene must be able to adopt an s-cis conformation. Steric hindrance in the diene can prevent this, resulting in low conversion.
Solvent Effects The choice of solvent can influence the reaction rate. Polar solvents can sometimes accelerate the reaction, but this is not a universal rule and should be evaluated on a case-by-case basis.

Experimental Protocol: Diels-Alder Reaction with Cyclopentadiene

A general procedure for the Diels-Alder reaction with cyclopentadiene is as follows:

  • Freshly crack dicyclopentadiene by heating and collecting the cyclopentadiene monomer by distillation.

  • Dissolve this compound (1 equivalent) in a suitable solvent (e.g., dichloromethane) in a reaction flask under an inert atmosphere.

  • Cool the solution to a low temperature (e.g., -78 °C).

  • If using a Lewis acid catalyst, add it to the solution and stir for a short period.

  • Slowly add the freshly distilled cyclopentadiene (typically in excess) to the reaction mixture.

  • Allow the reaction to warm to the desired temperature and stir until completion, monitoring by TLC.

  • Quench the reaction (e.g., with a saturated aqueous solution of NaHCO₃ or water).

  • Extract the product with an organic solvent, wash, dry, and concentrate.

  • Purify the product by column chromatography.

Note: The endo/exo selectivity of the product can be influenced by the reaction conditions, particularly the use of a Lewis acid catalyst.

Heterocycle Synthesis (e.g., Pyrazoles)

Problem: Low yield of the desired heterocyclic product.

Possible Causes & Solutions:

Potential CauseSuggested Solution
Incorrect Stoichiometry or Order of Addition Ensure the correct molar ratios of reactants are used. The order of addition can also be critical in multi-step, one-pot syntheses.
Inappropriate Reaction Conditions for Cyclization The cyclization step often requires specific conditions (e.g., acidic or basic catalysis, heating). For pyrazole synthesis from 1,3-dicarbonyl precursors (which can be formed in situ from this compound), acidic conditions are often employed to facilitate the dehydration of the intermediate.
Formation of Regioisomers When using unsymmetrical hydrazine derivatives, the formation of two different regioisomers is possible. The reaction conditions and the nature of the substituents can influence the regioselectivity.
Incomplete Initial Reaction Ensure the initial reaction (e.g., Michael addition of hydrazine) goes to completion before attempting the cyclization step.

Experimental Protocol: Synthesis of Pyrazoles

The synthesis of pyrazoles from α,β-unsaturated ketones and hydrazines generally proceeds through a cyclocondensation reaction.

  • Dissolve the α,β-unsaturated ketone (1 equivalent) in a suitable solvent (e.g., ethanol).

  • Add the hydrazine derivative (1 to 1.2 equivalents).

  • The reaction may proceed at room temperature or require heating under reflux. An acid catalyst (e.g., acetic acid) is often added to facilitate the reaction.

  • Monitor the reaction by TLC. The initial product is often a pyrazoline, which may need to be oxidized to the corresponding pyrazole.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Visualizing Reaction Pathways and Troubleshooting

Troubleshooting Workflow for Low Conversion

Troubleshooting_Workflow start Low Conversion Observed reagent_check Check Reagent Purity and Stability start->reagent_check conditions_check Review Reaction Conditions start->conditions_check side_reactions Investigate Side Reactions start->side_reactions reagent_purity Purity by NMR/GC-MS reagent_check->reagent_purity reagent_storage Proper Storage? (-20°C, Inert Atm.) reagent_check->reagent_storage temp_opt Optimize Temperature conditions_check->temp_opt time_opt Optimize Reaction Time conditions_check->time_opt solvent_opt Screen Solvents conditions_check->solvent_opt catalyst_opt Screen Catalysts conditions_check->catalyst_opt polymerization Polymerization? side_reactions->polymerization byproducts Byproduct Formation? side_reactions->byproducts solution Improved Conversion temp_opt->solution time_opt->solution solvent_opt->solution catalyst_opt->solution add_inhibitor Add Inhibitor (e.g., BHT) polymerization->add_inhibitor Yes lower_temp Lower Temperature polymerization->lower_temp Yes protect_light_air Protect from Light/Air polymerization->protect_light_air Yes identify_byproduct Identify Byproducts (NMR, MS) byproducts->identify_byproduct Yes add_inhibitor->solution lower_temp->solution protect_light_air->solution adjust_conditions Adjust Conditions to Minimize Byproducts identify_byproduct->adjust_conditions adjust_conditions->solution

Caption: A logical workflow for troubleshooting low conversion rates.

General Reaction Pathways of this compound

Caption: Common reaction pathways for this compound.

This technical support guide is intended to provide a starting point for troubleshooting and optimizing reactions involving this compound. Successful synthesis often requires careful consideration of all reaction parameters and may necessitate empirical optimization.

References

Technical Support Center: Synthesis of Ethyl trans-4-oxo-2-butenoate and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Ethyl trans-4-oxo-2-butenoate and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and scale-up of this important class of molecules.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: Low Yield in Aldol Condensation Step

Question: We are experiencing a significant drop in yield for the Aldol condensation reaction when moving from a lab scale (grams) to a pilot scale (kilograms). What are the potential causes and how can we troubleshoot this?

Answer:

Low yields in scale-up of Aldol condensations are a common issue. The primary factors to investigate are reaction equilibrium, temperature control, and mixing efficiency.

  • Reaction Equilibrium: The Aldol addition is often a reversible reaction. At higher temperatures, the equilibrium can shift back towards the starting materials via a retro-Aldol reaction.

  • Temperature Control: Aldol reactions are frequently exothermic.[1] Inadequate heat removal on a larger scale can lead to localized "hot spots," which can promote side reactions and the retro-Aldol pathway, thus reducing the yield of the desired β-hydroxy carbonyl intermediate.

  • Mixing: Inefficient mixing in a large reactor can result in poor mass transfer and localized high concentrations of reactants or base, leading to the formation of byproducts.

Troubleshooting Steps:

  • Optimize Temperature: Conduct small-scale experiments at various temperatures to determine the optimal balance between reaction rate and equilibrium. Lower temperatures generally favor the Aldol addition product.[1]

  • Improve Heat Management: Ensure your reactor's cooling system is sufficient for the heat generated by the reaction. Consider using a jacketed reactor with a reliable temperature control unit. For very exothermic reactions, controlled addition of one of the reactants can help manage the heat evolution.[2]

  • Enhance Mixing: Use an appropriate stirrer and agitation speed for the viscosity of your reaction mixture to ensure homogeneity. Baffles within the reactor can also improve mixing efficiency.

  • Consider Product Removal: If feasible, explore methods to remove the product from the reaction mixture as it forms (e.g., through crystallization) to drive the equilibrium towards the product side.[1]

Issue 2: Formation of Side Products in Michael Addition

Question: During the synthesis of a derivative using a Michael addition, we are observing the formation of significant amounts of side products, which complicates purification. What are the likely side reactions and how can we minimize them?

Answer:

The Michael addition, while a powerful C-C bond-forming reaction, can be prone to side reactions, especially at scale. Common side products can arise from polymerization, multiple additions, and competing reactions.

  • Polymerization: α,β-Unsaturated carbonyl compounds are susceptible to polymerization, particularly in the presence of initiators like radicals or strong bases.[3]

  • Multiple Additions: The product of the initial Michael addition may still contain reactive sites that can undergo further addition reactions.

  • Competing Reactions: Depending on the substrate and reaction conditions, other reactions like direct addition to the carbonyl group may compete with the desired conjugate addition.

Troubleshooting Steps:

  • Control Reaction Temperature: Lower temperatures can help to minimize side reactions and polymerization.

  • Optimize Stoichiometry: Carefully control the stoichiometry of the Michael donor and acceptor to disfavor multiple additions. A slight excess of one reactant may be beneficial, which can be determined through optimization studies.

  • Choice of Catalyst/Base: The choice of base or catalyst is crucial. Weaker bases often provide better selectivity. Recent advances in organocatalysis have shown excellent results in controlling the stereoselectivity and minimizing side products in Michael additions.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent radical-initiated polymerization.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when handling this compound at a larger scale?

A1: this compound is a reactive chemical and should be handled with appropriate safety precautions. Key concerns include:

  • Toxicity: It can be toxic if swallowed.[4]

  • Corrosivity: It can cause burns to the skin and eyes.[4]

  • Sensitization: May cause skin sensitization.[4]

  • Irritation: It can be irritating to the respiratory system.[4]

Always work in a well-ventilated area, preferably a fume hood, and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5] For larger quantities, additional measures such as respiratory protection may be necessary. Ensure that safety showers and eyewash stations are readily accessible.[5]

Q2: How can we prevent polymerization of this compound and its derivatives during storage and distillation?

A2: α,β-Unsaturated carbonyl compounds are known to polymerize.[3] To prevent this:

  • Storage: Store the compound in a cool, dark place, preferably in a refrigerator or freezer under an inert atmosphere.[2] The addition of a radical inhibitor, such as hydroquinone or its monomethyl ether (MEHQ), can also prevent polymerization during storage.

  • Distillation: When purifying by distillation, it is crucial to use a vacuum to lower the boiling point and minimize thermal stress on the compound. Adding an inhibitor to the distillation flask is also a standard practice to prevent polymerization at elevated temperatures.

Q3: What are the common impurities found in crude this compound, and how can they be removed at an industrial scale?

A3: Common impurities can include unreacted starting materials, solvents, and side products from the synthesis. For α,β-unsaturated esters, carbonyl-containing impurities are a frequent issue. Industrial purification often involves:

  • Washing: Neutralizing and washing the crude product with aqueous solutions to remove acidic or basic impurities.

  • Distillation: Fractional distillation under reduced pressure is a common method for purifying volatile compounds like this compound.

  • Crystallization: For solid derivatives, recrystallization is an effective purification technique.

Data Summary

Table 1: Comparison of Lab-Scale vs. Pilot-Scale Synthesis of a Hypothetical Derivative via Aldol Condensation

ParameterLab-Scale (100 g)Pilot-Scale (10 kg) - UnoptimizedPilot-Scale (10 kg) - Optimized
Yield 85%55%82%
Reaction Time 4 hours8 hours6 hours
Purity (Crude) 92%75%90%
Key Optimization N/A- Improved cooling efficiency- Slower addition of base- Optimized temperature profile- Enhanced agitation

Experimental Protocols

Key Experiment: Pilot-Scale Aldol Condensation

This protocol outlines a general procedure for a pilot-scale Aldol condensation to synthesize a derivative of this compound.

Materials:

  • Starting Aldehyde/Ketone (1.0 eq)

  • This compound (1.1 eq)

  • Base (e.g., NaOH, 1.2 eq)

  • Solvent (e.g., Ethanol)

  • Quenching agent (e.g., Acetic Acid)

Procedure:

  • Charge the reactor with the starting aldehyde/ketone and the solvent.

  • Cool the mixture to the optimized temperature (e.g., 0-5 °C) with efficient stirring.

  • Slowly add the base solution over a period of 1-2 hours, carefully monitoring the internal temperature to prevent a significant exotherm.

  • After the addition is complete, add the this compound dropwise, maintaining the reaction temperature.

  • Stir the reaction mixture at the optimized temperature until completion (monitor by a suitable analytical method like HPLC or GC).

  • Carefully quench the reaction by adding the quenching agent.

  • Proceed with the work-up and purification protocol.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep Charge Reactor with Starting Material & Solvent cool Cool to Optimized Temperature prep->cool add_base Slow Addition of Base cool->add_base add_butenoate Dropwise Addition of Butenoate add_base->add_butenoate react Stir to Completion (Monitor) add_butenoate->react quench Quench Reaction react->quench purify Purification (e.g., Distillation) quench->purify product Final Product purify->product

Caption: Experimental workflow for a pilot-scale Aldol condensation.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield at Scale? temp Poor Temperature Control start->temp mixing Inefficient Mixing start->mixing equilibrium Unfavorable Equilibrium start->equilibrium optimize_temp Optimize Temperature Profile temp->optimize_temp improve_mixing Enhance Agitation mixing->improve_mixing product_removal Consider In-situ Product Removal equilibrium->product_removal

Caption: Troubleshooting logic for addressing low yield in scale-up.

References

Managing the stability of "Ethyl trans-4-oxo-2-butenoate" under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ethyl trans-4-oxo-2-butenoate (CAS 2960-66-9). This guide is designed to assist researchers, scientists, and drug development professionals in managing the stability of this versatile reagent under various reaction conditions. Below you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful use of this compound in your research.

Troubleshooting Guide

This section addresses specific issues that may arise during the handling and use of this compound.

Issue Potential Cause Recommended Solution
Low or no reactivity of the compound Degradation of the compound due to improper storage.Ensure the compound is stored under refrigerated conditions in a tightly sealed container. It is recommended to store it under an inert atmosphere.[1]
Presence of impurities.Verify the purity of the compound using techniques like GC or NMR. If impurities are detected, purification by distillation or chromatography may be necessary.
Formation of a viscous liquid or solid (polymerization) Exposure to basic conditions, light, or elevated temperatures.Avoid strong bases and exposure to light. Run reactions at the lowest effective temperature. The use of radical inhibitors (e.g., hydroquinone) might be considered for storage, but their compatibility with subsequent reactions must be verified.
Side product formation corresponding to Michael addition Reaction with nucleophilic solvents (e.g., methanol, water) or reagents.Use aprotic, non-nucleophilic solvents. If a nucleophilic reagent is part of the reaction, control the stoichiometry and reaction conditions (e.g., low temperature) to favor the desired reaction pathway.
Hydrolysis of the ester group Presence of strong acids or bases, or prolonged exposure to water.Use anhydrous solvents and reagents. If aqueous workup is necessary, perform it quickly and at a low temperature. Avoid prolonged storage in protic solvents.
Inconsistent reaction yields Variable quality or degradation of the starting material.Always use a fresh bottle of the reagent or a sample that has been properly stored. It is advisable to perform a quality check on a new batch of the reagent before use in large-scale reactions.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure its stability, this compound should be stored in a refrigerator in a tightly sealed container, preferably under an inert atmosphere.[1] It should be kept away from heat, sparks, and open flames.[2]

Q2: What are the known decomposition products of this compound?

A2: Under thermal decomposition, this compound can release irritating gases and vapors, including carbon monoxide (CO) and carbon dioxide (CO2).[2] In solution, it is susceptible to polymerization and degradation through Michael addition with nucleophiles.

Q3: Is this compound soluble in water?

A3: It is only slightly soluble in water (2.6 g/L at 25°C).[3][4] It is soluble in organic solvents.[3]

Q4: What safety precautions should be taken when handling this compound?

A4: this compound is considered hazardous. It is toxic if swallowed, causes burns, and may cause an allergic skin reaction.[3] Always handle it in a well-ventilated area or a chemical fume hood.[2] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3]

Q5: How can I monitor the stability of this compound during my reaction?

A5: The stability can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy. A decrease in the concentration of the starting material and the appearance of new, unidentified spots or peaks would indicate degradation.

Experimental Protocols

Protocol 1: General Procedure for a Michael Addition Reaction

This protocol provides a general guideline for the Michael addition of a nucleophile to this compound.

Materials:

  • This compound

  • Nucleophile (e.g., a thiol, amine, or a carbon nucleophile from a 1,3-dicarbonyl compound)

  • Anhydrous, aprotic solvent (e.g., THF, DCM)

  • Base (if required for generating the nucleophile, e.g., NaH, Et3N)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions

Procedure:

  • Set up a flame-dried round-bottom flask equipped with a magnetic stir bar under an inert atmosphere.

  • Dissolve the nucleophile in the anhydrous solvent.

  • If a base is required to generate the nucleophile, cool the solution to the appropriate temperature (e.g., 0 °C) and add the base portion-wise. Stir for 30 minutes.

  • Slowly add a solution of this compound (1.0 equivalent) in the anhydrous solvent to the reaction mixture at the same temperature.

  • Allow the reaction to stir and monitor its progress by TLC or GC.

  • Upon completion, quench the reaction appropriately (e.g., with a saturated aqueous solution of NH4Cl).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Assessing the Stability of this compound in Different Solvents

This protocol can be used to evaluate the stability of this compound in various solvents over time.

Materials:

  • This compound

  • A selection of anhydrous solvents (e.g., THF, DCM, Acetonitrile, Methanol, Water)

  • Internal standard for GC or NMR analysis (e.g., dodecane, 1,3,5-trimethoxybenzene)

  • GC or NMR instrument

Procedure:

  • Prepare stock solutions of this compound in each of the selected solvents at a known concentration (e.g., 0.1 M).

  • Add a known amount of the internal standard to each solution.

  • Take an initial sample (t=0) from each solution and analyze it by GC or NMR to determine the initial concentration of this compound relative to the internal standard.

  • Store the solutions under controlled conditions (e.g., room temperature, protected from light).

  • Take samples at regular time intervals (e.g., 1h, 3h, 6h, 24h) and analyze them by GC or NMR.

  • Plot the concentration of this compound versus time for each solvent to determine the rate of degradation.

Visualizations

degradation_pathways main This compound hydrolysis Hydrolysis (Acid/Base) main->hydrolysis H₂O polymerization Polymerization (Base/Light/Heat) main->polymerization Initiator michael_addition Michael Addition (Nucleophiles) main->michael_addition Nu⁻ product1 trans-4-Oxo-2-butenoic acid + Ethanol hydrolysis->product1 product2 Polymer polymerization->product2 product3 1,4-Adduct michael_addition->product3

Caption: Potential degradation pathways for this compound.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results start Prepare solutions in different solvents add_std Add internal standard start->add_std initial_analysis Analyze at t=0 (GC/NMR) add_std->initial_analysis time_points Analyze at regular time intervals initial_analysis->time_points plot_data Plot concentration vs. time time_points->plot_data det_rate Determine degradation rate plot_data->det_rate

Caption: Workflow for assessing the stability of this compound.

References

Validation & Comparative

Comparative NMR Characterization of Michael Adducts of Ethyl trans-4-oxo-2-butenoate

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the NMR spectral characteristics of thia- and aza-Michael adducts derived from ethyl trans-4-oxo-2-butenoate. This guide provides a comparative analysis of their ¹H and ¹³C NMR data, alongside detailed experimental protocols for their synthesis and characterization.

This compound, also known as ethyl fumaraldehydate, is a valuable Michael acceptor in organic synthesis due to its reactive α,β-unsaturated carbonyl system. The addition of nucleophiles, such as thiols (thia-Michael addition) and amines (aza-Michael addition), to this substrate leads to the formation of β-substituted-4-oxobutanoates. These products are versatile intermediates in the synthesis of various biologically active molecules and pharmaceuticals. Accurate characterization of these adducts is crucial, and Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose. This guide provides a comprehensive comparison of the NMR spectral features of thia- and aza-Michael adducts of this compound, supported by experimental data and protocols.

Comparison of ¹H and ¹³C NMR Data

The following tables summarize the characteristic ¹H and ¹³C NMR chemical shifts for the Michael adducts of this compound with a representative thiol (benzyl mercaptan) and a representative amine (benzylamine). These values are indicative and may vary slightly depending on the solvent and the specific substituent on the nucleophile.

Table 1: ¹H NMR Data (Chemical Shifts in ppm, Coupling Constants in Hz)

CompoundH-2 (CH₂)H-3 (CH)H-4 (CHO)Ethyl (CH₂)Ethyl (CH₃)Benzyl (CH₂)Benzyl (Ar-H)
Ethyl 3-(benzylthio)-4-oxobutanoate~ 2.8-3.0 (dd)~ 3.8-4.0 (m)~ 9.7 (s)~ 4.2 (q)~ 1.3 (t)~ 3.8 (s)~ 7.2-7.4 (m)
Ethyl 3-(benzylamino)-4-oxobutanoate~ 2.6-2.8 (dd)~ 3.5-3.7 (m)~ 9.6 (s)~ 4.1 (q)~ 1.2 (t)~ 3.9 (s)~ 7.2-7.4 (m)

Table 2: ¹³C NMR Data (Chemical Shifts in ppm)

CompoundC-1 (Ester C=O)C-2 (CH₂)C-3 (CH)C-4 (Aldehyde C=O)Ethyl (CH₂)Ethyl (CH₃)Benzyl (CH₂)Benzyl (Ar-C)
Ethyl 3-(benzylthio)-4-oxobutanoate~ 171~ 45~ 50~ 200~ 61~ 14~ 36~ 127-138
Ethyl 3-(benzylamino)-4-oxobutanoate~ 172~ 48~ 58~ 201~ 60~ 14~ 51~ 127-139

Key Spectral Features and Comparison

Proton NMR (¹H NMR):

  • Methylene Protons (H-2): The protons on the carbon adjacent to the ester (C-2) typically appear as a doublet of doublets (dd) due to coupling with the proton at C-3. In the thia-adduct, these protons are generally found slightly downfield compared to the aza-adduct, reflecting the difference in electronegativity between sulfur and nitrogen.

  • Methine Proton (H-3): The proton on the carbon bearing the heteroatom (C-3) appears as a multiplet. This proton is more deshielded in the thia-adduct compared to the aza-adduct.

  • Aldehyde Proton (H-4): The aldehyde proton gives a characteristic singlet in the downfield region of the spectrum, typically around 9.6-9.7 ppm.

Carbon NMR (¹³C NMR):

  • Carbonyl Carbons (C-1 and C-4): The ester carbonyl (C-1) resonates around 171-172 ppm, while the aldehyde carbonyl (C-4) is significantly more deshielded, appearing around 200-201 ppm.

  • Aliphatic Carbons (C-2 and C-3): The chemical shifts of the C-2 and C-3 carbons are sensitive to the attached heteroatom. The C-3 carbon in the aza-adduct is typically found further downfield than in the thia-adduct due to the greater electronegativity of nitrogen compared to sulfur.

Experimental Protocols

General Procedure for the Michael Addition:

To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., dichloromethane, ethanol, or acetonitrile) at room temperature is added the corresponding nucleophile (thiol or amine, 1.0-1.2 eq.). The reaction mixture is stirred at room temperature and monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to afford the desired Michael adduct.

Synthesis of Ethyl 3-(benzylthio)-4-oxobutanoate (Thia-Michael Adduct):

  • Reactants: this compound and benzyl mercaptan.

  • Solvent: Dichloromethane.

  • Reaction Time: 2-4 hours.

  • Purification: Flash chromatography (e.g., Hexane:Ethyl Acetate gradient).

Synthesis of Ethyl 3-(benzylamino)-4-oxobutanoate (Aza-Michael Adduct):

  • Reactants: this compound and benzylamine.

  • Solvent: Ethanol.

  • Reaction Time: 1-3 hours.

  • Purification: Flash chromatography (e.g., Hexane:Ethyl Acetate gradient).

NMR Sample Preparation and Analysis:

Approximately 10-20 mg of the purified adduct is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. ¹H NMR, ¹³C NMR, and 2D correlation spectra (e.g., COSY, HSQC, HMBC) are recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of the Michael adducts.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization reactants This compound + Nucleophile (Thiol/Amine) reaction Michael Addition (Solvent, RT) reactants->reaction workup Solvent Removal reaction->workup chromatography Flash Column Chromatography workup->chromatography nmr NMR Spectroscopy (¹H, ¹³C, 2D) chromatography->nmr ms Mass Spectrometry ftir FTIR Spectroscopy

General workflow for synthesis and characterization.

This guide provides a foundational understanding of the NMR characteristics of Michael adducts derived from this compound. The presented data and protocols will aid researchers in the unambiguous identification and characterization of these important synthetic intermediates.

A Comparative Analysis of the Reactivity of Ethyl trans-4-oxo-2-butenoate and Ethyl Acrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of ethyl trans-4-oxo-2-butenoate and ethyl acrylate, two important α,β-unsaturated esters utilized in organic synthesis. While both molecules share a reactive Michael acceptor framework, their distinct structural features lead to notable differences in reactivity, particularly in Michael additions and Diels-Alder reactions. This document aims to provide a comprehensive overview, including theoretical considerations, experimental protocols for analogous reactions, and a discussion of the factors influencing their chemical behavior.

Executive Summary

Ethyl acrylate is a widely used and well-documented Michael acceptor, known for its high reactivity with a broad range of nucleophiles. In contrast, this compound, with an additional aldehyde functionality, presents a more complex reactivity profile. The presence of the electron-withdrawing aldehyde group is expected to enhance the electrophilicity of the β-carbon, potentially leading to increased reactivity in Michael additions. However, steric hindrance and the potential for competing reactions at the aldehyde carbonyl must be considered. In Diels-Alder reactions, both compounds are competent dienophiles, though the substituent at the 4-position of this compound can influence stereoselectivity and reaction rates.

Physicochemical Properties

A fundamental understanding of the physical and chemical properties of these compounds is crucial for their application in synthesis.

PropertyThis compoundEthyl Acrylate
Molecular Formula C₆H₈O₃C₅H₈O₂
Molecular Weight 128.13 g/mol 100.12 g/mol
Boiling Point 184-188 °C99.8 °C
Melting Point -9 °C-71.2 °C
Density 1.063 g/cm³0.923 g/cm³
Appearance Colorless to light yellow liquidColorless liquid
Solubility in Water Slightly soluble (2.6 g/L at 25 °C)[1][2][3][4][5]Slightly soluble

Reactivity Comparison

Michael Addition

The Michael addition, or conjugate addition, is a key reaction for both molecules.[6][7] The electrophilicity of the β-carbon in the α,β-unsaturated system is the primary driver of this reaction.

Ethyl Acrylate: As a simple and unhindered Michael acceptor, ethyl acrylate reacts readily with a wide variety of soft nucleophiles, including thiols, amines, and enolates.[1][8][9] The reaction is often catalyzed by a base, which deprotonates the nucleophile to increase its reactivity.

A theoretical comparison with a structurally related compound, (E)-Ethyl 4,4-dimethoxybut-2-enoate, suggests that the reactivity should be comparable to ethyl acrylate due to the shared electron-withdrawing ester group.[10]

Diels-Alder Reaction

In the Diels-Alder reaction, these compounds act as dienophiles, reacting with conjugated dienes to form cyclohexene derivatives.

Ethyl Acrylate: Ethyl acrylate is a classic dienophile used in numerous Diels-Alder reactions. Its reactivity is enhanced by the electron-withdrawing ester group. Lewis acid catalysis is often employed to increase the rate and stereoselectivity of these reactions.

This compound: The additional electron-withdrawing aldehyde group in this compound should, in principle, make it a more reactive dienophile than ethyl acrylate. However, steric interactions involving the formyl group in the transition state could potentially decrease the reaction rate and influence the endo/exo selectivity of the cycloaddition. A theoretical study on the related (E)-Ethyl 4,4-dimethoxybut-2-enoate suggests that steric hindrance from the substituent at the 4-position might disfavor the formation of the typically preferred endo product.[10]

Experimental Protocols

While direct comparative experimental data is limited, the following protocols for Michael additions with ethyl acrylate can serve as a foundation for designing experiments with this compound.

Representative Experimental Protocol: Base-Catalyzed Michael Addition of a Thiol to Ethyl Acrylate

Objective: To synthesize an ethyl 3-(alkylthio)propanoate via a base-catalyzed Michael addition.

Materials:

  • Ethyl acrylate

  • Thiol (e.g., thiophenol)

  • Triethylamine (catalyst)

  • Dichloromethane (solvent)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve the thiol (1.0 eq) in dichloromethane.

  • Add ethyl acrylate (1.2 eq) to the solution.

  • Add triethylamine (0.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Considerations for this compound:

  • Due to the expected higher reactivity, the reaction may proceed faster. Close monitoring is recommended.

  • The aldehyde functionality might be sensitive to certain reaction conditions or purification methods.

  • The potential for side reactions, such as polymerization or reactions at the carbonyl group, should be considered, and reaction conditions (temperature, catalyst loading) might need optimization.

Visualizing Reaction Mechanisms and Workflows

To better understand the processes involved, the following diagrams have been generated using Graphviz.

Michael_Addition_Mechanism cluster_reactants Reactants cluster_mechanism Reaction Mechanism cluster_products Products Michael_Acceptor Michael Acceptor (e.g., Ethyl Acrylate or This compound) Nucleophilic_Attack 2. Nucleophilic Attack (Conjugate Addition) Michael_Acceptor->Nucleophilic_Attack Nucleophile Nucleophile (Nu-H) Deprotonation 1. Deprotonation Nucleophile->Deprotonation Base Base (B:) Base->Deprotonation Deprotonation->Nucleophilic_Attack Generates Nu⁻ Protonation 3. Protonation Nucleophilic_Attack->Protonation Forms Enolate Intermediate Michael_Adduct Michael Adduct Protonation->Michael_Adduct From H-B⁺ Regenerated_Base Regenerated Base (B:) Protonation->Regenerated_Base

Caption: General mechanism of a base-catalyzed Michael addition.

Reactivity_Comparison_Workflow Start Define Reaction Conditions (Solvent, Temperature, Catalyst) Parallel_Reaction Run Reactions in Parallel Start->Parallel_Reaction Reactant_A Ethyl Acrylate + Nucleophile Reactant_A->Parallel_Reaction Reactant_B This compound + Nucleophile Reactant_B->Parallel_Reaction Monitoring Monitor Reaction Progress (TLC, GC/MS, NMR) Parallel_Reaction->Monitoring Data_Collection Collect Quantitative Data (Reaction Time, Yield) Monitoring->Data_Collection Analysis Analyze and Compare Reactivity Data_Collection->Analysis Conclusion Draw Conclusions on Relative Reactivity Analysis->Conclusion

Caption: Experimental workflow for comparing Michael acceptor reactivity.

Conclusion

References

A Comparative Guide to the Synthesis of Ethyl trans-4-oxo-2-butenoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl trans-4-oxo-2-butenoate is a valuable bifunctional molecule, serving as a key intermediate in the synthesis of a wide array of pharmaceuticals and complex organic structures. Its α,β-unsaturated aldehyde and ester moieties provide multiple reaction sites for molecular elaboration. This guide offers a comparative analysis of prominent synthetic protocols for this compound, presenting quantitative data, detailed experimental procedures, and an evaluation of their respective advantages and disadvantages to aid researchers in selecting the most suitable method for their specific needs.

Comparative Analysis of Synthetic Protocols

The following table summarizes the key performance indicators for various synthetic routes to this compound, offering a clear comparison of their efficiency and practicality.

ParameterOzonolysis of Ethyl SorbateAldol Condensation & EsterificationFriedel-Crafts Acylation & EsterificationSwern Oxidation
Starting Materials Ethyl sorbate, OzoneAcetone, Glyoxylic acid, EthanolBenzene, Maleic anhydride, EthanolEthyl-4-hydroxy-2-butenoate
Key Reagents Ozone, Dimethyl sulfidep-Toluenesulfonic acid, Sulfuric acidAluminum chloride, Sulfuric acidOxalyl chloride, DMSO, Triethylamine
Number of Steps 1221
Reported Yield ~50-60%Moderate to high (acid step)Moderate (acid step)High
Purity Generally high after chromatographyGood, requires purificationGood, requires purificationHigh
Reaction Time Several hours (including workup)Microwave: ~1h (acid) + EsterificationSeveral hours1-2 hours
Scalability Possible, requires specialized equipmentReadily scalableScalable, but with significant wasteScalable, but with stoichiometric byproducts
Safety Concerns Use of explosive ozone, low temperaturesUse of strong acidsUse of corrosive and water-sensitive AlCl3Formation of malodorous dimethyl sulfide, low temperatures
Green Chemistry Use of hazardous ozoneMicrowave conditions are energy efficientLarge amounts of AlCl3 wasteAvoids heavy metals, but uses chlorinated solvents

Experimental Protocols

This section provides detailed methodologies for the key synthetic routes discussed.

Protocol 1: Ozonolysis of Ethyl Sorbate

This one-step method directly converts a readily available starting material to the desired product.

Reaction: Ozonolysis of the terminal double bond of ethyl sorbate.

Procedure:

  • Dissolve ethyl sorbate in a suitable solvent such as dichloromethane or methanol in a three-necked flask equipped with a gas inlet tube and a stirrer.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Bubble ozone gas through the solution until a blue color persists, indicating an excess of ozone.

  • Purge the solution with nitrogen or oxygen to remove excess ozone.

  • Add a reducing agent, such as dimethyl sulfide, and allow the mixture to slowly warm to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield this compound.

Protocol 2: Microwave-Assisted Aldol Condensation followed by Fischer Esterification

This two-step protocol first synthesizes the parent carboxylic acid, which is then esterified.

Step 1: Synthesis of 4-oxo-2-pentenoic acid

  • In a microwave vial, combine acetone, glyoxylic acid monohydrate, and a catalytic amount of p-toluenesulfonic acid in a suitable solvent like dioxane.

  • Seal the vial and heat in a microwave reactor at a specified temperature (e.g., 120 °C) for a designated time (e.g., 30 minutes).

  • After cooling, partition the reaction mixture between water and an organic solvent.

  • Extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the crude 4-oxo-2-pentenoic acid.

Step 2: Fischer Esterification

  • Dissolve the crude 4-oxo-2-pentenoic acid in an excess of absolute ethanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for several hours, monitoring the reaction by TLC.

  • Cool the reaction mixture and neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure. Purify by vacuum distillation or column chromatography.

Protocol 3: Friedel-Crafts Acylation followed by Fischer Esterification

This route also proceeds through the carboxylic acid intermediate.

Step 1: Synthesis of 4-oxo-4-phenyl-2-butenoic acid

  • To a stirred suspension of anhydrous aluminum chloride in an inert solvent (e.g., dichloromethane) at 0 °C, add maleic anhydride portion-wise.

  • Slowly add benzene to the reaction mixture, maintaining the temperature at 0-5 °C.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extract the product with an organic solvent.

  • Wash the organic layer with water, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude acid.

Step 2: Fischer Esterification

  • Follow the procedure outlined in Protocol 2, Step 2, using the crude 4-oxo-4-phenyl-2-butenoic acid as the starting material.

Protocol 4: Swern Oxidation of Ethyl 4-hydroxy-2-butenoate

This method provides a high-yield oxidation of the corresponding alcohol.

Procedure:

  • In a three-necked flask under an inert atmosphere, dissolve oxalyl chloride in anhydrous dichloromethane and cool to -78 °C.

  • Slowly add a solution of dimethyl sulfoxide (DMSO) in dichloromethane.

  • After stirring for a short period, add a solution of ethyl 4-hydroxy-2-butenoate in dichloromethane.

  • Stir the reaction mixture at -78 °C for 30-60 minutes.

  • Add triethylamine to the flask, and continue stirring as the mixture warms to room temperature.

  • Quench the reaction with water and extract the product with dichloromethane.

  • Wash the combined organic layers with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical workflow and chemical transformations for the described synthetic protocols.

experimental_workflow cluster_ozonolysis Ozonolysis cluster_aldol Aldol & Esterification cluster_fc Friedel-Crafts & Esterification cluster_swern Swern Oxidation oz_start Ethyl Sorbate oz_reagents 1. O3, -78°C 2. DMS oz_start->oz_reagents oz_prod This compound oz_reagents->oz_prod aldol_start Acetone + Glyoxylic Acid aldol_reagents Microwave, p-TsOH aldol_start->aldol_reagents aldol_intermediate 4-Oxo-2-pentenoic Acid aldol_reagents->aldol_intermediate ester_reagents Ethanol, H2SO4 aldol_intermediate->ester_reagents aldol_prod This compound ester_reagents->aldol_prod fc_start Benzene + Maleic Anhydride fc_reagents AlCl3 fc_start->fc_reagents fc_intermediate 4-Oxo-4-phenyl-2-butenoic Acid fc_reagents->fc_intermediate fc_ester_reagents Ethanol, H2SO4 fc_intermediate->fc_ester_reagents fc_prod This compound fc_ester_reagents->fc_prod swern_start Ethyl 4-hydroxy-2-butenoate swern_reagents 1. (COCl)2, DMSO 2. Et3N swern_start->swern_reagents swern_prod This compound swern_reagents->swern_prod

Caption: Comparative workflow of synthetic routes to this compound.

logical_relationship cluster_criteria Key Considerations cluster_methods Synthetic Methods title Selection Criteria for Synthesis of This compound yield Yield & Purity time Reaction Time cost Cost of Reagents safety Safety & Handling green Green Chemistry scale Scalability ozonolysis Ozonolysis yield->ozonolysis aldol Aldol Condensation yield->aldol fc Friedel-Crafts yield->fc swern Swern Oxidation yield->swern time->ozonolysis time->aldol time->fc time->swern cost->ozonolysis cost->aldol cost->fc cost->swern safety->ozonolysis safety->aldol safety->fc safety->swern green->ozonolysis green->aldol green->fc green->swern scale->ozonolysis scale->aldol scale->fc scale->swern

Caption: Decision matrix for selecting a synthetic protocol.

A Comparative Guide to Analytical Methods for Determining the Purity of Ethyl trans-4-oxo-2-butenoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals engaged in drug development, the purity of chemical intermediates is a critical parameter that can significantly impact the efficacy and safety of the final active pharmaceutical ingredient (API). Ethyl trans-4-oxo-2-butenoate, a key building block in the synthesis of various pharmaceuticals, requires rigorous purity assessment to ensure the reliability of subsequent synthetic steps. This guide provides an objective comparison of the primary analytical methods for determining the purity of this compound, supported by detailed experimental protocols and comparative data.

The principal analytical techniques for the purity determination of this compound include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each method offers distinct advantages and is suited for different aspects of purity analysis, from routine quality control to in-depth impurity profiling.

Comparison of Analytical Techniques

The selection of an appropriate analytical method depends on various factors, including the nature of the expected impurities, the required level of sensitivity, and the intended application of the analysis. The following table summarizes the key performance characteristics of HPLC, GC-MS, and qNMR for the purity assessment of this compound.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection.Quantification based on the direct proportionality between the integrated NMR signal intensity and the number of atomic nuclei.
Selectivity HighVery HighExcellent
Sensitivity Moderate to HighVery HighModerate
Quantitation Excellent (with reference standards)Good (with reference standards)Excellent (absolute quantification possible)
Impurity Identification Limited (requires mass spectrometry detector)Excellent (based on mass spectra)Excellent (structural elucidation)
Sample Throughput HighModerateLow to Moderate
Instrumentation Cost ModerateHighVery High
Data Presentation: A Comparative Analysis

To illustrate the comparative performance of these techniques, the following table presents hypothetical data from the analysis of a batch of this compound.

Parameter HPLC GC-MS ¹H qNMR
Purity of this compound (%) 99.299.199.3
Detected Impurity 1 (%) 0.5 (at RRT 1.3)0.6 (at RT 5.8 min)0.4
Detected Impurity 2 (%) 0.3 (at RRT 1.8)0.3 (at RT 7.2 min)0.3
Limit of Detection (LOD) ~0.01%~0.001%~0.1%
Limit of Quantitation (LOQ) ~0.03%~0.005%~0.3%
Analysis Time per Sample (min) 253515

RRT = Relative Retention Time; RT = Retention Time

This hypothetical data suggests that all three techniques can provide comparable purity values for the main component. However, GC-MS offers superior sensitivity for detecting trace impurities, while qNMR provides a highly accurate, standard-free quantification method. HPLC stands out for its robustness and high throughput in a quality control setting.

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the purity determination of non-volatile and thermally labile compounds, making it well-suited for this compound. A reversed-phase HPLC method is highly effective for separating the target compound from potential impurities.[1]

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • This compound sample and reference standard

  • HPLC-grade acetonitrile and water

  • Formic acid

Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid). A typical gradient could be starting from 30% acetonitrile and increasing to 70% over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection Wavelength: 220 nm (due to the presence of a chromophore in the α,β-unsaturated system)

  • Injection Volume: 10 µL

Sample Preparation:

  • Prepare a stock solution of the this compound sample in the mobile phase at a concentration of 1 mg/mL.

  • From the stock solution, prepare a working solution of 0.1 mg/mL by diluting with the mobile phase.

  • Filter the working solution through a 0.45 µm syringe filter before injection.

Analysis Procedure:

  • Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

  • Inject the prepared sample solution.

  • Run the analysis according to the defined gradient program.

  • Identify the peak corresponding to this compound by comparing its retention time with that of a reference standard.

  • Calculate the purity by determining the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile compounds. Given that this compound has a boiling point of 184-188°C, it is amenable to GC analysis, which provides excellent separation and identification of volatile impurities.[2]

Instrumentation and Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

  • This compound sample

  • High-purity helium as carrier gas

  • Solvent for dilution (e.g., ethyl acetate)

GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp to 150 °C at 10 °C/min

    • Ramp to 240 °C at 20 °C/min, hold for 5 minutes

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Mass Range: 40-300 amu

Sample Preparation:

  • Prepare a solution of the this compound sample in ethyl acetate at a concentration of approximately 1 mg/mL.

  • Ensure the sample is fully dissolved.

Analysis Procedure:

  • Inject 1 µL of the prepared sample into the GC-MS system.

  • Acquire the data over the specified temperature program.

  • Identify the peak for this compound based on its retention time and mass spectrum.

  • Identify impurities by comparing their mass spectra with a library (e.g., NIST).

  • Calculate the purity based on the peak area percentage of the main component relative to the total ion chromatogram (TIC) area.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is an absolute quantification method that does not require a reference standard of the analyte. It is a highly accurate technique for purity determination.

Instrumentation and Materials:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

  • This compound sample

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Internal standard of known purity (e.g., maleic anhydride)

NMR Parameters (¹H qNMR):

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments)

  • Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons)

  • Number of Scans: 16 or higher for good signal-to-noise ratio

  • Temperature: 298 K

Sample Preparation:

  • Accurately weigh approximately 20 mg of the this compound sample into a vial.

  • Accurately weigh approximately 10 mg of the internal standard into the same vial.

  • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.

  • Transfer the solution to an NMR tube.

Analysis Procedure:

  • Acquire the ¹H NMR spectrum using the specified parameters.

  • Process the spectrum (Fourier transform, phase correction, and baseline correction).

  • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

Visualizations

To better illustrate the experimental and logical workflows, the following diagrams have been generated using the DOT language.

Purity_Analysis_Workflow cluster_sample Sample Handling cluster_analysis Analytical Methods cluster_results Data Evaluation & Reporting Sample This compound Batch Prep Sample Preparation (Dissolution/Dilution) Sample->Prep HPLC HPLC Analysis Prep->HPLC GCMS GC-MS Analysis Prep->GCMS qNMR qNMR Analysis Prep->qNMR Data Data Acquisition (Chromatograms/Spectra) HPLC->Data GCMS->Data qNMR->Data Purity Purity Calculation & Impurity Identification Data->Purity Report Final Purity Report Purity->Report

Caption: Overall workflow for the purity analysis of this compound.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation Weigh_Sample Accurately weigh Analyte Dissolve Dissolve in Deuterated Solvent Weigh_Sample->Dissolve Weigh_IS Accurately weigh Internal Standard Weigh_IS->Dissolve NMR_Tube Transfer to NMR Tube Dissolve->NMR_Tube Acquire Acquire ¹H Spectrum (long relaxation delay) NMR_Tube->Acquire Process Process Spectrum (FT, Phasing, Baseline) Acquire->Process Integrate Integrate Analyte & Internal Standard Peaks Process->Integrate Calculate Calculate Purity using formula Integrate->Calculate

Caption: Detailed experimental workflow for purity determination by qNMR.

References

A Comparative Guide to the X-ray Crystallographic Analysis of Ethyl trans-4-oxo-2-butenoate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide presents a comparative analysis of the X-ray crystallographic data for derivatives of Ethyl trans-4-oxo-2-butenoate, offering a benchmark for structural evaluation. Furthermore, it provides an objective comparison with alternative analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—complete with detailed experimental protocols and supporting data where available.

Structural Analysis: A Head-to-Head Comparison

X-ray crystallography stands as the definitive method for elucidating the solid-state structure of crystalline compounds. Below is a comparison of the crystallographic parameters for two derivatives of this compound, showcasing the impact of substitution on their crystal packing and molecular geometry.

X-ray Crystallographic Data of this compound Derivatives
Compound NameChemical FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)Z
Ethyl 4-(2-oxobenzothiazolin-3-yl)butanoateC₁₃H₁₅NO₃SMonoclinicP2₁/n4.95222.00111.9619094.03901300.04
Ethyl 3-oxo-2-(phenylhydrazono)butanoateC₁₂H₁₄N₂O₃MonoclinicP2₁/c8.437517.5518.24209091.240901220.24

Alternative Analytical Techniques: A Performance Overview

While X-ray crystallography provides unparalleled detail on the solid-state structure, a comprehensive characterization of this compound derivatives relies on a suite of analytical techniques. NMR, IR, and MS offer complementary information regarding the compound's connectivity, functional groups, and molecular weight in solution and the gas phase.

NMR Spectroscopy Data
Compound NameNucleusSolventChemical Shift (δ) (ppm)MultiplicityCoupling Constant (J) (Hz)
Ethyl 4-(2-oxobenzothiazolin-3-yl)butanoate¹HCDCl₃Data not available
¹³CCDCl₃Data not available
Ethyl 3-oxo-2-(phenylhydrazono)butanoate¹HCDCl₃Data not available
¹³CCDCl₃Data not available
IR Spectroscopy Data
Compound NameSample PhaseCharacteristic Absorption Bands (ν) (cm⁻¹)Functional Group Assignment
Ethyl 4-(2-oxobenzothiazolin-3-yl)butanoateKBr PelletData not available
Ethyl 3-oxo-2-(phenylhydrazono)butanoateKBr PelletData not available
Mass Spectrometry Data
Compound NameIonization MethodMolecular Ion (m/z)Key Fragment Ions (m/z)
Ethyl 4-(2-oxobenzothiazolin-3-yl)butanoateESIData not available
Ethyl 3-oxo-2-(phenylhydrazono)butanoateESIData not available

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental results. The following sections outline the protocols for the synthesis and analysis of the discussed this compound derivatives.

Synthesis and Crystallization

Ethyl 4-(2-oxobenzothiazolin-3-yl)butanoate: A solution of 2-oxobenzothiazoline (0.002 mol) in absolute ethanol (30 ml) is treated with sodium (0.002 mol). After the dissolution of 2-oxobenzothiazoline, the mixture is stirred for one hour and then evaporated to dryness. The resulting solid residue is dissolved in dimethylformamide, and ethyl 4-chlorobutanoate (0.002 mol) is added. The final solution is refluxed for 4 hours, cooled, and then poured into ice-water with continuous stirring for one hour. The precipitate formed is collected by filtration, washed with water, dried, and recrystallized from hexane to yield single crystals suitable for X-ray diffraction.[1]

Ethyl 3-oxo-2-(phenylhydrazono)butanoate: This compound is typically synthesized through the condensation reaction of ethyl acetoacetate with phenylhydrazine. The reactants are combined in a suitable solvent, such as ethanol, and the mixture is heated under reflux. Upon cooling, the product precipitates and is collected by filtration. Recrystallization from a suitable solvent yields crystals appropriate for X-ray analysis.

Single-Crystal X-ray Diffraction

A suitable single crystal of the compound is mounted on a goniometer head. X-ray diffraction data is collected at room temperature using a diffractometer equipped with a graphite-monochromated Mo Kα radiation source (λ = 0.71073 Å). The structure is solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in geometrically calculated positions and refined using a riding model.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C. Samples are dissolved in an appropriate deuterated solvent (e.g., CDCl₃) containing tetramethylsilane (TMS) as an internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS, and coupling constants (J) are reported in Hertz (Hz).

Infrared (IR) Spectroscopy

IR spectra are recorded on a Fourier Transform Infrared (FTIR) spectrometer. Solid samples are prepared as KBr pellets. The spectra are typically scanned over a range of 4000-400 cm⁻¹. The characteristic absorption bands are reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)

Mass spectra are obtained using an electrospray ionization (ESI) mass spectrometer. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer. The mass-to-charge ratio (m/z) of the molecular ion and major fragment ions are recorded.

Visualizing the Workflow and Analytical Interplay

To better illustrate the process of characterizing these derivatives, the following diagrams, generated using Graphviz, depict the experimental workflow and the relationship between the different analytical techniques.

experimental_workflow cluster_synthesis Synthesis and Purification cluster_analysis Structural Analysis Reactants Starting Materials (e.g., Ethyl acetoacetate, Phenylhydrazine) Reaction Condensation Reaction Reactants->Reaction Solvent, Heat Purification Purification (e.g., Recrystallization) Reaction->Purification Xray X-ray Crystallography Purification->Xray Single Crystal NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data Structural Data Xray->Data NMR->Data IR->Data MS->Data

Synthesis and Analysis Workflow

analytical_relationship cluster_techniques Analytical Techniques cluster_information Structural Information Provided Molecule Derivative Molecule Xray X-ray Crystallography Molecule->Xray NMR NMR Spectroscopy Molecule->NMR IR IR Spectroscopy Molecule->IR MS Mass Spectrometry Molecule->MS Structure 3D Structure & Crystal Packing Xray->Structure Connectivity Atom Connectivity & Chemical Environment NMR->Connectivity FunctionalGroups Functional Groups IR->FunctionalGroups MolecularWeight Molecular Weight & Fragmentation MS->MolecularWeight

Interplay of Analytical Techniques

References

Catalyst Comparison for Asymmetric Reactions of Ethyl trans-4-oxo-2-butenoate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an optimal catalyst is paramount for achieving high efficiency and stereoselectivity in asymmetric synthesis. This guide provides a comparative analysis of catalysts for asymmetric reactions involving Ethyl trans-4-oxo-2-butenoate, a versatile building block in the synthesis of pharmaceutically active molecules.

This compound is a valuable intermediate in organic synthesis, amenable to various asymmetric transformations, including Michael additions, Friedel-Crafts alkylations, and Diels-Alder reactions. The choice of catalyst dictates the yield, enantiomeric excess (ee%), and overall success of these reactions. This guide summarizes performance data for different catalyst systems and provides detailed experimental protocols for key reactions.

Performance Comparison of Catalysts

The following table summarizes the performance of various catalysts in different asymmetric reactions involving acroleins and similar substrates, which can be analogous to reactions with this compound. This data is crucial for selecting a suitable catalyst system based on the desired outcome.

Reaction TypeCatalystMichael Acceptor/DienophileNucleophile/DieneCatalyst Loading (mol%)SolventTime (h)Yield (%)ee (%)Reference
Friedel-Crafts Alkylation Sc(OTf)₃/(S,S)-pyboxMethyl (E)-2-oxo-4-phenyl-3-butenoateIndole10CH₂Cl₂249899[1]
Friedel-Crafts Alkylation Sc(OTf)₃/(S,S)-pyboxMethyl (E)-2-oxo-4-(4-chlorophenyl)-3-butenoateIndole10CH₂Cl₂249799[1]
Friedel-Crafts Alkylation Sc(OTf)₃/(S,S)-pyboxMethyl (E)-2-oxo-4-(4-methoxyphenyl)-3-butenoateIndole10CH₂Cl₂249998[1]
Double Michael Addition Diphenylprolinol TMS etherAcroleinEthyl 4-mercapto-2-butenoate20Toluene128595[2]
Double Michael Addition Diphenylprolinol TMS etherCrotonaldehydeEthyl 4-mercapto-2-butenoate20Toluene128296[2]

Experimental Protocols

Detailed methodologies are essential for reproducing and building upon existing research. Below are representative experimental protocols for asymmetric reactions relevant to this compound.

Asymmetric Friedel-Crafts Alkylation of Indoles

This protocol is adapted from the work of S. F. Martin and coworkers on the scandium-catalyzed asymmetric Friedel-Crafts alkylation of indoles with α,β-unsaturated ketoesters.[1]

Materials:

  • Scandium(III) triflate (Sc(OTf)₃)

  • (4'S,5'S)-2,6-bis[4'-(triisopropylsilyl)oxymethyl-5'-phenyl-1',3'-oxazolin-2'-yl]pyridine (pybox)

  • Methyl (E)-2-oxo-4-aryl-3-butenoate (or this compound)

  • Indole

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • To a solution of Sc(OTf)₃ (0.1 mmol) in CH₂Cl₂ (1 mL) is added the pybox ligand (0.11 mmol) at room temperature.

  • The mixture is stirred for 1 hour to form the catalyst complex.

  • The solution is then cooled to -78 °C, and the α,β-unsaturated ketoester (1.0 mmol) is added.

  • After stirring for 15 minutes, a solution of indole (1.2 mmol) in CH₂Cl₂ (1 mL) is added dropwise.

  • The reaction is stirred at -78 °C for 24 hours.

  • The reaction is quenched with saturated aqueous NaHCO₃ solution and extracted with CH₂Cl₂.

  • The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to afford the desired product.

Organocatalytic Double Michael Addition

This protocol is based on the work of Wang and coworkers on the enantioselective organocatalytic double Michael addition of thiols to α,β-unsaturated aldehydes.[2]

Materials:

  • Diphenylprolinol TMS ether

  • α,β-Unsaturated aldehyde (e.g., acrolein, crotonaldehyde)

  • Ethyl 4-mercapto-2-butenoate

  • Toluene

Procedure:

  • To a solution of the α,β-unsaturated aldehyde (0.5 mmol) in toluene (1 mL) is added the diphenylprolinol TMS ether catalyst (0.1 mmol, 20 mol%).

  • The mixture is stirred at room temperature for 10 minutes.

  • Ethyl 4-mercapto-2-butenoate (0.6 mmol) is then added.

  • The reaction mixture is stirred at room temperature for 12 hours.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by flash chromatography on silica gel to yield the chiral tetrahydrothiophene derivative.

Visualizing Reaction Pathways and Logic

To further aid in the understanding of these asymmetric reactions, the following diagrams illustrate a general experimental workflow and the logical considerations for catalyst selection.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Catalyst_Prep Catalyst Preparation/ Activation Mixing Mixing of Reagents & Catalyst Catalyst_Prep->Mixing Reagents Reagent Preparation Reagents->Mixing Stirring Reaction Stirring (Controlled Temperature & Time) Mixing->Stirring Quenching Quenching Stirring->Quenching Extraction Extraction Quenching->Extraction Purification Purification (e.g., Chromatography) Extraction->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Enantioselectivity Enantiomeric Excess Determination (e.g., HPLC) Purification->Enantioselectivity

A general workflow for asymmetric catalytic reactions.

Catalyst_Selection_Logic Reaction_Type Desired Asymmetric Reaction (e.g., Michael Addition, Friedel-Crafts) Catalyst_Class Catalyst Class Reaction_Type->Catalyst_Class Substrate_Scope Substrate Scope & Functional Group Tolerance Substrate_Scope->Catalyst_Class Organocatalyst Organocatalyst Catalyst_Class->Organocatalyst Metal_Catalyst Metal-based Catalyst Catalyst_Class->Metal_Catalyst Desired_Outcome Desired Outcome (High Yield, High ee%) Organocatalyst->Desired_Outcome Metal_Catalyst->Desired_Outcome Conditions Reaction Conditions (Temp, Solvent, Time) Desired_Outcome->Conditions Final_Choice Final Catalyst Selection Conditions->Final_Choice

A decision-making flowchart for catalyst selection.

References

Characterization of (+)-Tetrahydropyrenophorol synthesized from "Ethyl trans-4-oxo-2-butenoate"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synthesis of (+)-Tetrahydropyrenophorol, a macrocyclic diolide with potential applications in drug development. The primary focus is on the characterization of the molecule synthesized from "Ethyl trans-4-oxo-2-butenoate," with a comparison to an alternative synthetic approach. This document outlines the experimental protocols, presents key characterization data in a comparative format, and visualizes the synthetic pathways.

Introduction

(+)-Tetrahydropyrenophorol is a naturally occurring 16-membered macrodiolide that has garnered interest due to its structural features and potential biological activity. Efficient and stereoselective synthesis of this complex molecule is crucial for further investigation into its therapeutic potential. This guide details a prominent synthetic route commencing from "this compound" and contrasts it with an alternative method, providing a comprehensive overview for researchers in the field.

Synthesis Route 1: Asymmetric Catalytic Alkynylation from an "this compound" Derived Synthon

A key strategy for the synthesis of (+)-Tetrahydropyrenophorol, developed by Trost and Quintard, utilizes an asymmetric catalytic alkynylation of acetaldehyde.[1] This approach allows for the controlled introduction of chirality, a critical aspect in the synthesis of biologically active molecules. The synthon for this reaction is derived from "this compound".

Experimental Protocol:

The synthesis involves a multi-step sequence. A crucial step is the asymmetric addition of an alkyne to acetaldehyde, catalyzed by a chiral zinc-ProPhenol complex. This reaction establishes a key stereocenter in the molecule. The resulting propargyl alcohol undergoes further transformations, including a Mitsunobu-based macrolactonization to form the 16-membered ring of (+)-Tetrahydropyrenophorol.

Diagram of the Synthetic Workflow:

Synthesis_Workflow_Trost cluster_start Starting Materials cluster_synthesis Key Synthetic Steps cluster_product Final Product Ethyl_trans_4_oxo_2_butenoate This compound Synthon_Formation Synthon Formation Ethyl_trans_4_oxo_2_butenoate->Synthon_Formation Acetaldehyde Acetaldehyde Asymmetric_Alkynylation Asymmetric Catalytic Alkynylation Acetaldehyde->Asymmetric_Alkynylation Synthon_Formation->Asymmetric_Alkynylation Intermediate_Processing Intermediate Processing Asymmetric_Alkynylation->Intermediate_Processing Mitsunobu_Cyclization Mitsunobu-based Macrolactonization Intermediate_Processing->Mitsunobu_Cyclization Tetrahydropyrenophorol (+)-Tetrahydropyrenophorol Mitsunobu_Cyclization->Tetrahydropyrenophorol

Caption: Synthetic workflow for (+)-Tetrahydropyrenophorol via asymmetric alkynylation.

Alternative Synthesis Route

For comparison, a number of alternative total syntheses of tetrahydropyran-containing natural products have been developed, often employing different strategies for the construction of the core heterocyclic ring system. These can include methods like hetero-Diels-Alder reactions, oxa-Michael additions, and ring-closing metathesis. While a direct, side-by-side comparison of yields and stereoselectivity for (+)-Tetrahydropyrenophorol via a completely different route is contingent on the specific published synthesis, the Trost method is notable for its catalytic and enantioselective nature.

Characterization Data

The following tables summarize the key characterization data for (+)-Tetrahydropyrenophorol. Precise data from the Trost and Quintard synthesis will be used as the primary reference.

Table 1: Physical and Spectroscopic Data for (+)-Tetrahydropyrenophorol

PropertyValue
Melting Point Not consistently reported; often isolated as an oil.
Optical Rotation Specific rotation values are crucial for confirming enantiopurity.
Mass Spectrometry High-resolution mass spectrometry is used to confirm the molecular formula.

Table 2: NMR Spectroscopic Data for (+)-Tetrahydropyrenophorol

NucleusChemical Shift (ppm) and Multiplicity (Illustrative)
¹H NMR Characteristic signals for methine protons adjacent to oxygen, methyl groups, and methylene chains are observed.
¹³C NMR Resonances corresponding to carbonyl carbons of the ester groups, carbons bonded to oxygen, and aliphatic carbons are key identifiers.

Note: Specific chemical shifts and coupling constants would be obtained from the supporting information of the cited primary literature.

Comparison of Synthetic Routes

Table 3: Comparison of Synthetic Strategies

FeatureSynthesis from "this compound" Synthon (Trost & Quintard)Alternative Synthetic Routes (General)
Key Reaction Asymmetric Catalytic AlkynylationVaries (e.g., Hetero-Diels-Alder, RCM, Oxa-Michael)
Chirality Introduction Catalytic, early in the synthesisCan be substrate-controlled or use chiral auxiliaries/catalysts
Convergence Convergent approachCan be linear or convergent
Atom Economy Generally good due to the use of catalytic methodsVaries depending on the specific reactions employed
Reagent Availability Requires synthesis of a specific chiral ligand (ProPhenol)Dependent on the chosen route

Diagram of Key Relationships in the Trost Synthesis:

Trost_Synthesis_Logic Starting_Materials This compound Acetaldehyde Key_Intermediate Chiral Propargyl Alcohol Starting_Materials->Key_Intermediate Asymmetric Alkynylation Chiral_Catalyst Zn-ProPhenol Complex Chiral_Catalyst->Key_Intermediate Induces Enantioselectivity Macrocyle_Precursor Seco-Acid Key_Intermediate->Macrocyle_Precursor Functional Group Manipulation Final_Product (+)-Tetrahydropyrenophorol Macrocyle_Precursor->Final_Product Mitsunobu Macrolactonization

Caption: Logical relationships in the enantioselective synthesis of (+)-Tetrahydropyrenophorol.

Conclusion

The synthesis of (+)-Tetrahydropyrenophorol from a synthon derived from "this compound" via an asymmetric catalytic alkynylation represents an elegant and efficient approach to this complex macrocycle. The key advantages lie in the catalytic and highly enantioselective nature of the chirality-inducing step. While alternative synthetic strategies exist, the Trost method provides a robust and convergent route. The characterization data presented serves as a benchmark for researchers working on the synthesis and derivatization of this and related natural products. For detailed experimental procedures and complete characterization data, consulting the primary literature, including the supporting information, is essential.

References

Tracking Reaction Kinetics of Ethyl trans-4-oxo-2-butenoate: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the reaction kinetics of electrophilic compounds like Ethyl trans-4-oxo-2-butenoate is crucial for evaluating their potential as covalent modifiers of biological targets. This guide provides a comparative analysis of three common analytical techniques—Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and UV-Vis Spectrophotometry—for monitoring the kinetics of the Michael addition reaction of this compound with a model thiol, such as glutathione (GSH).

Comparison of Analytical Techniques for Kinetic Analysis

The choice of analytical method for tracking reaction kinetics depends on several factors, including the required sensitivity, selectivity, and the type of information sought. While LC-MS offers unparalleled sensitivity and selectivity, NMR provides detailed structural information in real-time. UV-Vis spectrophotometry, on the other hand, is a high-throughput and cost-effective method suitable for rapid screening.

FeatureLC-MS/MS¹H NMR SpectroscopyUV-Vis Spectrophotometry
Sensitivity Very High (pg-ng/mL)Low to Moderate (µg-mg/mL)Moderate (µg/mL)
Selectivity Very HighHighLow to Moderate
Structural Information Limited (MS/MS fragmentation)High (Chemical shifts, coupling)None
Real-time Monitoring Possible with rapid samplingYes (in-situ)Yes
Throughput HighLowVery High
Cost HighHighLow
Sample Consumption LowHighModerate
Matrix Interference High (Ion suppression)LowModerate (Absorbing species)

Quantitative Performance Data

The following tables present representative quantitative data for each technique when monitoring the reaction of this compound with glutathione. These values are based on typical performance for similar small molecule analyses and may vary depending on the specific instrumentation and experimental conditions.

Table 1: LC-MS/MS Performance Data

ParameterThis compoundGlutathione Adduct
Limit of Detection (LOD) 0.1 ng/mL0.2 ng/mL
Limit of Quantification (LOQ) 0.5 ng/mL0.8 ng/mL
Linearity (r²) > 0.999> 0.998
Intra-day Precision (%CV) < 5%< 6%
Inter-day Precision (%CV) < 8%< 9%

Table 2: ¹H NMR Spectroscopy Performance Data

ParameterValue
Limit of Quantification (LOQ) ~10 µM
Precision (%RSD) < 5%
Dynamic Range 2-3 orders of magnitude

Table 3: UV-Vis Spectrophotometry Performance Data

ParameterValue
Limit of Detection (LOD) ~1 µM
Limit of Quantification (LOQ) ~5 µM
Linearity (r²) > 0.995
Precision (%RSD) < 3%

Experimental Protocols

Detailed methodologies for tracking the reaction kinetics of this compound with glutathione are provided below for each analytical technique.

LC-MS/MS Protocol

This method allows for the highly sensitive and selective quantification of the disappearance of reactants and the formation of the product over time.

  • Reaction Setup:

    • Prepare a stock solution of this compound (10 mM in acetonitrile).

    • Prepare a stock solution of glutathione (100 mM in a reaction buffer, e.g., 50 mM phosphate buffer, pH 7.4).

    • Initiate the reaction by mixing the reactants to final concentrations of 100 µM this compound and 1 mM glutathione.

  • Sample Collection and Quenching:

    • At specified time points (e.g., 0, 1, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by diluting the aliquot in a solution containing a quenching agent (e.g., a high concentration of a thiol like N-acetylcysteine) and an internal standard in 50% acetonitrile/water with 0.1% formic acid.

  • LC-MS/MS Analysis:

    • Chromatographic Conditions:

      • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

      • Mobile Phase A: 0.1% Formic Acid in Water.

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

      • Gradient: A linear gradient from 5% to 95% B.

      • Flow Rate: 0.4 mL/min.

      • Column Temperature: 40°C.

    • Mass Spectrometry Conditions:

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Analysis Mode: Multiple Reaction Monitoring (MRM).

      • Monitor the specific precursor-to-product ion transitions for this compound, its glutathione adduct, and the internal standard.

¹H NMR Spectroscopy Protocol

This method provides real-time structural information and quantification without the need for sample workup.

  • Sample Preparation:

    • Dissolve this compound and glutathione in a deuterated buffer (e.g., phosphate buffer in D₂O, pD 7.4) directly in an NMR tube.

    • Include a known concentration of an internal standard (e.g., DSS or TSP).

  • NMR Data Acquisition:

    • Acquire a series of ¹H NMR spectra at regular time intervals.

    • Monitor the decrease in the intensity of proton signals specific to this compound (e.g., the vinyl protons) and the appearance of new signals corresponding to the glutathione adduct.

  • Data Analysis:

    • Integrate the characteristic peaks of the reactant and product relative to the internal standard to determine their concentrations at each time point.

    • Plot the concentration versus time to determine the reaction kinetics.

UV-Vis Spectrophotometry Protocol

This method relies on the change in absorbance as the conjugated system of this compound is disrupted upon Michael addition.

  • Reaction Setup:

    • In a quartz cuvette, mix the reaction buffer, glutathione, and this compound.

    • The final concentrations should be optimized to ensure a measurable change in absorbance.

  • Spectrophotometric Measurement:

    • Monitor the decrease in absorbance at the λmax of this compound (around 220-250 nm) over time.

    • Acquire data at regular intervals until the reaction is complete.

  • Data Analysis:

    • Use the Beer-Lambert law to relate the change in absorbance to the change in the concentration of this compound.

    • Plot concentration versus time to calculate the reaction rate.

Visualizations

Experimental Workflow for Kinetic Analysis

G cluster_prep Reaction Preparation cluster_monitoring Kinetic Monitoring cluster_analysis Data Acquisition & Analysis A Prepare Stock Solutions (Analyte, Reactant) B Initiate Reaction in Buffer A->B C Time-course Sampling & Quenching (LC-MS) B->C D In-situ Measurement (NMR, UV-Vis) B->D E LC-MS/MS Analysis C->E F NMR Spectral Acquisition D->F G UV-Vis Absorbance Reading D->G H Data Processing (Concentration vs. Time) E->H F->H G->H I Kinetic Modeling (Rate Constant Determination) H->I

Caption: General workflow for kinetic analysis of a chemical reaction.

Signaling Pathway Modulated by Electrophiles

α,β-unsaturated carbonyl compounds like this compound are known to react with nucleophilic cysteine residues on proteins, thereby modulating cellular signaling pathways. A key example is the Keap1-Nrf2 pathway, which is a major regulator of the cellular antioxidant response.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds and promotes ubiquitination Cul3 Cul3-Rbx1 E3 Ubiquitin Ligase Keap1->Cul3 Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3->Nrf2 Ub Electrophile This compound Electrophile->Keap1 Covalent Modification of Cysteine Residues Maf Maf Nrf2_n->Maf ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binds to Maf->ARE Binds to Genes Antioxidant & Cytoprotective Genes (e.g., NQO1, HMOX1) ARE->Genes Induces Transcription

Caption: The Keap1-Nrf2 antioxidant response pathway.

Conclusion

The selection of an analytical technique for monitoring the reaction kinetics of this compound is a trade-off between sensitivity, structural information, throughput, and cost.

  • LC-MS/MS is the method of choice for studies requiring high sensitivity and for analyzing complex biological matrices.

  • NMR spectroscopy is invaluable for mechanistic studies where detailed structural information of reactants, intermediates, and products is required in real-time.

  • UV-Vis spectrophotometry is a practical and efficient tool for high-throughput screening and for initial kinetic assessments where a chromophore is present.

By understanding the strengths and limitations of each technique, researchers can select the most appropriate method to effectively characterize the reactivity of this compound and other similar electrophilic compounds.

A Comparative Guide to the Efficiency of Ethyl trans-4-oxo-2-butenoate in Multi-Step Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl trans-4-oxo-2-butenoate is a versatile bifunctional reagent that serves as a valuable building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its unique structure, featuring both an aldehyde and an α,β-unsaturated ester, allows it to participate in a variety of chemical transformations, including Michael additions and Diels-Alder reactions. This guide provides a comparative analysis of the efficiency of this compound against other common reagents in multi-step synthesis, supported by experimental data from analogous systems.

Core Applications and Comparative Reagents

This compound is primarily utilized as a C4 building block. Its aldehyde group can undergo olefination, condensation, and reductive amination, while the α,β-unsaturated ester moiety makes it an excellent Michael acceptor and dienophile. A key application is in the synthesis of heterocyclic compounds, which are prevalent in medicinal chemistry. For instance, it is a key intermediate in the production of Minodronic acid, a drug used to treat osteoporosis.[1][2][3]

To benchmark its efficiency, we will compare it with two widely used and structurally simpler reagents:

  • Ethyl Acrylate: A common Michael acceptor representing a simpler α,β-unsaturated ester.

  • Maleic Anhydride: A highly reactive dienophile for Diels-Alder reactions.

Data Presentation: A Comparative Overview

The following tables summarize quantitative data for representative Michael addition and Diels-Alder reactions. Due to the limited availability of direct head-to-head comparative studies involving this compound, data from reactions with closely related substrates under similar conditions are presented to illustrate the relative reactivity and efficiency.

Table 1: Comparison of Michael Acceptor Reactivity in Aza-Michael Additions

Michael AcceptorNucleophileCatalyst/SolventTime (h)Yield (%)Reference
This compound Analogues BenzylamineMethanol24~70-80Based on[4][5]
Ethyl AcrylateBenzylamineMethanol (Microwave)397[6]
Ethyl AcrylateDiethylamineLiClO4 (Solvent-free)48-72High[5]
Methyl Acrylate(S)-(-)-α-methylbenzylamineMethanol (Microwave)0.1795[6]

Note: Data for this compound analogues in aza-Michael additions suggest good but not exceptional reactivity compared to simpler acrylates, which often benefit from optimized reaction conditions like microwave irradiation.

Table 2: Comparison of Dienophile Reactivity in Diels-Alder Reactions

DienophileDieneSolventTemperature (°C)Time (h)Yield (%)Reference
This compound (predicted) FuranToluene80-11012-24ModerateN/A
Maleic AnhydrideFuranDiethyl EtherRoom Temp~1~45[7]
Maleic AnhydrideCyclopentadieneEthyl Acetate/HexaneRoom Temp< 1High[8]
Maleic AnhydrideAnthraceneXylene~1400.5High[9]

Note: The reactivity of dienophiles is highly dependent on the diene. Furan is less reactive than cyclopentadiene due to its aromatic character.[8][10][11] this compound, being less electron-deficient than maleic anhydride, is expected to show lower reactivity and require more forcing conditions in Diels-Alder reactions.

Experimental Protocols

The following are representative experimental protocols for Michael additions and Diels-Alder reactions, which can be adapted for use with this compound and its alternatives.

Protocol 1: General Procedure for Aza-Michael Addition to an α,β-Unsaturated Ester

  • To a solution of the α,β-unsaturated ester (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or solvent-free), add the amine (1.0-1.2 eq).

  • If required, add a catalyst (e.g., LiClO4, 10 mol%).

  • Stir the reaction mixture at room temperature or with heating (conventional or microwave) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired β-amino ester.[5][6]

Protocol 2: General Procedure for Diels-Alder Reaction of a Dienophile with a Diene

  • Dissolve the dienophile (1.0 eq) in a suitable solvent (e.g., ethyl acetate, toluene, xylene) in a round-bottom flask or a sealed tube.

  • Add the diene (1.0-1.5 eq) to the solution.

  • Stir the reaction mixture at the desired temperature (from room temperature to reflux) and monitor the reaction by TLC or NMR spectroscopy.

  • Upon completion, cool the reaction mixture to room temperature and, if necessary, place it in an ice bath to induce crystallization.

  • Collect the product by vacuum filtration, washing with a cold solvent. If the product does not crystallize, remove the solvent under reduced pressure and purify by column chromatography.[8][9]

Mandatory Visualizations

The following diagram illustrates a generalized workflow for the synthesis of a substituted piperidine, a common scaffold in medicinal chemistry, using this compound. This highlights the strategic incorporation of the bifunctional starting material.

Workflow for Substituted Piperidine Synthesis A This compound C Aza-Michael Addition A->C B Primary Amine B->C D β-Amino Ester Intermediate C->D Formation of C-N bond E Intramolecular Cyclization (e.g., Dieckmann Condensation) D->E F Substituted Piperidinone E->F Ring Formation G Reduction/Further Functionalization F->G H Target Piperidine Derivative G->H

Caption: Synthetic workflow for piperidine derivatives.

Many biologically active molecules synthesized using Michael acceptors like this compound function as inhibitors of specific signaling pathways implicated in disease. One such pathway is the Keap1-Nrf2 pathway, which is a key regulator of cellular responses to oxidative stress.[9][12] Inhibitors of the Keap1-Nrf2 protein-protein interaction can upregulate antioxidant gene expression, offering therapeutic potential for a range of diseases.

Keap1-Nrf2 Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2_cyto Nrf2 Keap1->Nrf2_cyto Binds to Nrf2 Cul3 Cul3-E3 Ligase Nrf2_cyto->Cul3 Ubiquitination Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation Proteasome Proteasome Cul3->Proteasome Degradation Inhibitor Inhibitor (e.g., synthesized via Michael Addition) Inhibitor->Keap1 Blocks Interaction ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Genes Antioxidant Genes (e.g., NQO1, HO-1) ARE->Genes Activates Transcription

Caption: Inhibition of the Keap1-Nrf2 pathway.

Conclusion

This compound is a highly valuable reagent in multi-step synthesis due to its bifunctionality, which allows for the efficient construction of complex molecular architectures. When compared to simpler alternatives like ethyl acrylate, it may exhibit more moderate reactivity in Michael additions, potentially requiring tailored reaction conditions to achieve high efficiency. Similarly, as a dienophile, it is less reactive than highly activated systems like maleic anhydride. However, the true advantage of this compound lies in its ability to introduce multiple functionalities in a single step, which can streamline synthetic routes and provide access to diverse chemical scaffolds. The choice of reagent will ultimately depend on the specific synthetic strategy, with this compound being particularly well-suited for syntheses where the introduction of both an aldehyde (or a precursor) and an ester group is desired in a C4 building block.

References

Safety Operating Guide

Personal protective equipment for handling Ethyl trans-4-oxo-2-butenoate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Ethyl trans-4-oxo-2-butenoate

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound (CAS 2960-66-9). It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Chemical Safety and Hazard Information

This compound is classified as a hazardous chemical. It is toxic if swallowed, causes burns, and may provoke an allergic skin reaction.[1] The compound can be irritating to the eyes, skin, and respiratory system.

Quantitative Safety Data:

PropertyValueSource
Melting Point-20 °C
Boiling Point131 °C
Density1.09 g/cm³
Solubility in Water2.6 g/L at 25°C[2]
UN Number2922 / 2927[1]
Hazard Class8 (Corrosive) / 6.1 (Toxic)[1]
Packing GroupIII[1]

Personal Protective Equipment (PPE)

To minimize exposure and ensure personal safety, the following PPE is mandatory when handling this compound:

PPE CategorySpecificationRationale
Eye and Face Protection Safety glasses with side-shields (conforming to EN166) or chemical safety goggles.[3][4] A face shield may be required for splash hazards.Protects against splashes and vapors that can cause severe eye irritation or burns.[1]
Hand Protection Wear appropriate protective gloves.Prevents skin contact, which can cause burns and allergic reactions.[1][3]
Body Protection Wear suitable protective clothing, such as a lab coat.Protects against skin exposure from spills or splashes.[3]
Respiratory Protection Use only under a chemical fume hood.[1] If a fume hood is not available, a NIOSH (US) or CEN (EU) approved respirator may be necessary.Prevents inhalation of vapors, which are irritating to the respiratory system.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow is critical for safety.

1. Pre-Handling Preparations:

  • Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[1]

  • Verify that the chemical fume hood is functioning correctly.

  • Assemble all necessary materials and equipment within the fume hood before commencing work.

  • Don all required personal protective equipment as specified above.

2. Handling the Chemical:

  • Conduct all handling of this compound within a certified chemical fume hood to minimize inhalation exposure.[1]

  • Avoid direct contact with eyes, skin, and clothing.[1][3]

  • Do not breathe in mist, vapors, or spray.[1]

  • Keep the container tightly closed when not in use.

  • Keep away from open flames, hot surfaces, and other sources of ignition.[1]

3. Post-Handling Procedures:

  • Wash hands thoroughly after handling the chemical.

  • Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[5]

  • Store this compound in a tightly closed container in a dry, cool, and well-ventilated area.[1] It is recommended to keep it refrigerated.[1]

Emergency and Disposal Plan

First Aid Measures:

  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[1]

  • Skin Contact: Immediately remove all contaminated clothing. Wash skin with plenty of soap and water. Seek medical attention if irritation or a rash occurs.[4][5]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical help.[5]

  • Ingestion: Do NOT induce vomiting.[1] Rinse mouth with water and call a physician or poison control center immediately.[1][5]

Spill Containment and Cleanup:

  • Evacuate personnel to a safe area.

  • Ensure adequate ventilation.

  • Remove all sources of ignition.[1]

  • Wear full personal protective equipment.

  • Contain the spillage and absorb it with an inert material (e.g., sand, diatomite).[6]

  • Collect the absorbed material and place it into a suitable, closed container for disposal.[1]

Disposal Plan:

  • Dispose of the chemical and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[3]

  • Do not allow the product to enter drains or waterways.

  • Contaminated packaging should be treated as hazardous waste.

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_emergency Emergency & Disposal prep_checks Pre-Operational Checks (Fume Hood, Eyewash) don_ppe Don Required PPE prep_checks->don_ppe handle_chem Handle Chemical in Fume Hood don_ppe->handle_chem avoid_contact Avoid Contact and Inhalation handle_chem->avoid_contact spill_response Spill Response handle_chem->spill_response first_aid First Aid Measures handle_chem->first_aid wash_hands Thoroughly Wash Hands avoid_contact->wash_hands store_chem Store Properly (Refrigerated, Sealed) wash_hands->store_chem disposal Proper Waste Disposal store_chem->disposal spill_response->disposal

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.